molecular formula C6H8N2<br>C6H4(NH2)2<br>C6H8N2 B132917 m-Phenylenediamine CAS No. 108-45-2

m-Phenylenediamine

Katalognummer: B132917
CAS-Nummer: 108-45-2
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: WZCQRUWWHSTZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Phenylenediamine (MPD) is a vital aromatic diamine intermediate serving advanced research and development across multiple scientific fields. In polymer science, MPD is a critical monomer in the synthesis of high-performance aramid fibers, which are valued for their exceptional thermal stability and strength-to-weight ratio, making them essential for aerospace, automotive, and defense applications . It is also fundamental in the formulation of epoxy resins and polyurea elastomers . Furthermore, oxidative polymerization of MPD yields poly(this compound), a polymer investigated for its excellent ability to adsorb heavy metal ions like lead (Pb(II)) and mercury (Hg) from solutions, showcasing its potential in environmental remediation technologies . Within biotechnology, MPD finds diverse applications. Its reactive amino groups facilitate bioconjugation and labeling strategies, serving as a linker for fluorescent dyes in assays and cellular imaging . It also contributes to biosensor development, where it can act as an electron transfer mediator in electrochemical sensors (e.g., for glucose detection) or be used to modify electrode surfaces to enhance biocompatibility and performance . MPD serves as a key precursor in the synthesis of various dyes and colorants, including Basic Brown 1 and Direct Black 38, where it functions as a coupling agent to produce stable, long-lasting colors for textiles and leather . As an intermediate in pharmaceutical and specialty chemical synthesis, it is used in constructing complex molecules, such as quinolinequinone structures found in certain antibiotics . This compound is supplied strictly for Research Use Only and is integral to innovations in material science, environmental technology, and biochemical engineering.

Eigenschaften

IUPAC Name

benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQRUWWHSTZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2, Array
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25668-03-5
Record name m-Phenylenediamine, polymers
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25668-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4021137
Record name 1,3-Benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals that change to red on exposure to light and air; [CHEMINFO], WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR., Colorless or white colored needles that turn red or purple in air.
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Benzenediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

540 to 543 °F at 760 mmHg (NTP, 1992), 284-287 °C, 540-543 °F
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

280 °F (NTP, 1992), 187 °C c.c., 280 °F
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL., In water, 2.38X10+5 mg/l at 20 deg, Solubility in water: soluble
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0696 at 136 °F (NTP, 1992) - Denser than water; will sink, 1.0096 g/cu m at 58 °C, Density = 1.139, 1.14 g/cm³, 1.0696 at 136 °F
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.7
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 211.6 °F ; 0.0018 mmHg at 77 °F (NTP, 1992), 0.0018 [mmHg], 1 MM HG @ 99.8 °C, Vapor pressure, Pa at 99.8 °C: 133, 1 mmHg at 211.6 °F, 0.0018 mmHg at 77 °F
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Impurities

m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum., In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR, Colorless needles, RHOMBIC CRYSTALS FROM ALCOHOL, COLORLESS RHOMBIC NEEDLES, Dark oxidation products /are/ present in compound exposed to moist air.

CAS No.

108-45-2, 541-69-5
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name m-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE624J2447
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

145 to 147 °F (NTP, 1992), 145-147 °F, 62-63 °C
Record name 1,3-PHENYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1315
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-PHENYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/84
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Synthesis of m-Phenylenediamine from 1,3-Dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing m-Phenylenediamine (m-PDA) from 1,3-dinitrobenzene. This compound is a crucial intermediate in the chemical industry, serving as a building block for high-performance polymers like aramids, epoxy resins, and various dyes.[1][2] This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key synthesis processes.

Core Synthetic Methodologies

The conversion of 1,3-dinitrobenzene to this compound is fundamentally a reduction reaction, where both nitro groups are reduced to amine groups. The two predominant industrial methods for this transformation are catalytic hydrogenation and iron-acid reduction (Bechamp reduction).

1. Catalytic Hydrogenation: This is the most common and environmentally friendly method for producing this compound.[3][4] It involves the reaction of 1,3-dinitrobenzene with hydrogen gas in the presence of a metal catalyst. This method is favored for its high yield, good product quality, and reduced waste generation compared to older techniques.[4]

2. Iron-Acid Reduction (Bechamp Reduction): This classical method utilizes iron filings in the presence of an acid, typically hydrochloric acid, to reduce the nitro groups.[5][6] While effective, this process generates significant amounts of iron sludge, an environmental concern that has led to a decline in its use in modern large-scale production.[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from 1,3-dinitrobenzene follows a two-step reduction pathway, with 3-nitroaniline as a potential intermediate. The general workflow involves the reaction setup, the reduction process, and subsequent product isolation and purification.

G DNB 1,3-Dinitrobenzene NA 3-Nitroaniline DNB->NA Reduction MPDA This compound NA->MPDA Reduction

Figure 1: Chemical reaction pathway for the synthesis of this compound.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis Reaction Setup Reaction Setup Reduction Reaction Reduction Reaction Reaction Setup->Reduction Reaction Catalyst Removal Catalyst Removal Reduction Reaction->Catalyst Removal Solvent Evaporation Solvent Evaporation Catalyst Removal->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Drying Drying Recrystallization->Drying Yield Calculation Yield Calculation Drying->Yield Calculation Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Yield Calculation->Purity Analysis (GC/HPLC) Structural Confirmation (NMR) Structural Confirmation (NMR) Purity Analysis (GC/HPLC)->Structural Confirmation (NMR)

Figure 2: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Catalytic Hydrogenation of 1,3-Dinitrobenzene

CatalystSupportTemperature (°C)Pressure (MPa)SolventConversion (%)Yield (%)Reference
NiSiO₂1002.6Ethanol97.288.9[7]
Ni/La₂O₃SiO₂1002.6Ethanol97.194.0[3]
Pd-Ru---Alcohols/Benzene>99>98[4]
Ni₂P---Piperidine100100[4]
PdO-NiO-CuO-80-1202-5->95>95[8]

Table 2: Iron-Acid (Bechamp) Reduction of 1,3-Dinitrobenzene

Reducing AgentAcidTemperature (°C)Reaction Time (min)Yield (%)Reference
Iron filingsHClBoiling30-60Approx. 88[6]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. These protocols are intended for trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times.

Protocol 1: Catalytic Hydrogenation using a Silica-Supported Nickel Catalyst

This protocol is adapted from studies on silica-supported nickel catalysts.[7]

Materials:

  • 1,3-Dinitrobenzene

  • Ethanol

  • Silica-supported nickel catalyst (e.g., 20 wt% Ni on SiO₂)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with 1,3-dinitrobenzene, ethanol as the solvent, and the silica-supported nickel catalyst.

  • Seal the reactor and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.6 MPa).

  • Heat the reactor to the target temperature (e.g., 100°C) while stirring.

  • Maintain the reaction conditions for a set duration, monitoring hydrogen uptake to gauge reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • The filtrate, containing this compound and ethanol, can be concentrated by rotary evaporation.

  • The crude this compound can be further purified by recrystallization.

Protocol 2: Iron-Acid (Bechamp) Reduction

This protocol is based on the classical Bechamp reduction method.[6]

Materials:

  • 1,3-Dinitrobenzene

  • Fine iron filings

  • Concentrated hydrochloric acid

  • Water

  • Anhydrous sodium carbonate

Procedure:

  • In a large beaker or round-bottom flask, charge water, fine iron filings, and a small amount of concentrated hydrochloric acid.

  • Heat the mixture to boiling for at least 5 minutes.

  • Add 1,3-dinitrobenzene in small portions with continuous stirring, maintaining the boiling temperature. The solution will initially turn yellow due to the formation of 3-nitroaniline.

  • Control the rate of addition to prevent excessive frothing. After each addition, wait for the solution to become colorless or pale brown before adding more.

  • Once all the 1,3-dinitrobenzene has been added (typically over 30-60 minutes), continue boiling for an additional 5 minutes.

  • Carefully add anhydrous sodium carbonate in small portions until the solution is distinctly alkaline to litmus paper. This step is to decompose any soluble iron compounds.

  • Boil for another 5 minutes.

  • Filter the hot solution to remove the iron and iron oxide sludge.

  • The clear filtrate contains the this compound. The product can be isolated by cooling and crystallization, or by extraction.

Conclusion

The synthesis of this compound from 1,3-dinitrobenzene is a well-established and critical industrial process. While the Bechamp reduction is a historically significant method, catalytic hydrogenation is now the preferred route due to its higher efficiency, cleaner reaction profile, and more environmentally benign nature. The choice of catalyst and optimization of reaction parameters such as temperature and pressure are key to achieving high yields and purity. The data and protocols provided in this guide offer a comprehensive resource for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

Spectroscopic characterization of m-Phenylenediamine (FTIR, NMR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Phenylenediamine (m-PDA), also known as 1,3-diaminobenzene, is an aromatic amine of significant industrial importance. It serves as a key monomer in the synthesis of various polymers, including aramids and epoxy resins, and is utilized in the production of dyes and other specialty chemicals. A thorough understanding of its molecular structure and electronic properties is crucial for optimizing its applications and ensuring quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic data and experimental protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic vibrational modes of the aromatic ring and the amine functional groups.

1.1. Data Presentation: FTIR Spectral Data

The principal FTIR absorption bands for this compound are summarized in the table below. These assignments are based on the vibrational modes of the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3426Strong, BroadN-H Asymmetric Stretching
3350Strong, BroadN-H Symmetric Stretching
3050MediumAromatic C-H Stretching
1620StrongN-H Bending (Scissoring)
1590StrongAromatic C=C Stretching
1500StrongAromatic C=C Stretching
1470MediumAromatic C=C Stretching
1320MediumC-N Stretching
1170MediumIn-plane C-H Bending
840StrongOut-of-plane C-H Bending
770StrongOut-of-plane C-H Bending
680StrongOut-of-plane Ring Bending

1.2. Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum of this compound is as follows:

1.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of high-purity this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder into a pellet-pressing die.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Drying: Ensure the KBr and the sample are completely dry to avoid interference from water absorption bands.

1.2.2. Instrumentation and Data Acquisition

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

  • Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Spectral Range: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Resolution: Set the spectral resolution to 4 cm⁻¹.

  • Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final FTIR spectrum of this compound.

1.3. Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: High-Purity m-PDA grind Grind with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Peak Identification & Assignment subtract->analyze end End: FTIR Spectrum analyze->end NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: m-PDA Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Shimming) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base ref_int Referencing & Integration phase_base->ref_int analyze Spectral Analysis ref_int->analyze end End: NMR Spectrum analyze->end UV_Vis_Factors cluster_molecule Molecular Properties cluster_environment Environmental Factors cluster_spectrum Spectroscopic Parameters conjugation π-Conjugation in Benzene Ring lambda_max λ_max (Wavelength of Maximum Absorbance) conjugation->lambda_max determines auxochromes Amino Groups (-NH₂) as Auxochromes auxochromes->lambda_max shifts (bathochromic) epsilon ε (Molar Absorptivity) auxochromes->epsilon increases (hyperchromic) solvent Solvent Polarity solvent->lambda_max influences ph pH of Solution ph->lambda_max influences (protonation of -NH₂)

An In-depth Technical Guide to the Solubility of m-Phenylenediamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-phenylenediamine (m-PDA) in various organic solvents. Understanding the solubility of m-PDA is critical for its application in the synthesis of polymers, dyes, and pharmaceuticals, as well as for its purification and handling in laboratory and industrial settings. This document compiles quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several key organic solvents. The following table summarizes the mole fraction solubility of m-PDA in methanol, ethanol, and acetonitrile at various temperatures.

SolventTemperature (K)Mole Fraction (x₁)
Methanol 278.150.1668
283.150.2101
288.150.2625
293.150.3252
298.150.3981
303.150.4693
308.150.5127
313.150.5589
Ethanol 278.150.1072
283.150.1412
288.150.1843
293.150.2394
298.150.3061
303.150.3842
308.150.4615
313.150.5356
Acetonitrile 278.150.1717
283.150.2215
288.150.2824
293.150.3551
298.150.4392
303.150.5218
308.150.5853
313.150.6438

Data sourced from a study on the solubility of this compound in various solvents.[1]

Qualitative Solubility Profile

In addition to the quantitative data, this compound exhibits varying degrees of solubility in a broader range of organic solvents. This qualitative information is essential for initial solvent screening and process development.

  • Soluble in:

    • Chloroform[2][3]

    • Acetone[2][3]

    • Dimethylformamide (DMF)[2][3]

    • Methyl Ethyl Ketone (MEK)[2][3]

    • Dioxane[2][3]

  • Slightly Soluble in:

    • Ether[2][3]

    • Carbon Tetrachloride[2][3]

    • Dibutyl Phthalate[2][3]

    • Isopropanol[2][3]

  • Very Slightly Soluble in:

    • Benzene[2][3]

    • Toluene[2][3]

    • Xylene[2][3]

    • Butanol[2][3]

It is also noteworthy that this compound is soluble in water, with a reported solubility of 350 g/L at 25 °C.[4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented in this guide was primarily obtained using the gravimetric method. This is a classic and reliable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the solute is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is measured, and from these measurements, the solubility can be calculated.

Apparatus and Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Constant temperature water bath or incubator

  • Analytical balance

  • Spatula

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

  • Pre-weighed evaporation dish or watch glass

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

  • Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Mass Determination of the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporation dish and record the total mass of the dish and the solution.

  • Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination of the Solute: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. The final mass corresponds to the mass of the dissolved this compound.

Calculations:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved this compound = (Mass of dish + solute) - (Mass of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Final Solvent Selection DefineProcess Define Process Requirements (e.g., Crystallization, Reaction, Purification) QualitativeData Consult Qualitative Solubility Data DefineProcess->QualitativeData InitialSolventList Create Initial List of Potential Solvents ('Soluble' or 'Slightly Soluble') QualitativeData->InitialSolventList QuantitativeData Consult Quantitative Solubility Data (g/100mL, mole fraction, etc.) InitialSolventList->QuantitativeData ExperimentalDetermination Perform Experimental Solubility Determination (e.g., Gravimetric Method) InitialSolventList->ExperimentalDetermination If data is unavailable DataAnalysis Analyze Solubility vs. Temperature Data QuantitativeData->DataAnalysis ExperimentalDetermination->DataAnalysis ConsiderOtherFactors Consider Other Factors: - Toxicity - Boiling Point - Cost - Environmental Impact DataAnalysis->ConsiderOtherFactors FinalSelection Final Solvent Selection ConsiderOtherFactors->FinalSelection

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of m-phenylenediamine (m-PDA), a versatile aromatic amine with significant applications in polymer synthesis, dye manufacturing, and as a curing agent. This document is intended for a technical audience and details the compound's physical and chemical characteristics, its key reactions with illustrative experimental protocols, and visualizations of important chemical pathways.

Core Chemical and Physical Properties

This compound, systematically named benzene-1,3-diamine, is a colorless crystalline solid that is known to darken upon exposure to air, typically turning red or purple due to oxidation.[1][2][3] It is an isomer of o-phenylenediamine and p-phenylenediamine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1][4]
Molecular Weight 108.14 g/mol [1][2][4]
CAS Number 108-45-2[4][5][6]
Melting Point 64-66 °C (147-151 °F)[1][3][5][7][8]
Boiling Point 282-284 °C (540-543 °F)[2][3][7][8][9][10]
Density 1.14 g/cm³[1][5][11]
Vapor Pressure 1 mmHg @ 99.8 °C (211.6 °F); 0.0018 mmHg @ 25 °C (77 °F)[2]
Flash Point 138 °C (280 °F)[1][2][5][11]
Water Solubility 350 g/L at 25 °C[8][12]
pKa₁ (conjugate acid) 5.11 (at 20 °C)[3][8][12]
pKa₂ (doubly protonated) 2.50 (at 20 °C)[3][8][12]
LogP -0.33[1]

Solubility Profile: this compound is soluble in water, methanol, ethanol, chloroform, acetone, and dimethylformamide.[1][9] It exhibits slight solubility in ether, carbon tetrachloride, and isopropanol, and is very slightly soluble in benzene, toluene, and xylene.[1][9] At a constant temperature, the mole fraction solubility in several pure solvents follows the order: water < ethanol < methanol < acetonitrile.[13]

Chemical Reactivity and Key Reactions

This compound is a reactive aromatic diamine, with its chemical behavior dominated by the two amino groups. These groups can undergo a variety of reactions, including oxidation, reduction, diazotization, and polymerization. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10][11]

Oxidation Reactions

The amino groups of this compound are susceptible to oxidation, which can lead to the formation of colored products. This reactivity is the basis for its use in some dye formations and is also responsible for its discoloration in air. A key oxidation product is 2,7-diaminophenazine, which is formed through an oxidative condensation reaction.[14]

This protocol describes the horseradish peroxidase (HRP) catalyzed oxidation of this compound using hydrogen peroxide.[9]

  • Reaction Setup: Prepare a 0.02 mol/L Britton-Robinson (BR) buffer solution.

  • Reactant Preparation: In the BR buffer, prepare a 2.0 x 10⁻³ mol/L solution of this compound and a 9.0 x 10⁻⁴ mol/L solution of hydrogen peroxide.

  • Enzymatic Reaction: Add horseradish peroxidase (HRP) to the buffered solution containing this compound and hydrogen peroxide.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Analysis: The formation of 2,7-diaminophenazine can be monitored and characterized using techniques such as cyclic voltammetry, HPLC, UV-Vis, IR, and NMR spectroscopy.[9]

Oxidation_of_mPDA mPDA This compound Product 2,7-Diaminophenazine mPDA->Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product HRP Horseradish Peroxidase (HRP) HRP->Product Catalyst Bismarck_Brown_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling mPDA1 This compound (1 mole) Diazonium Tetrazonium Salt mPDA1->Diazonium NaNO2_HCl NaNO₂ / HCl 0-5 °C NaNO2_HCl->Diazonium BismarckBrown Bismarck Brown Y Diazonium->BismarckBrown mPDA2 This compound (2 moles) mPDA2->BismarckBrown Nomex_Synthesis mPDA This compound Polymer Poly(m-phenylene isophthalamide) (Nomex®) mPDA->Polymer Polycondensation IPC Isophthaloyl Chloride IPC->Polymer Solvent DMAc (Solvent) Solvent->Polymer HCl HCl (byproduct) Polymer->HCl forms mPDA_Synthesis_Workflow start Start catalyst_prep Disperse Catalyst in Solvent start->catalyst_prep add_substrate Add 1,3-Dinitrobenzene catalyst_prep->add_substrate reduction Introduce Reducing Agent (e.g., H₂ or Ammonia Borane) add_substrate->reduction reaction Stir at Controlled Temperature reduction->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Catalyst Removal & Solvent Evaporation monitor->workup Reaction Complete purification Purify by Column Chromatography workup->purification end This compound purification->end

References

A Technical Guide to the Thermal Decomposition Analysis of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of m-phenylenediamine (m-PDA). It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the thermal stability, decomposition pathways, and appropriate analytical methodologies for this compound. This document summarizes key thermal properties, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition workflows.

Introduction to this compound and its Thermal Stability

This compound (also known as 1,3-diaminobenzene) is an aromatic amine that serves as a critical building block in the synthesis of a wide array of polymers, dyes, and resins. Its thermal stability is a crucial parameter in the manufacturing, processing, and storage of these materials, as well as in assessing potential occupational and environmental hazards.

Upon heating, this compound undergoes decomposition, a process that can be exothermic and may release toxic and flammable gases. General safety literature indicates that the thermal decomposition of this compound can produce hazardous fumes, including toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1]. Understanding the temperatures at which decomposition initiates and proceeds, as well as the nature of the decomposition products, is paramount for safe handling and for the development of robust chemical processes.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for p-Phenylenediamine

ParameterValue
Onset of Decomposition~141°C
End of Decomposition~216°C
Temperature of Maximum Decomposition Rate (Tmax)186.8°C
Decomposition Steps1

Data derived from a study on p-phenylenediamine and presented here as a representative example for a phenylenediamine isomer.

Table 2: Differential Thermal Analysis (DTA) Data for p-Phenylenediamine

ParameterValue
Peak Decomposition Temperature186.8°C

This value corresponds to the peak of the derivative thermogravimetric (DTG) curve and indicates the point of the most rapid weight loss.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures for this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • A temperature program is set, typically involving a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 600°C).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the key thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and to characterize the enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program is established, similar to the TGA method, with a linear heating rate.

  • Data Acquisition: The heat flow to the sample and reference is measured as the temperature is increased.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks. The area under these peaks can be integrated to determine the enthalpy of the transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

Procedure:

  • Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere. The volatile decomposition products are swept into the GC column.

  • Gas Chromatography (GC): The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): The separated components are ionized and fragmented, and the resulting mass spectrum is used to identify the chemical structure of each decomposition product by comparing the fragmentation patterns to spectral libraries.

Visualizing Thermal Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound and a proposed general decomposition pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation mPDA This compound Sample TGA Thermogravimetric Analysis (TGA) mPDA->TGA Heating in inert gas DSC Differential Scanning Calorimetry (DSC) mPDA->DSC Heating in inert gas PyGCMS Pyrolysis-GC-MS mPDA->PyGCMS Rapid heating (Pyrolysis) TGA_Data Weight Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data TGA_Data->PyGCMS_Data DSC_Data->PyGCMS_Data Decomposition_Pathway cluster_reactants Reactant cluster_conditions Condition cluster_products Decomposition Products mPDA This compound (C₆H₄(NH₂)₂) Heat High Temperature mPDA->Heat NOx Nitrogen Oxides (NOx) Heat->NOx Gas Phase CO Carbon Monoxide (CO) Heat->CO Gas Phase CO2 Carbon Dioxide (CO₂) Heat->CO2 Gas Phase Other Other Organic Fragments Heat->Other Gas/Solid Phase

References

Quantum Chemical Calculations for m-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Phenylenediamine (m-PD), an aromatic amine, is a crucial building block in a wide array of applications, from the synthesis of high-performance polymers like aramids to its use in epoxy resins and dyes.[1] Its molecular structure and electronic properties are of significant interest to researchers for designing novel materials and understanding reaction mechanisms. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricacies of m-PD at the atomic level.[2][3] This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key findings, computational methodologies, and potential applications.

Computational Methodologies

A variety of computational methods have been employed to study this compound, with Density Functional Theory (DFT) being the most prominent. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in combination with various basis sets to achieve a balance between computational cost and accuracy.

Experimental Protocols: A Snapshot of Common Approaches

While this guide focuses on computational aspects, it's important to note that theoretical calculations are often validated against experimental data. Key experimental techniques used in conjunction with quantum chemical studies on m-PD include:

  • Spectroscopy:

    • FTIR and Raman Spectroscopy: To determine the vibrational modes of the molecule.

    • UV-Vis Spectroscopy: To analyze electronic transitions, often performed in different solvents like ethanol and DMSO to study solvatochromic effects.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical shifts, which can be correlated with theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method.[2]

  • X-Ray Diffraction: To determine the precise bond lengths and angles of the molecule in its crystalline state.

Computational Protocols: The Heart of the Investigation

The core of quantum chemical investigations on m-PD revolves around a systematic computational workflow. This typically involves:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the m-PD molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP with basis sets like 6-31G(d) or aug-cc-PVDZ, are commonly used for this purpose.[4][5]

  • Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial for understanding charge transfer within the molecule and its chemical reactivity.[2]

    • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.[2][3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding donor-acceptor interactions and intramolecular charge transfer.[2]

  • Time-Dependent DFT (TD-DFT): To study the electronic excited states and simulate UV-Vis absorption spectra, TD-DFT calculations are employed.[2][4] This allows for a direct comparison with experimental spectra and aids in understanding the nature of electronic transitions.

Key Quantitative Data

The following tables summarize important quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.414 - 1.419
C-N~1.40
N-H~1.01
C-C-C (aromatic)~120
C-N-H~113
H-N-H~109

Note: These are typical ranges and the exact values can vary slightly depending on the computational method and basis set used.[5]

Table 2: Calculated Electronic Properties
PropertyValue
HOMO EnergyVaries with method, typically around -5.5 to -6.0 eV
LUMO EnergyVaries with method, typically around -0.5 to -1.0 eV
HOMO-LUMO Gap~4.5 to 5.5 eV
Dipole Moment~1.5 to 2.0 Debye

Note: These values are illustrative and depend on the specific computational level of theory.

Visualizing Computational Workflows and Molecular Interactions

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and the nature of intermolecular interactions.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output & Analysis mol_structure Initial m-PD Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra electronic_data Electronic Data electronic_prop->electronic_data simulated_spectra Simulated Spectra uv_vis->simulated_spectra comparison Comparison with Experiment optimized_geom->comparison vibrational_spectra->comparison electronic_data->comparison simulated_spectra->comparison

Caption: A typical workflow for quantum chemical calculations on this compound.

Intermolecular_Interactions cluster_dimer This compound Dimer cluster_interactions Dominant Interactions mpd1 m-PD 1 n_pi n -> π* mpd1->n_pi ch_pi C-H...π mpd1->ch_pi ch_n C-H...N mpd1->ch_n mpd2 m-PD 2 mpd2->n_pi mpd2->ch_pi mpd2->ch_n

Caption: Key intermolecular interactions stabilizing the this compound dimer.[6]

Applications in Drug Development and Materials Science

The insights gained from quantum chemical calculations on m-PD have significant implications for various fields:

  • Materials Science: Understanding the electronic structure and intermolecular interactions of m-PD is crucial for designing novel polymers with enhanced thermal stability, mechanical strength, and electronic properties.[4][7] For instance, DFT calculations have been used to study the interaction of m-PD with other monomers in the formation of polyamide membranes for water purification.[4][7]

  • Drug Development: While m-PD itself is not a therapeutic agent, its derivatives are. Molecular docking and molecular dynamics simulations, which are often informed by quantum chemical calculations of the ligand, can be used to predict the binding affinity of m-PD derivatives with biological targets.[2][3] The MEP surface, for example, can guide the design of molecules with improved protein-ligand interactions.

  • Reaction Mechanism Elucidation: Quantum chemical calculations can help in understanding the reaction mechanisms involving m-PD, such as its role as a curing agent in epoxy resins. By mapping the reaction pathways and identifying transition states, researchers can optimize reaction conditions and develop more efficient synthetic routes.[2]

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, provide an invaluable framework for understanding the structural, electronic, and spectroscopic properties of this compound. This theoretical approach, when coupled with experimental validation, offers a powerful platform for the rational design of new materials and for elucidating complex chemical processes. The continued development of computational methods promises to further enhance our predictive capabilities, accelerating innovation in fields ranging from polymer chemistry to drug discovery.

References

A Technical Guide to Novel Synthesis Routes for m-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and traditional synthetic methodologies for producing m-Phenylenediamine (m-PDA) and its derivatives. These compounds are crucial intermediates in the manufacturing of high-performance polymers, dyes, and importantly, serve as key structural motifs in various pharmaceutically active agents. This document details novel C-H amination strategies, established catalytic hydrogenation processes, and provides context for the application of m-PDA derivatives in drug development, with a focus on their role as kinase inhibitors.

Novel Synthesis Routes: Direct C-H Amination

Recent advancements in organic synthesis have led to the development of innovative methods for the direct amination of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step processes.

Acid-Promoted, Radical-Mediated Meta-Selective C-H Amination of Anilines

A groundbreaking approach developed by the research group of Professor Fei Wang at Nankai University enables the direct meta-selective amination of aromatic amines to furnish this compound compounds.[1] This strategy overcomes the inherent ortho/para directing effect of the amine group through a clever polarity reversal strategy.

Mechanism: The core of this method lies in the protonation of the aniline substrate with a strong acid, such as trifluoromethanesulfonic acid (TfOH). This converts the electron-donating amine group into a strongly electron-withdrawing ammonium group, which directs subsequent functionalization to the meta position. The reaction then proceeds via a homolytic aromatic substitution mechanism mediated by highly reactive cationic nitrogen-centered radicals, such as ammoniumyl or pyridinium radicals.[1][2][3]

Experimental Protocol: General Procedure for Acid-Promoted Meta-C-H Amination [2]

  • In a glovebox, a 10 mL oven-dried Schlenk tube is charged with the aniline substrate (0.2 mmol), the aminating reagent (e.g., a hydroxylamine derivative, 0.3 mmol), and a catalytic amount of a radical initiator (e.g., a peroxide, if required).

  • The tube is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous and degassed solvent (e.g., dichloromethane) is added, followed by the slow addition of a strong acid (e.g., trifluoromethanesulfonic acid, 2.0 equivalents) at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated time (typically several hours), with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of a base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Logical Workflow for Meta-Selective C-H Amination

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Aniline Aniline Derivative Protonation Protonation of Aniline Aniline->Protonation Polarity Reversal AminatingReagent Aminating Reagent RadicalGeneration Generation of Nitrogen Radical AminatingReagent->RadicalGeneration Acid Strong Acid (e.g., TfOH) Acid->Protonation HAS Homolytic Aromatic Substitution (meta-selective) Protonation->HAS RadicalGeneration->HAS Deprotonation Deprotonation HAS->Deprotonation mPDA This compound Derivative Deprotonation->mPDA

Novel meta-selective C-H amination workflow.

Traditional Synthesis Routes: Catalytic Hydrogenation

The most established industrial method for the synthesis of this compound involves the reduction of m-dinitrobenzene. Catalytic hydrogenation is the preferred method over older techniques like iron powder reduction due to its higher efficiency, better product quality, and reduced environmental impact.

Catalytic Hydrogenation of m-Dinitrobenzene

This process involves the reduction of the two nitro groups of m-dinitrobenzene to amino groups using hydrogen gas in the presence of a metal catalyst.

Catalysts: A variety of catalysts have been employed for this transformation, with nickel-based catalysts being common due to their cost-effectiveness and high activity.[4] Palladium on carbon (Pd/C) is also widely used, often exhibiting high efficiency under mild conditions.[5] Promoters such as lanthanum(III) oxide (La₂O₃) can be added to nickel catalysts to enhance their performance and stability.[6]

Reaction Conditions: The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate.[7] Reaction temperatures and pressures can vary depending on the catalyst and substrate, but generally range from room temperature to around 120°C and hydrogen pressures from atmospheric to several megapascals (MPa).

Experimental Protocol: General Procedure for Catalytic Hydrogenation of m-Dinitrobenzene [8]

  • A high-pressure reactor (autoclave) is charged with m-dinitrobenzene, a suitable solvent (e.g., methanol), and the catalyst (e.g., 5% Pd/C, typically 0.1-1.0% by weight relative to the nitro compound).

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-4 MPa) and heated to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • The reaction is monitored by the cessation of hydrogen uptake.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to recover the catalyst, which can often be recycled.

  • The solvent is removed from the filtrate by distillation under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation or recrystallization to yield the final product.

Workflow for Traditional Catalytic Hydrogenation

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification Dinitrobenzene m-Dinitrobenzene Hydrogenation Catalytic Hydrogenation in a Solvent Dinitrobenzene->Hydrogenation Hydrogen Hydrogen Gas (H₂) Hydrogen->Hydrogenation Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Purification Solvent Removal & Purification Filtration->Purification mPDA This compound Purification->mPDA

Traditional catalytic hydrogenation workflow.

Quantitative Data on Synthesis of this compound Derivatives

The following tables summarize quantitative data for the synthesis of m-PDA and its derivatives via different methods, providing a basis for comparison.

Table 1: Catalytic Hydrogenation of Dinitroaromatics

Starting MaterialCatalystSolventTemp. (°C)Pressure (MPa)Yield (%)Purity (%)Reference
m-DinitrobenzeneNi/La₂O₃-SiO₂Ethyl Acetate100-1402.0-4.0>99.5>99.5[7]
m-DinitrobenzeneNi/3%La₂O₃-SiO₂Ethanol1003.094.0-[6]
m-DinitrobenzenePdO-NiO-CuO core-shell-80-1202-5>95-[9]
2,4-Dinitrochlorobenzene5% Pd/CMethanol800.8-99.26 (crude)[10]
m-DinitrobenzeneRu/CMethanol251.0>99-[11]

Table 2: Novel Meta-Selective C-H Amination of Anilines

Aniline SubstrateAminating ReagentCatalyst/PromoterSolventYield (%)Reference
AnilineN-PhenylhydroxylamineTfOHDCE71[3]
4-FluoroanilineN-PhenylhydroxylamineTfOHDCE75[3]
4-ChloroanilineN-PhenylhydroxylamineTfOHDCE82[3]
4-BromoanilineN-PhenylhydroxylamineTfOHDCE80[3]
4-MethylanilineN-PhenylhydroxylamineTfOHDCE65[3]

Application in Drug Development: this compound Derivatives as Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. A prominent example is its presence in inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in various cancers.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately lead to cell growth and division.[10] In many cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation.[12]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed as anti-cancer drugs. Many of these inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, where the aniline moiety is often a substituted this compound derivative. These drugs competitively block ATP from binding, thereby inhibiting EGFR autophosphorylation and shutting down the downstream pro-survival signaling pathways.[13][14]

Simplified EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI m-PDA based TKI (e.g., Gefitinib, Erlotinib) TKI->EGFR Inhibits (ATP-competitive)

EGFR signaling and inhibition by m-PDA-based TKIs.
Synthesis of an EGFR Inhibitor: Erlotinib

The synthesis of erlotinib provides a practical example of the incorporation of a substituted this compound derivative into a clinically approved drug. A common synthetic route involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline (a this compound derivative).[15][16]

Experimental Protocol: Synthesis of Erlotinib [15][16]

  • Preparation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline: This intermediate is typically synthesized from a suitable precursor like 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one through chlorination with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).

  • Nucleophilic Aromatic Substitution: A suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq.) and 3-ethynylaniline (1.0-1.2 eq.) in a solvent such as isopropanol is heated to reflux (e.g., 85 °C) for several hours.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with cold isopropanol and water, and dried under vacuum to yield crude erlotinib.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to obtain high-purity erlotinib.

Conclusion

The field of this compound synthesis is continually evolving, with novel methods like direct C-H amination offering significant advantages in terms of efficiency and sustainability over traditional approaches. These advancements are not only relevant for the production of materials but also have a profound impact on drug discovery and development. The m-PDA scaffold, as exemplified by its central role in EGFR tyrosine kinase inhibitors, continues to be a valuable component in the design of targeted therapies. The synthetic routes and biological context provided in this guide offer a solid foundation for researchers engaged in the exploration and application of this important class of chemical compounds.

References

Unveiling the Electronic Landscape of m-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: m-Phenylenediamine (m-PD), a key aromatic amine, serves as a fundamental building block in a diverse array of applications, from the synthesis of high-performance polymers and aramid fibers to its use as a curing agent for epoxy resins and as an intermediate in the production of dyes.[1][2][3] Its utility is intrinsically linked to its unique electronic properties, which govern its reactivity, conductivity, and electrochemical behavior. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, presenting key quantitative data, detailing experimental methodologies for its characterization, and visualizing its electrochemical reaction pathways and analytical workflows.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of this compound has been elucidated through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data obtained from these studies, providing a comparative reference for researchers.

PropertyValueMethodSolvent/ConditionsReference
Electrochemical Properties
Anodic Peak Potential (Epa)0.10 VCyclic Voltammetry (CV)0.1 M PBS, pH 7.0, Scan rate: 50 mV/s[4]
Cathodic Peak Potential (Epc)0.03 VCyclic Voltammetry (CV)0.1 M PBS, pH 7.0, Scan rate: 50 mV/s[4]
Formal Potential (E°')0.766 VUV-Vis Thin-Layer SpectroelectrochemistrySnO2:F film electrode[5]
Optical Properties
UV-Vis Absorption Maxima (λmax)198 nm, 236 nm, 284 nmUV-Vis SpectroscopyAcidic mobile phase (pH ≤ 3)[6][7]
UV-Vis Absorption Maxima (λmax)215 nm, 295 nmUV-Vis SpectroscopyAcetonitrile[8]
UV-Vis Absorption Maxima (λmax)292 nmUV-Vis SpectroscopyEthanol[8]
Theoretical Electronic Properties (DFT)
HOMO-LUMO Energy GapReduced upon complexation with sulfonated zinc phthalocyanineDFT/TD-DFTGas phase and aqueous environment[9]
Ionization PotentialRepresented by HOMO energyDFT-[10]
Electron AffinityRepresented by LUMO energyDFT-[10]

Experimental Protocols for Characterization

The investigation of this compound's electronic properties relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of this compound.

Objective: To determine the oxidation and reduction potentials of m-PD and to assess the reversibility of its redox processes.

Methodology:

  • Electrode Preparation: A carbon paste electrode (CPE) is typically used as the working electrode. The paste is prepared by thoroughly mixing graphite powder with a pasting liquid (e.g., mineral oil).

  • Electrolyte Solution: A 0.1 M phosphate buffer solution (PBS) with a pH of 7.0 is a common electrolyte.

  • Analyte Preparation: A 1 mM solution of this compound is prepared in the PBS electrolyte.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of the CPE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Voltammetric Scan: The potential is swept from an initial potential (e.g., -0.2 V) to a vertex potential (e.g., 0.8 V) and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).[4] The resulting current is measured as a function of the applied potential.

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the this compound molecule.

Objective: To determine the wavelengths at which m-PD absorbs ultraviolet or visible light, providing insights into its electronic structure.

Methodology:

  • Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen. Common solvents include ethanol, acetonitrile, and acidic aqueous solutions.[6][7][8]

  • Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent.

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

  • Spectral Acquisition: The absorbance of the m-PD solution is measured over a range of wavelengths (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are then identified.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Objective: To calculate theoretical electronic properties such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities to complement experimental findings.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian is used.

  • Method and Basis Set: A specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are selected for the calculations.[11]

  • Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Property Calculation: Once the geometry is optimized, various electronic properties are calculated, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Visualizing Electronic Processes

The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the electronic investigation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of m-PD (e.g., hydrogenation of 1,3-dinitrobenzene) purification Purification (e.g., distillation, recrystallization) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis dft DFT Calculations purification->dft redox Redox Potentials Reversibility cv->redox transitions Electronic Transitions Absorption Maxima uv_vis->transitions electronic_structure HOMO-LUMO Gap Ionization Potential dft->electronic_structure electrochemical_oxidation mpd m-PD radical_cation Radical Cation mpd->radical_cation -e⁻ diimine Diimine Species radical_cation->diimine -e⁻, -2H⁺

References

m-Phenylenediamine reaction mechanism with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of m-Phenylenediamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MPD), a C₆H₄(NH₂)₂ isomer, is a critical building block in the synthesis of a vast array of materials and molecules, from high-performance polymers to active pharmaceutical ingredients.[1] Its reactivity is dominated by the two amino groups positioned meta to each other on the benzene ring. These groups dictate the regioselectivity and rate of reactions with electrophiles, making a thorough understanding of its reaction mechanisms essential for synthetic chemists. This guide provides a detailed examination of the core reaction mechanisms of MPD with various electrophiles, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Principles: Electrophilic Aromatic Substitution (EAS)

The two amino (-NH₂) groups on the this compound ring are powerful activating groups due to their ability to donate electron density to the aromatic system via resonance.[2] They strongly direct incoming electrophiles to the positions ortho and para relative to themselves.[3][4]

In the case of MPD, this leads to three potential sites for electrophilic attack:

  • C4 and C6 positions: These are ortho to one amino group and para to the other. They are the most electronically enriched and sterically accessible sites, making them the primary targets for electrophiles.

  • C2 position: This position is ortho to both amino groups. While highly activated, it is more sterically hindered than the C4/C6 positions.

  • C5 position: This position is meta to both amino groups and is therefore the most deactivated site for standard electrophilic aromatic substitution.

Under acidic conditions, the amino groups can be protonated to form ammonium (-NH₃⁺) groups. These groups are strongly deactivating and meta-directing. This principle has been exploited in novel radical-mediated reactions to achieve amination at the otherwise inaccessible meta-position (relative to the original amino groups).[5]

Caption: Regioselectivity in Electrophilic Aromatic Substitution of MPD.

Key Reaction Mechanisms with Electrophiles

While the aromatic ring is highly activated, the nitrogen atoms of the amino groups are highly nucleophilic. For many electrophiles, particularly acylating and alkylating agents, the initial reaction occurs on the nitrogen atom (N-substitution) rather than on the ring (C-substitution).

N-Acylation

N-acylation with electrophiles like acid anhydrides or acyl chlorides is a fundamental reaction of MPD. The primary challenge is achieving selective mono-acylation, as the second amino group remains reactive after the first has been acylated. A kinetic study using a continuous flow microreactor has provided quantitative insights into this process.[6]

Mechanism: The reaction proceeds via a standard nucleophilic addition-elimination pathway. A lone pair from the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., acetate or chloride) and deprotonation yields the N-acyl product.

N_Acylation_Mechanism Mechanism of N-Acylation of this compound MPD This compound (Nucleophile) Intermediate Tetrahedral Intermediate MPD->Intermediate Nucleophilic Attack Acyl_X Acylating Agent (R-CO-X) (Electrophile) Acyl_X->Intermediate Product N-Acyl-m-phenylenediamine Intermediate->Product Elimination of X⁻ HX - HX Product->HX Deprotonation

Caption: Generalized mechanism for the N-acylation of MPD.

Quantitative Data: Mono-acylation Kinetics

A kinetic study of the reaction between this compound (A) and benzoic anhydride (B) provided the following model.[6] The main reaction forms N-benzoyl-m-phenylenediamine (mono-acylated product, P), while a side reaction produces N,N'-dibenzoyl-m-phenylenediamine (di-acylated product, S).

ParameterMain Reaction (A + B → P)Side Reaction (P + B → S)
Reaction Order (A) 1-
Reaction Order (P) -1
Reaction Order (B) 11
Activation Energy (Ea) 35.8 kJ/mol48.9 kJ/mol
Pre-exponential Factor (k₀) 1.86 x 10⁵ L/(mol·s)1.12 x 10⁷ L/(mol·s)
Optimized Yield (P) 92.5%-
Optimized Selectivity (P) 96.9%-
Table 1: Kinetic parameters for the acylation of this compound with benzoic anhydride in a microreactor.[6]

Experimental Protocol: N-Acylation for Synthesis of 4-Nitro-m-diacetanilide [7]

  • Initial Reaction: In an agitated glass-reaction vessel, charge this compound.

  • Acylation: Slowly add acetic anhydride to the vessel. The reaction is exothermic; acetic acid can be used as a medium (≥2 moles relative to MPD) to control the temperature. Maintain the temperature below 80°C during the addition.

  • Hydrolysis: After the initial reaction, slowly add water to the solution.

  • Nitration: Cool the resulting solution of m-diacetanilide to below 10°C. Prepare a nitrating mixture of sulfuric acid and nitric acid.

  • Addition: Slowly introduce the nitrating mixture to the m-diacetanilide solution, maintaining the temperature below 10°C.

  • Precipitation: After the addition is complete, continue agitation and then transfer the solution into a separate vessel containing cold water to precipitate the product.

  • Isolation: Filter the solid 4-nitro-m-diacetanilide for use in subsequent steps.

Diazotization and Azo Coupling

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid.[8] The resulting diazonium ion is a weak electrophile that can react with activated aromatic compounds (coupling partners) to form highly colored azo compounds. This reaction is the foundation for a large class of synthetic dyes.

Mechanism: The process occurs in two main stages:

  • Diazotization: Nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine nitrogen of MPD attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the aryldiazonium ion is formed.

  • Azo Coupling: The diazonium ion then acts as an electrophile and attacks an electron-rich coupling partner (e.g., another amine or a phenol). The substitution typically occurs at the para position of the coupling partner.

Diazotization_Coupling Workflow for Diazotization and Azo Coupling cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling MPD This compound Diazonium m-Phenylenediazonium Salt MPD->Diazonium Reagents_D NaNO₂ + HCl (aq) 0-5 °C Reagents_D->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Electrophilic Attack Coupler Activated Arene (e.g., Phenol, Aniline) Coupler->Azo_Dye

Caption: Two-stage process for the synthesis of azo dyes from MPD.

Experimental Protocol: Preparation of an Azo Dye Solution [9]

  • Dissolution: Dissolve 177 parts by weight of this compound in a mixture of 388 parts acetic acid and 74 parts water.

  • Diazotization/Coupling: Cool the solution to below 23°C. Add 90 parts of neopentylglycol dinitrite (as the diazotizing agent) while maintaining the temperature.

  • Reaction: Once the addition is complete, stir the reaction mixture for approximately 2 hours, allowing it to gradually warm to room temperature. This completes the simultaneous diazotization and coupling reaction.

  • Stabilization: To the resulting dye mixture, add 54 parts of 85% aqueous formic acid. Heat the mixture to 90°C for 3 hours.

  • Final Product: Cool the mixture and filter to obtain a stable, mobile solution of the azo dye.

Polymerization

This compound is a key monomer in the production of advanced polymers, most notably meta-aramid fibers such as Nomex®. This involves a polycondensation reaction between MPD and a diacyl chloride, typically isophthaloyl chloride.

Mechanism: The polymerization proceeds via nucleophilic acyl substitution. The nucleophilic amino group of MPD attacks the electrophilic carbonyl carbon of the acyl chloride. This step is repeated, with each monomer adding to the growing polymer chain, eliminating HCl at each step to form the stable amide linkages.

Polyamide_Synthesis Logical Flow of Polyamide (Aramid) Synthesis Monomer1 This compound (Diamine) Polymerization Polycondensation Reaction (Nucleophilic Acyl Substitution) Monomer1->Polymerization Monomer2 Isophthaloyl Chloride (Diacyl Chloride) Monomer2->Polymerization Solvent Amide Solvent (e.g., DMAc) Solvent->Polymerization Polymer_Soln Polymer Solution Polymerization->Polymer_Soln Forms polymer and HCl HCl_Scavenger HCl Acceptor (e.g., Ca(OH)₂) HCl_Scavenger->Polymer_Soln Neutralizes HCl Spinning Fiber Spinning Polymer_Soln->Spinning Aramid_Fiber Meta-Aramid Fiber (e.g., Nomex®) Spinning->Aramid_Fiber

Caption: Workflow for the synthesis of meta-aramid fibers from MPD.

Quantitative Data: Polymer Synthesis and Properties

Reaction / ProcessReactantsProductYield / PurityReference
Oxidative Polymerization This compound, Na₂CO₃, (NH₄)₂S₂O₈Poly(this compound)84% (max)[10]
Hofmann Degradation Route m-phthalodinitrileThis compound>80% Yield, >95% Purity[11]
Iso-phthalimide Route iso-phthalimide, Sodium hypochloriteThis compound>95% Yield, >99% Purity[12]
Melt Crystallization Crude this compoundPolymerization-grade MPD>99.99% Purity[13]
Table 2: Reported yields and purities for MPD-related polymerization and synthesis processes.

Role in Drug Development & Signaling Pathways

Direct modulation of specific biological signaling pathways by this compound itself is not its primary application in drug development. Instead, the 1,3-diaminobenzene scaffold is considered a "privileged structure" – a molecular framework that is recurrently found in successful drugs targeting a range of biological receptors.[5][14]

Its utility lies in its synthetic versatility. The two amino groups provide reactive handles for building more complex molecules. For example, derivatives of diphenylamine, which can be synthesized from aniline precursors, are known to have antimicrobial and antioxidant properties and are scaffolds for drugs like chlorpromazine.[15] Similarly, other amine-containing structures are foundational to diuretics and other therapeutic agents.[16]

Therefore, MPD's role is that of a crucial starting material or intermediate. Researchers and drug development professionals utilize its predictable reactivity with electrophiles to construct larger, more elaborate molecules with tailored pharmacological activities. The final drug molecule may interact with specific signaling pathways, but this activity is a function of the entire molecular structure, not just the remnant MPD core. No specific signaling pathways directly targeted by MPD have been identified in the surveyed literature. Its biological relevance is primarily noted in toxicology, as it is a component in hair dyes and can be metabolized and absorbed.[17][18]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(m-phenylenediamine) via Oxidative Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(m-phenylenediamine) (PMPD) is a conductive polymer that has garnered significant interest due to its unique electronic, optical, and electrochemical properties. Its potential applications span various fields, including the development of sensors, corrosion-resistant coatings, and platforms for drug delivery. The synthesis of PMPD is commonly achieved through the oxidative polymerization of this compound (mPD) monomers. This process offers a versatile and scalable method for producing PMPD with tailored properties.

These application notes provide detailed protocols for the synthesis of PMPD via chemical oxidative polymerization, focusing on the use of ammonium persulfate as the oxidant. Furthermore, it outlines the characterization of the resulting polymer and summarizes the influence of various reaction parameters on the final product.

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of PMPD, highlighting the impact of different experimental conditions on the polymer's yield and properties.

Table 1: Effect of Monomer to Oxidant Ratio on Polymerization Yield and Conductivity

Monomer (mPD) Concentration (mol/L)Oxidant (Ammonium Persulfate) Concentration (mol/L)Monomer:Oxidant Molar RatioReaction Time (h)Temperature (°C)Yield (%)Electrical Conductivity (S/cm)Reference
0.20.251:1.2524Room Temp~701.7 x 10⁻⁷[1]
0.10.11:12420--[2]
Not SpecifiedNot Specified1:0.8Not Specified15--[3]
0.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified-8.8 x 10⁻⁵[1]

Table 2: Influence of Reaction Medium and Temperature on PMPD Synthesis

Monomer (mPD)OxidantReaction MediumTemperature (°C)Polymerization Time (h)Yield (%)Reference
This compoundAmmonium Persulfate0.1 M HClRoom Temp24-[4]
This compoundAmmonium PersulfateWater253-[5]
This compoundPotassium Dichromate0.1 M HCl2024-[2]
p-phenylenediamineAmmonium PersulfateWater / Al(OTf)₃25Not SpecifiedUp to 90% (with Al(OTf)₃)[6][7]
o-phenylenediamineAmmonium PersulfateGlacial Acetic AcidBoilingNot SpecifiedVaries[8]

Note: Some data in the tables are for isomers of phenylenediamine (ortho- and para-) to provide a comparative context for the synthesis of conducting poly(phenylenediamines).

Experimental Protocols

Materials and Equipment
  • This compound (mPD), reagent grade

  • Ammonium persulfate ((NH₄)₂S₂O₈), reagent grade

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized water

  • Methanol

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

Synthesis of Poly(this compound)

This protocol describes a typical chemical oxidative polymerization of this compound.

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in an acidic solution (e.g., 0.1 M HCl) with continuous stirring until the monomer is completely dissolved. The concentration of the monomer can be varied to study its effect on the final polymer.

  • Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving a calculated amount of ammonium persulfate in deionized water. The molar ratio of monomer to oxidant is a critical parameter and should be systematically varied to optimize the reaction (e.g., 1:1, 1:1.25).

  • Polymerization:

    • Place the beaker containing the monomer solution on a magnetic stirrer and maintain a constant temperature (e.g., room temperature or a controlled temperature using a water bath).

    • Slowly add the oxidant solution dropwise to the monomer solution while stirring vigorously. The addition rate should be controlled to prevent a rapid, uncontrolled polymerization.

    • A color change in the reaction mixture, typically to a dark brown or black, indicates the initiation of polymerization.

    • Continue stirring the reaction mixture for a predetermined period (e.g., 24 hours) to ensure complete polymerization.

  • Isolation and Purification of the Polymer:

    • After the reaction is complete, collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer powder extensively with deionized water to remove any unreacted monomer, oxidant, and oligomers.

    • Subsequently, wash the polymer with methanol to remove any remaining impurities.

    • Continue washing until the filtrate becomes colorless.

  • Drying:

    • Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours or until a constant weight is achieved.

    • The final product is a dark-colored powder of poly(this compound).

Characterization of Poly(this compound)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the synthesized polymer and confirm its chemical structure.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried PMPD powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Analysis: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Expected Peaks:

    • A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amine groups.

    • Peaks around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹ are attributed to the C=C stretching vibrations of the quinoid and benzenoid rings, respectively, which are characteristic of the polymer backbone.[9]

    • A peak around 1250-1300 cm⁻¹ can be assigned to the C-N stretching vibration.

2. UV-Vis Spectroscopy:

  • Purpose: To study the electronic transitions and conjugation length of the polymer.

  • Sample Preparation: Dissolve a small amount of the PMPD powder in a suitable solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO) to obtain a dilute solution.

  • Analysis: Record the UV-Vis absorption spectrum over a wavelength range of 200-800 nm.

  • Expected Absorption Bands: PMPD typically exhibits two main absorption bands. One in the UV region (around 300-350 nm) is attributed to the π-π* transition of the benzenoid rings, and another in the visible region (around 500-600 nm) is associated with the exciton transition of the quinoid rings.[10]

Mandatory Visualizations

Experimental Workflow for PMPD Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Monomer_Solution Prepare this compound Solution in 0.1 M HCl Mix Slowly Add Oxidant to Monomer Solution with Stirring Monomer_Solution->Mix Oxidant_Solution Prepare Ammonium Persulfate Solution in DI Water Oxidant_Solution->Mix Polymerize Stir for 24h at Controlled Temperature Mix->Polymerize Filter Vacuum Filter the Precipitated Polymer Polymerize->Filter Wash_H2O Wash with Deionized Water Filter->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry in Vacuum Oven at 60°C for 24h Wash_MeOH->Dry PMPD Poly(this compound) Powder Dry->PMPD

Caption: Workflow for the synthesis of poly(this compound).

Proposed Oxidative Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound (mPD) Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation by SO₄⁻• Dimer Dimer Radical_Cation->Dimer Coupling Oxidant S₂O₈²⁻ (Oxidant) Sulfate_Radical 2SO₄⁻• Oxidant->Sulfate_Radical Decomposition Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Oxidation and Coupling PMPD Poly(this compound) Polymer_Chain->PMPD

Caption: Proposed mechanism for the oxidative polymerization of this compound.

References

Application Notes and Protocols: m-Phenylenediamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-Phenylenediamine (MPDA) as a curing agent for epoxy resins. MPDA is an aromatic amine that imparts excellent thermal and mechanical properties to cured epoxy systems, making them suitable for a wide range of high-performance applications.

Introduction

This compound (MPDA) is a widely used curing agent for epoxy resins, particularly in applications demanding high thermal stability and robust mechanical performance. As an aromatic amine, it reacts with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network.[1][2] This curing reaction, typically carried out at elevated temperatures, results in a thermoset polymer with a high glass transition temperature (Tg), excellent chemical resistance, and good mechanical strength.[2][3] However, MPDA is a solid at room temperature, which can present handling and processing challenges.[4]

Curing Mechanism

The curing of epoxy resins with MPDA proceeds through a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of MPDA attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.[1][5][6] This newly formed secondary amine can then react with another epoxy group, continuing the cross-linking process.[3] Due to its tetrafunctionality (four active hydrogens), each MPDA molecule can react with up to four epoxy groups, resulting in a densely cross-linked network.[2] Aromatic amines like MPDA are less reactive than aliphatic amines and require higher temperatures, typically around 150°C, for complete curing.[1][5]

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Process Epoxy_Resin Epoxy Resin (e.g., DGEBA) Primary_Amine_Attack Primary Amine Nucleophilic Attack Epoxy_Resin->Primary_Amine_Attack MPDA This compound (Curing Agent) MPDA->Primary_Amine_Attack Ring_Opening Epoxy Ring Opening Primary_Amine_Attack->Ring_Opening Heat Secondary_Amine_Formation Formation of Secondary Amine & Hydroxyl Group Ring_Opening->Secondary_Amine_Formation Secondary_Amine_Reaction Secondary Amine Reacts with another Epoxy Group Secondary_Amine_Formation->Secondary_Amine_Reaction Crosslinking Network Formation Secondary_Amine_Reaction->Crosslinking Cured_Epoxy Cross-linked Thermoset Polymer Crosslinking->Cured_Epoxy

Caption: Curing mechanism of epoxy resin with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for epoxy resins cured with this compound. The specific values can vary depending on the exact type of epoxy resin used (e.g., DGEBA - Diglycidyl ether of bisphenol A), the stoichiometric ratio, and the curing schedule.

Table 1: Thermal Properties of MPDA-Cured Epoxy Systems

PropertyValueConditions / Notes
Glass Transition Temperature (Tg)155 - 213 °CDependent on cure schedule and specific epoxy resin.[7][8][9]
Initial Decomposition Temperature~300 °CIndicates excellent thermal stability.[10]
Heat Distortion Temperature (HDT)150 - 160 °CAromatic amines provide excellent heat resistance.[3]

Table 2: Curing Kinetics of MPDA-Cured Epoxy Systems

ParameterValueMethod
Activation Energy (Ea) - Dynamic48.21 - 51.95 kJ/molKissinger and Flynn–Wall–Ozawa methods.[11]
Activation Energy (Ea) - Isothermal53.5 kJ/molIsothermal DSC analysis.[11]
Curing Temperature Range120 - 190 °CTypical pre-curing and post-curing temperatures.[11]

Table 3: Mechanical Properties of MPDA-Cured Epoxy Systems

PropertyValue RangeNotes
Flexural StrengthUp to 165 MPaHighly dependent on the specific epoxy system.[9]
Tensile StrengthUp to 100 MPaVaries with resin type and cure conditions.[9]
Young's Modulus~5.49 GPaIndicative of a rigid material.[12]

Experimental Protocols

Protocol for Sample Preparation and Curing

This protocol describes the preparation and curing of an epoxy resin system using MPDA as the curing agent.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • This compound (MPDA), solid

  • Beaker

  • Hot plate with magnetic stirring

  • Vacuum oven

  • Mold (e.g., silicone or aluminum)

Procedure:

  • Calculate Stoichiometric Ratio: Determine the required amount of MPDA based on the amine hydrogen equivalent weight (AHEW) of MPDA and the epoxide equivalent weight (EEW) of the epoxy resin. A 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is generally recommended for optimal properties.[8]

  • Melt MPDA: Since MPDA is a solid at room temperature (melting point ~63°C), it needs to be melted.[4] Gently heat the calculated amount of MPDA in a beaker on a hot plate to approximately 70-80°C until it is completely molten.[4]

  • Preheat Epoxy Resin: Gently preheat the epoxy resin to a similar temperature (70-80°C) to reduce its viscosity and facilitate mixing.

  • Mixing: Add the molten MPDA to the preheated epoxy resin while stirring continuously. Maintain the temperature and continue stirring for 5-10 minutes to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum oven at 70-80°C for 10-15 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing: Transfer the mold to an oven and follow a staged curing schedule. A typical schedule involves:

    • Pre-curing: 2 hours at 80°C followed by 2 hours at 150°C.

    • Post-curing: For enhanced properties, a post-curing step at a higher temperature, such as 5 hours at 200°C, can be employed.[7]

  • Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the cured epoxy sample from the mold.

experimental_workflow cluster_prep Preparation cluster_mixing Mixing & Degassing cluster_curing Casting & Curing Stoichiometry Calculate Stoichiometry Melt_MPDA Melt MPDA (70-80°C) Stoichiometry->Melt_MPDA Preheat_Epoxy Preheat Epoxy (70-80°C) Stoichiometry->Preheat_Epoxy Mix Mix MPDA and Epoxy Melt_MPDA->Mix Preheat_Epoxy->Mix Degas Degas under Vacuum Mix->Degas Cast Pour into Mold Degas->Cast Cure Cure in Oven (Staged Heating) Cast->Cure Cool Slow Cooling Cure->Cool Characterization Material Characterization (DSC, FTIR, Mechanical Testing) Cool->Characterization

Caption: Experimental workflow for preparing MPDA-cured epoxy.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

DSC is used to study the curing kinetics and determine the glass transition temperature (Tg) of the cured epoxy.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure for Curing Kinetics (Non-isothermal):

  • Prepare a small amount of the uncured epoxy-MPDA mixture as described in Protocol 4.1 (steps 1-4).

  • Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell. An empty sealed pan should be used as a reference.

  • Perform dynamic scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[13] The temperature range should encompass the entire curing exotherm, typically from room temperature to around 300-350°C.[11][13]

  • Analyze the resulting thermograms to determine the onset temperature, peak exothermic temperature, and total heat of curing (ΔH). This data can be used to calculate kinetic parameters like activation energy using methods such as Kissinger or Flynn-Wall-Ozawa.[14]

Procedure for Glass Transition Temperature (Tg) Determination:

  • Use a sample of the fully cured epoxy resin.

  • Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected Tg (e.g., 250°C).

  • Cool the sample back to room temperature.

  • Reheat the sample at the same heating rate. The Tg is determined from the step change in the baseline of the heat flow curve during the second heating scan.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a valuable tool for monitoring the progress of the curing reaction by observing changes in the characteristic absorption bands of the functional groups involved.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Procedure:

  • Acquire an FTIR spectrum of the uncured epoxy-MPDA mixture.

  • To monitor the curing process in-situ, a heated ATR cell can be used. Alternatively, samples can be cured for different time intervals, and their spectra can be recorded.

  • The disappearance of the epoxy group absorption band, typically around 915 cm⁻¹, indicates the consumption of epoxy rings during the curing reaction.[15]

  • Simultaneously, changes in the N-H stretching and bending vibrations of the primary and secondary amines can be observed.[15]

  • The degree of cure can be semi-quantitatively estimated by monitoring the decrease in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings).[16]

logical_relationships cluster_params Curing Parameters cluster_props Material Properties Temp Curing Temperature Xlink Cross-link Density Temp->Xlink influences Time Curing Time Time->Xlink influences Ratio Stoichiometric Ratio Ratio->Xlink determines Tg Glass Transition Temp. (Tg) Strength Mechanical Strength Xlink->Tg directly affects Xlink->Strength directly affects ChemRes Chemical Resistance Xlink->ChemRes directly affects

References

Preparation of aramid fibers using m-Phenylenediamine and isophthaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparation of Aramid Fibers using m-Phenylenediamine and Isophthaloyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, thermal stability, and chemical resistance. This document provides detailed protocols for the synthesis of meta-aramid fibers, specifically poly(m-phenylene isophthalamide), through the polycondensation reaction of this compound and isophthaloyl chloride. The resulting polymer is commercially known as Nomex®.[1] These fibers are critical components in various advanced applications, including aerospace materials, protective apparel, and electrical insulation.[2]

This application note outlines two primary synthesis methodologies: low-temperature solution polycondensation and interfacial polymerization. It also details the subsequent steps of neutralization, precipitation, and fiber spinning to produce high-quality aramid fibers. The provided protocols and data are intended to serve as a comprehensive guide for researchers in the field of polymer chemistry and materials science.

Data Presentation

The following tables summarize the quantitative data related to the synthesis of poly(m-phenylene isophthalamide) and the properties of the resulting fibers.

Table 1: Optimized Reaction Parameters for Interfacial Polycondensation of Poly(m-phenylene isophthalamide)

ParameterOptimized ValueReference
Reaction Temperature10 °C[3]
Reaction TimeNot specified
Stirring RateNot specified
Monomer Concentration (this compound in water)Not specified
Monomer Concentration (isophthaloyl chloride in THF)Not specified
Monomer Ratio (this compound : isophthaloyl chloride)Not specified
Acid AcceptorSodium Carbonate[3]
Organic SolventTetrahydrofuran (THF)[3]
Resulting Polymer Properties
Intrinsic Viscosity2.1 dL/g[3]
Yield99.7%[3]
Tensile Strength25 MPa[3]
Initial Degradation Temperature440 °C[3]

Table 2: Parameters for Wet Spinning of Poly(m-phenylene isophthalamide) Fibers

ParameterValueReference
Polymer Concentration in Spinning Dope17 wt% in DMAc[1]
Coagulation Bath Composition47.5 wt% water, 52.5 wt% DMAc[1]
Coagulation Bath Temperature45 °C[1]
Spinning Speed10.7 m/min[1]
Spinning Pressure0.3 MPa[1]
Stretching (in boiling water)Draw ratio of 1.5 - 1.8[1]
Washing Bath Temperature90 °C[1]
Dry Stretching Temperature290 °C in hot air[1]
Resulting Fiber Properties
Tensile Strength5.73 cN/dtex[1]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of poly(m-phenylene isophthalamide) in a homogenous solution at low temperatures.

Materials:

  • This compound (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Calcium hydroxide (Ca(OH)₂) or other suitable acid scavenger

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Waring blender or similar high-shear mixer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. Cool the solution to 0-5 °C using a low-temperature bath.

  • Polymerization: Slowly add a stoichiometric amount of isophthaloyl chloride, dissolved in a minimal amount of anhydrous DMAc, to the cooled and stirred this compound solution. The addition should be done dropwise to control the reaction exotherm.

  • Reaction: Maintain the reaction temperature between 0-5 °C for 1-2 hours. After this period, allow the reaction mixture to warm to room temperature and continue stirring for another 2-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Neutralization: The polycondensation reaction produces hydrogen chloride (HCl) as a byproduct. Neutralize the HCl by adding a slight excess of an acid scavenger, such as calcium hydroxide, to the polymer solution. Stir the mixture until the neutralization is complete.

  • Precipitation and Washing: Precipitate the polymer by pouring the neutralized solution into a large volume of a non-solvent, such as water or methanol, under vigorous stirring in a blender.

  • Filtration and Drying: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Interfacial Polymerization

This protocol details the synthesis of poly(m-phenylene isophthalamide) at the interface of two immiscible liquids.

Materials:

  • This compound (MPD)

  • Isophthaloyl chloride (IPC)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Deionized water

Equipment:

  • High-speed blender or homogenizer

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving this compound and an acid acceptor, such as sodium carbonate, in deionized water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving isophthaloyl chloride in a water-immiscible organic solvent like tetrahydrofuran (THF).

  • Polymerization: Add the organic phase to the aqueous phase with high-speed stirring in a blender. The polymerization occurs rapidly at the interface between the two phases, forming the polymer as a precipitate.

  • Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer extensively with deionized water to remove the salt byproduct and any unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C.

Protocol 3: Wet Spinning of Aramid Fibers

This protocol describes the process of forming fibers from the synthesized poly(m-phenylene isophthalamide).

Materials:

  • Poly(m-phenylene isophthalamide) polymer

  • N,N-dimethylacetamide (DMAc)

  • Deionized water

Equipment:

  • Spinneret assembly

  • Coagulation bath

  • Washing bath

  • Stretching rollers

  • Drying oven/hot air chamber

  • Winder

Procedure:

  • Dope Solution Preparation: Prepare a spinning dope by dissolving the synthesized poly(m-phenylene isophthalamide) in DMAc to the desired concentration (e.g., 17 wt%).[1] The solution should be homogenous and free of bubbles.

  • Extrusion: Extrude the polymer dope through a spinneret into a coagulation bath.

  • Coagulation: The coagulation bath typically contains a mixture of a solvent and a non-solvent (e.g., 47.5 wt% water and 52.5 wt% DMAc) maintained at a specific temperature (e.g., 45 °C).[1] The polymer precipitates from the solution to form nascent fibers.

  • Washing: Pass the fibers through a washing bath containing hot water (e.g., 90 °C) to remove the remaining solvent.[1]

  • Stretching (Drawing): Stretch the fibers to align the polymer chains and improve their mechanical properties. This can be done in multiple stages, for instance, in a boiling water bath followed by a hot air chamber (e.g., 290 °C).[1]

  • Drying and Winding: Dry the stretched fibers and wind them onto a spool.

Visualizations

G cluster_reactants Reactants cluster_process Polycondensation cluster_products Products MPD This compound Polymerization Low-Temperature Solution Polycondensation MPD->Polymerization IPC Isophthaloyl Chloride IPC->Polymerization PMIA Poly(m-phenylene isophthalamide) Polymerization->PMIA HCl Hydrogen Chloride (byproduct) Polymerization->HCl

Caption: Chemical reaction for aramid fiber synthesis.

G start Start dissolve_mpd Dissolve this compound in DMAc start->dissolve_mpd cool Cool to 0-5 °C dissolve_mpd->cool add_ipc Add Isophthaloyl Chloride Solution cool->add_ipc polymerize Polymerization (0-5 °C, then RT) add_ipc->polymerize neutralize Neutralize HCl with Ca(OH)2 polymerize->neutralize precipitate Precipitate in Water/Methanol neutralize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry prepare_dope Prepare Spinning Dope dry->prepare_dope spin Wet Spinning prepare_dope->spin end End spin->end

Caption: Experimental workflow for aramid fiber preparation.

G monomer_conc Monomer Concentration mw Molecular Weight monomer_conc->mw directly influences tensile Tensile Strength mw->tensile positively correlates with thermal Thermal Stability mw->thermal positively correlates with crystallinity Crystallinity mw->crystallinity influences crystallinity->tensile crystallinity->thermal solvent_res Solvent Resistance crystallinity->solvent_res

Caption: Structure-property relationships of aramid fibers.

References

Application Note: m-Phenylenediamine as a Monomer for High-Performance Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and high resistance to solvents and radiation.[1] These properties make them indispensable in the aerospace, electronics, and automotive industries for applications such as films, adhesives, coatings, and composite matrices. The remarkable characteristics of polyimides are derived from their rigid aromatic backbone, which incorporates the imide functional group.

The synthesis of polyimides typically involves the polycondensation reaction of a dianhydride with a diamine. The choice of these monomers is critical as it dictates the final properties of the polymer. m-Phenylenediamine (m-PD) is a widely utilized aromatic diamine monomer. Its meta-substituted benzene ring introduces a kinked, non-linear structure into the polymer backbone. This structural feature disrupts the close chain packing that is characteristic of polyimides made from its linear isomer, p-phenylenediamine (p-PD). Consequently, polyimides derived from m-PD often exhibit improved solubility and processability, while still maintaining high thermal stability. This application note provides a detailed protocol for the synthesis of polyimides using m-PD and summarizes the key properties of the resulting polymers.

Synthesis Pathway: The Two-Step Polycondensation Method

The most common and versatile method for synthesizing polyimides from m-PD and a dianhydride is a two-step process.[2]

  • Step 1: Poly(amic acid) Formation: The reaction begins with the nucleophilic acyl substitution of the amine groups of this compound onto the carbonyl carbons of an aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride, PMDA).[3] This step is conducted at low to room temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) (PAA) precursor.[4][5]

  • Step 2: Imidization: The PAA precursor is then converted into the final polyimide through cyclodehydration. This is typically achieved by thermal imidization, where the PAA is heated at elevated temperatures (200-350°C), causing the amic acid groups to cyclize and eliminate water.[6][7] Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride in the presence of a base catalyst such as pyridine.[6]

Synthesis_Pathway cluster_precursor Step 1: Polycondensation cluster_product Step 2: Imidization mPD This compound (m-PD) PAA Poly(amic acid) (PAA) (in polar solvent) mPD->PAA + Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA PI Polyimide PAA->PI Δ (Heat) - H₂O Water Water (H₂O) Experimental_Workflow start Start: Purified Monomers (m-PD, Dianhydride) dissolve 1. Dissolve m-PD in Anhydrous Solvent (DMAc) under N₂ Atmosphere start->dissolve add 2. Slowly Add Dianhydride (Equimolar Amount) dissolve->add polymerize 3. Polymerize at Room Temp. (12-24h) to form Poly(amic acid) Solution add->polymerize cast 4. Cast PAA Solution onto Glass Substrate polymerize->cast cure 5. Thermal Curing (Imidization) (Staged heating up to 350°C) cast->cure peel 6. Peel and Dry Polyimide Film cure->peel characterize 7. Characterization (FTIR, TGA, DSC, etc.) peel->characterize end End: High-Performance Polyimide Film characterize->end Structure_Property cluster_monomer Monomer Choice cluster_structure Polymer Structure cluster_properties Final Properties Diamine Diamine Isomer Chain_Config Chain Configuration Diamine->Chain_Config m-PD: Kinked p-PD: Linear Dianhydride Dianhydride Structure Dianhydride->Chain_Config Flexible vs. Rigid Linkages Interchain Interchain Interaction Chain_Config->Interchain Affects Packing Density Thermal Thermal Stability (Tg, Td) Chain_Config->Thermal Rigidity -> Higher Tg Solubility Solubility Interchain->Solubility Lower Packing -> Higher Solubility Mechanical Mechanical Strength Interchain->Mechanical Strong Interaction -> Higher Modulus

References

High-Performance Liquid Chromatography (HPLC) Method for m-Phenylenediamine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of m-Phenylenediamine (m-PDA) using High-Performance Liquid Chromatography (HPLC). This compound is an aromatic amine used in the synthesis of various polymers, dyes, and resins.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and research and development involving this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of this compound and its isomers due to its sensitivity, specificity, and robustness.[2][3][4][5] This document outlines two primary HPLC methods for m-PDA analysis: a mixed-mode chromatography method suitable for isomer separation and a reverse-phase chromatography method commonly employed for routine analysis.

The UV-Vis spectrum of this compound shows absorption maxima at 198 nm, 236 nm, and 284 nm.[6][7] The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity and minimizing interference from the mobile phase and other sample components.

Experimental Protocols

Method 1: Mixed-Mode Chromatography for Isomer Separation

This method is designed for the separation and quantification of o-, m-, and p-phenylenediamine isomers.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å)[8]

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (H₂SO₄)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% sulfuric acid in water. A common composition is 40% acetonitrile and 60% 0.1% H₂SO₄.[8] Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a 50/50 mixture of acetonitrile and water to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

3. Chromatographic Conditions

ParameterValue
ColumnPrimesep 100, 4.6 x 150 mm, 5 µm[8]
Mobile PhaseAcetonitrile : 0.1% Sulfuric Acid in Water (e.g., 40:60 v/v)[8]
Flow Rate1.0 mL/min[8]
Injection Volume1 µL[8]
Detection Wavelength200 nm[8]
Column TemperatureAmbient

4. Sample Preparation

  • Dissolve the sample containing this compound in a 50/50 mixture of acetonitrile and water.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and peak area with those of the standards.

Method 2: Reverse-Phase Chromatography

This method utilizes a C18 stationary phase, a common approach for the analysis of aromatic amines.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Waters Nova-Pak C18, 8 x 100 mm)[2]

  • Acetonitrile (HPLC grade)

  • Sodium phosphate, dibasic (Na₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a 0.05 M sodium phosphate buffer by dissolving 7.1 g of dibasic sodium phosphate in 1 L of water.[2] Adjust the pH to 7.0 with phosphoric acid.[2] The final mobile phase composition is 95% 0.05 M sodium phosphate buffer (pH 7.0) and 5% acetonitrile.[2] Degas the mobile phase before use.

  • Standard Stock and Working Solutions: Prepare as described in Method 1, using the mobile phase as the diluent.

3. Chromatographic Conditions

ParameterValue
ColumnWaters Radial-Pak 100-mm × 8-mm i.d. cartridge containing Nova-Pak C18[2]
Mobile Phase0.05 M Sodium Phosphate (pH 7.0) : Acetonitrile (95:5 v/v)[2]
Flow Rate2.0 mL/min[2]
Injection Volume5 µL[2]
Detection Wavelength240 nm[2]
Column TemperatureAmbient

4. Sample Preparation

  • Due to the instability of free phenylenediamines, it is recommended to keep sample extracts acidic until analysis.[2]

  • For air samples collected on acid-treated filters, extraction can be performed with an aqueous EDTA solution.[2][9]

  • Directly inject the acidic extract. The amine salts will be converted to the free amines upon injection into the pH 7.0 mobile phase.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Analysis

  • Follow the analysis procedure as outlined in Method 1.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the described HPLC methods.

ParameterMethod 1 (Mixed-Mode)Method 2 (Reverse-Phase)
Analyte This compound This compound
Retention Time (min)Not specified in the provided search results3.8[2]
Limit of Detection (LOD)10 ppb (for the isomer mix)[8]56 ng/sample (corresponding to 0.56 µg/m³ for a 100-L air sample)[2]
Reliable Quantitation LimitNot specified in the provided search results56 ng/sample (corresponding to 0.56 µg/m³ for a 100-L air sample)[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship of the key components.

HPLC_Workflow Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump Standard_Prep Standard Preparation Injector Injector Standard_Prep->Injector Sample_Prep Sample Preparation Sample_Prep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification HPLC_Components Mobile_Phase Mobile Phase (Solvent Reservoir) Pump Pump (Solvent Delivery) Mobile_Phase->Pump Carries Injector Injector (Sample Introduction) Pump->Injector Flows to Column Column (Separation) Injector->Column Injects into Detector Detector (Analyte Detection) Column->Detector Elutes to Data_System Data System (Control and Analysis) Detector->Data_System Sends Signal to Data_System->Pump Controls Data_System->Injector Controls Data_System->Detector Controls

References

Application Notes and Protocols: Electrochemical Polymerization of m-Phenylenediamine for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of m-phenylenediamine (mPD) offers a versatile and cost-effective method for fabricating robust and selective electrochemical sensors. The resulting poly(this compound) (PmPD) film is a permselective membrane that can effectively exclude common interfering species present in biological samples, such as ascorbic acid and uric acid, while allowing the target analyte to reach the electrode surface. This property, combined with the ease of fabrication and modification, makes PmPD an attractive material for the development of sensors for a wide range of analytes, including neurotransmitters, glucose, and pharmaceutical compounds.

These application notes provide detailed protocols for the electrochemical polymerization of this compound and the fabrication of PmPD-based sensors. Additionally, quantitative performance data for various sensor applications are summarized, and the underlying signaling mechanisms are illustrated.

Data Presentation

The performance of electrochemical sensors based on poly(this compound) for various analytes is summarized in the tables below. These tables provide a comparative overview of key analytical parameters, including linear range, limit of detection (LOD), and sensitivity.

Table 1: Performance of PmPD-Based Biosensors for Glucose

Electrode ModificationAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
Pt needle/GOx-PmPDGlucoseNot SpecifiedNot SpecifiedNot Specified[1]
Ag/GOx-ferrocene-PoPDGlucoseUp to 25 mMNot Specified16.6 nA/mM[2]
GCE/PoPD/Ag core-shellGlucoseNot Specified10 μL of ~80 mg/dL298 Ω mg⁻¹ dL cm⁻²

Note: Data for poly(o-phenylenediamine) (PoPD) is included as a close structural analog to provide additional context.

Table 2: Performance of PmPD-Based Sensors for Neurotransmitters and Other Analytes

Electrode ModificationAnalyteLinear RangeLimit of Detection (LOD)SelectivityReference
Pt/PmPDGlutamate0 - 20 µM1.5 µMHigh against ascorbic acid & dopamine[3]
GCE/MIP-PANI-PoPDACiprofloxacin1.0 x 10⁻⁹ - 5.0 x 10⁻⁷ M5.28 x 10⁻¹¹ MHigh[4]
GCE/MIP-PoPDOxycodone0.4 - 5.0 nM1.8 nMHigh[5]
Carbon Fiber/Nafion-PoPD*Nitric Oxide0 - 6 µM35 nM>600:1 vs Ascorbate[6]

Note: Data for poly(o-phenylenediamine) (PoPD) and its copolymers are included as close structural analogs to provide additional context.

Experimental Protocols

Protocol 1: Electrochemical Polymerization of this compound on a Glassy Carbon Electrode (GCE)

This protocol describes the general procedure for modifying a glassy carbon electrode with a poly(this compound) film using cyclic voltammetry.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (mPD)

  • Supporting Electrolyte (e.g., 0.1 M H₂SO₄ or Phosphate Buffered Saline, pH 7.4)

  • Polishing materials (e.g., alumina slurry or diamond paste)

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Three-electrode cell (Working Electrode: GCE, Counter Electrode: Platinum wire, Reference Electrode: Ag/AgCl)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE surface with alumina slurry or diamond paste to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare the electropolymerization solution by dissolving this compound in the chosen supporting electrolyte. A typical concentration is 5 mM mPD.

    • Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Immerse the electrodes in the electropolymerization solution.

    • Perform cyclic voltammetry (CV) for a specified number of cycles (typically 10-20 cycles). The potential window and scan rate will depend on the supporting electrolyte. For an acidic medium (e.g., 0.1 M H₂SO₄), a potential range of -0.2 V to 1.0 V at a scan rate of 50 mV/s is often used.

    • After the desired number of cycles, remove the electrode from the solution, rinse it with deionized water, and allow it to dry. The GCE is now modified with a PmPD film.

Protocol 2: Fabrication of an Amperometric Glucose Biosensor

This protocol outlines the co-immobilization of glucose oxidase (GOx) within a PmPD film for the amperometric detection of glucose.[1]

Materials:

  • Platinum needle electrode

  • This compound (mPD)

  • Glucose Oxidase (GOx)

  • Glutaraldehyde (GA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Electrochemical Workstation

Procedure:

  • Preparation of GOx-mPD Polymer:

    • Prepare a solution containing this compound and glucose oxidase in PBS.

    • Induce chemical polymerization by adding a low concentration of glutaraldehyde. This will form a precipitate of GOx-containing mPD polymer.

    • Maintain the polymer under an O₂-free atmosphere to retain its electropolymerization capability.

  • Electrode Coating:

    • Coat a platinum needle electrode with the prepared GOx-mPD polymer using a repeated dip-coating and amperometry procedure. This involves dipping the electrode in the polymer solution and applying a potential to induce electro-synthesis of the polymer film on the electrode surface.

  • Sensor Calibration and Measurement:

    • The fabricated biosensor can be used for the amperometric detection of glucose.

    • Apply a constant potential to the electrode and measure the current response upon the addition of glucose. The current generated is proportional to the glucose concentration.

Mandatory Visualizations

Experimental Workflow for PmPD-Based Sensor Fabrication

G cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_sensing Sensing Application polish Polish GCE clean Clean & Sonicate GCE polish->clean dry_prep Dry GCE clean->dry_prep prepare_sol Prepare mPD Solution cv Cyclic Voltammetry dry_prep->cv prepare_sol->cv rinse_dry Rinse & Dry Electrode cv->rinse_dry analyte Introduce Analyte measurement Electrochemical Measurement (e.g., Amperometry) rinse_dry->measurement analyte->measurement

Caption: Workflow for the fabrication of a poly(this compound) modified electrode.

Signaling Pathway for an Amperometric Biosensor

G cluster_solution Solution Phase cluster_electrode Electrode Surface (PmPD-GOx Film) Analyte Analyte (e.g., Glucose) Enzyme Enzyme (GOx) Analyte->Enzyme Enzymatic Reaction Product Product (e.g., H₂O₂) Electrode Electrode Surface Product->Electrode Electrochemical Oxidation/Reduction Enzyme->Product Generates Signal Current Signal Electrode->Signal Generates Signal

Caption: General signaling pathway for an amperometric biosensor utilizing a PmPD-enzyme film.

References

Application of m-Phenylenediamine in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Azo Dyes from m-Phenylenediamine: A Quantitative Overview

The following table summarizes key quantitative data for the synthesis of Bismarck Brown Y and Chrysoidine G, providing a comparative overview of their properties and reaction efficiencies.

ParameterBismarck Brown YChrysoidine G
Molecular Formula C₁₈H₁₈N₈·2HClC₁₂H₁₂N₄·HCl
Molecular Weight 419.32 g/mol 248.71 g/mol
Appearance Brown powderReddish-brown or purple crystals
Melting Point Decomposes235 °C (decomposes)[1]
Typical Yield High (often quantitative)~95%[2]
λmax (in water) 463 nm449 nm[3]
Key Synthesis Reactants This compound, Sodium Nitrite, Hydrochloric AcidAniline, Sodium Nitrite, Hydrochloric Acid, this compound

Experimental Protocols

The following are detailed laboratory-scale protocols for the synthesis of Bismarck Brown Y and Chrysoidine G.

Protocol 1: Synthesis of Bismarck Brown Y

Bismarck Brown Y is synthesized through a process where this compound acts as both the diazonium salt precursor and the coupling agent. The reaction involves the double diazotization of one molecule of this compound, which then couples with two additional molecules of this compound.[4][5]

Materials:

  • This compound (C₆H₈N₂)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 500 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a 250 mL beaker, dissolve 5.4 g (0.05 mol) of this compound in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution is obtained.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Diazotization:

    • In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution while maintaining the temperature between 0-5 °C and stirring vigorously. The addition should take approximately 10-15 minutes.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the bis(diazonium) salt of this compound.

  • Azo Coupling:

    • In a 500 mL beaker, dissolve 10.8 g (0.1 mol) of this compound in 100 mL of distilled water.

    • Slowly, and with vigorous stirring, add the cold bis(diazonium) salt solution to the this compound solution.

    • A brown precipitate of Bismarck Brown Y will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the brown precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and acid.

    • The crude product can be purified by recrystallization. While specific solvent systems are not always detailed in literature, a common approach for similar dyes is recrystallization from a minimal amount of hot ethanol or a mixture of ethanol and water.

    • Dry the purified Bismarck Brown Y in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis of Chrysoidine G

Chrysoidine G is synthesized by the diazotization of aniline, followed by the azo coupling of the resulting benzenediazonium chloride with this compound.

Materials:

  • Aniline (C₆H₅NH₂)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • This compound (C₆H₈N₂)

  • Sodium Acetate (CH₃COONa) (optional, for pH adjustment)

  • Distilled Water

  • Ice

Equipment:

  • Two 250 mL Beakers

  • 500 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 250 mL beaker, add 4.65 g (0.05 mol) of aniline to a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until the aniline hydrochloride dissolves completely.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization of Aniline:

    • In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.

    • After the addition, continue to stir the mixture for 20-30 minutes in the ice bath to complete the formation of benzenediazonium chloride.

  • Preparation of the Coupling Component Solution:

    • In a 500 mL beaker, dissolve 5.4 g (0.05 mol) of this compound in 100 mL of cold distilled water.

  • Azo Coupling:

    • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution to the this compound solution.

    • A reddish-brown precipitate of Chrysoidine G will form. The reaction is typically carried out under weakly acidic conditions to facilitate coupling with the amine. If necessary, the pH can be adjusted by the addition of a sodium acetate solution.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation and Purification:

    • Collect the crude Chrysoidine G precipitate by vacuum filtration.

    • Wash the product on the filter with cold distilled water.

    • Purify the dye by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

    • Dry the purified crystals in a desiccator.

Reaction Pathways and Workflows

The synthesis of azo dyes from this compound follows a well-defined reaction pathway involving diazotization and azo coupling.

Synthesis of Bismarck Brown Y

Bismarck_Brown_Y_Synthesis mPD1 This compound Diazonium_Salt Bis(diazonium) Salt mPD1->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C BBY Bismarck Brown Y Diazonium_Salt->BBY mPD2 This compound (2 equivalents) mPD2->BBY Azo Coupling

Caption: Synthesis pathway of Bismarck Brown Y.

Synthesis of Chrysoidine G

Chrysoidine_G_Synthesis Aniline Aniline Benzenediazonium Benzenediazonium Chloride Aniline->Benzenediazonium 1. HCl, NaNO2 2. 0-5 °C ChrysoidineG Chrysoidine G Benzenediazonium->ChrysoidineG mPD This compound mPD->ChrysoidineG Azo Coupling

Caption: Synthesis pathway of Chrysoidine G.

General Experimental Workflow

Azo_Dye_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification A1 Dissolve Amine in Acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 Solution A2->A3 A4 Stir for 30 min A3->A4 B2 Add Diazonium Salt Solution A4->B2 B1 Prepare Coupling Component Solution B1->B2 B3 Stir in Ice Bath B2->B3 C1 Vacuum Filtration B3->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallization C2->C3 C4 Dry Product C3->C4

Caption: General experimental workflow for azo dye synthesis.

References

Application Notes: Derivatization of m-Phenylenediamine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Phenylenediamine (m-PDA) is an aromatic amine widely used in the chemical industry as a monomer for the synthesis of polymers, such as aramid fibers, and as a component in the formulation of dyes, particularly for hair coloring products. Due to its potential toxicity and classification as a possible mutagen, the sensitive and accurate quantification of m-PDA in various matrices, including environmental samples and consumer products, is of significant importance. Direct analysis of m-PDA can be challenging due to its high reactivity, polarity, and susceptibility to oxidation.[1]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For m-PDA, derivatization is employed to:

  • Enhance Detectability: By introducing a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detectors can be significantly increased.

  • Improve Chromatographic Behavior: Derivatization can increase the volatility of m-PDA for gas chromatography (GC) or improve its retention and peak shape in reverse-phase high-performance liquid chromatography (HPLC).

  • Increase Stability: By reacting the amine groups, the stability of the molecule is enhanced, preventing degradation during sample preparation and analysis.[2]

This document provides detailed protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Pre-column Derivatization of this compound with Dansyl Chloride for HPLC-FLD Analysis

This protocol describes the derivatization of this compound with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to form a highly fluorescent derivative, enabling sensitive quantification by HPLC-FLD. Dansyl chloride reacts with primary and secondary amines to produce stable sulfonamides that are well-suited for reverse-phase chromatography.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound (m-PDA), analytical standard grade

  • Dansyl chloride, ≥99%

  • Acetonitrile (ACN), HPLC grade

  • Sodium carbonate (Na₂CO₃), anhydrous, analytical grade

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Water, deionized or HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Nitrogen gas, high purity

2. Equipment:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • m-PDA Stock Solution (1000 µg/mL): Accurately weigh 100 mg of m-PDA, dissolve in 100 mL of ACN.

  • m-PDA Working Standards: Prepare a series of working standards by diluting the stock solution with ACN to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of NaHCO₃ and 1.06 g of Na₂CO₃ in 100 mL of deionized water. Adjust pH if necessary.[3]

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of ACN. Prepare this solution fresh daily and protect it from light.[3]

4. Derivatization Procedure:

  • To 1 mL of m-PDA standard or sample solution in a reaction vial, add 2 mL of the carbonate-bicarbonate buffer (pH 9.8).

  • Add 2 mL of the dansyl chloride solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction and remove excess dansyl chloride, add 100 µL of a 5% sodium hydroxide solution and vortex for 1 minute. The excess dansyl chloride will hydrolyze.

  • Acidify the solution with 1 M HCl to a pH of approximately 3.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of ACN and water is typically used. For example:

    • Initial: 50% ACN / 50% Water

    • Gradient: Linearly increase to 90% ACN over 20 minutes

    • Hold at 90% ACN for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 339 nm

    • Emission: 531 nm[4]

  • Column Temperature: 30°C

Data Presentation
ParameterValueReference
Linearity Range0.1 - 10 µg/mL[4]
Limit of Detection (LOD)~0.04 µg/L[4]
Limit of Quantification (LOQ)~0.1 µg/LEstimated
Recovery92 - 105%[4]
Precision (RSD)< 5%[4]

Experimental Workflow

HPLC_Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample m-PDA Sample/Standard Mix Mix & Vortex Sample->Mix Buffer Carbonate Buffer (pH 9.8) Buffer->Mix Reagent Dansyl Chloride in ACN Reagent->Mix Incubate Incubate at 60°C for 30 min (dark) Mix->Incubate Stop Stop Reaction (NaOH) Incubate->Stop Acidify Acidify (HCl) Stop->Acidify Filter Filter (0.45 µm) Acidify->Filter HPLC HPLC-FLD Analysis Filter->HPLC

Caption: Workflow for the pre-column derivatization of this compound with dansyl chloride for HPLC-FLD analysis.

II. In-Situ Derivatization of this compound with Acetic Anhydride for GC-MS Analysis

This protocol details the derivatization of this compound with acetic anhydride to form its diacetyl derivative. This process, often performed in-situ, increases the volatility and thermal stability of m-PDA, making it amenable to GC-MS analysis. Acetylation protects the reactive amine groups, leading to improved chromatographic peak shape and accurate quantification.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound (m-PDA), analytical standard grade

  • Acetic anhydride, ≥99%

  • Sodium carbonate (Na₂CO₃), analytical grade

  • Ethyl acetate (EA), GC grade

  • Water, deionized

  • Nitrogen gas, high purity

2. Equipment:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

3. Preparation of Solutions:

  • m-PDA Stock Solution (1000 µg/mL): Accurately weigh 100 mg of m-PDA, dissolve in 100 mL of ethyl acetate.

  • m-PDA Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to desired concentrations (e.g., 0.5, 1, 5, 10, 50 µg/mL).

  • Sodium Carbonate Buffer (1 M): Dissolve 10.6 g of Na₂CO₃ in 100 mL of deionized water.

4. Derivatization Procedure:

  • Place 1 mL of the m-PDA standard or sample solution into a 4 mL vial.

  • Add 100 µL of 1 M sodium carbonate buffer.[5]

  • Add 200 µL of acetic anhydride.[5]

  • Cap the vial and vortex vigorously for 1 minute.[5]

  • Add 3 mL of ethyl acetate and shake for an additional 3 minutes.[5]

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of ethyl acetate.[5]

  • Transfer the solution to an autosampler vial for GC-MS analysis.

5. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The characteristic ion for the diacetylated m-PDA would be the molecular ion and a fragment ion resulting from the loss of a ketene group ([M-42]⁺).[5]

Data Presentation
ParameterValueReference
Linearity Range1.0 - 1275 µg/mL (for p-PDA)[6]
Limit of Detection (LOD)0.10 µg/mL (for p-PDA)[6]
Limit of Quantification (LOQ)1.0 µg/mL (for p-PDA)[6]
Recovery94 - 105% (for p-PDA)[6]
Precision (RSD)< 10%Estimated

Note: The quantitative data is for p-phenylenediamine from a similar method and is provided as a representative example.

Experimental Workflow

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization & Extraction cluster_analysis Final Preparation & Analysis Sample m-PDA Sample/Standard Mix Add Reagents & Vortex Sample->Mix Buffer Na2CO3 Buffer Buffer->Mix Reagent Acetic Anhydride Reagent->Mix Extract Add Ethyl Acetate & Shake Mix->Extract Separate Centrifuge & Collect Organic Layer Extract->Separate Evaporate Evaporate to Dryness (N2) Separate->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for the in-situ derivatization of this compound with acetic anhydride for GC-MS analysis.

Conclusion

The derivatization protocols presented provide robust and sensitive methods for the quantification of this compound in various sample matrices. The choice between HPLC-FLD with dansyl chloride derivatization and GC-MS with acetic anhydride derivatization will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. Both methods offer significant improvements over the direct analysis of underivatized m-PDA, ensuring greater accuracy and reliability in analytical results. Proper validation of these methods in the specific matrix of interest is essential for obtaining high-quality data.

References

Application Notes and Protocols: m-Phenylenediamine in Corrosion Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Phenylenediamine (MPD) and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2] Their efficacy stems from the presence of nitrogen atoms with lone pair electrons and the aromatic ring, which facilitate adsorption onto the metal surface.[1] This adsorption forms a protective barrier that shields the metal from corrosive agents.[3][4][5] These compounds can be utilized directly, as monomers, or polymerized to enhance their protective properties.[1][6] This document provides detailed protocols for evaluating the corrosion inhibition performance of this compound-based formulations and summarizes key performance data.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound and its derivatives is the adsorption of the molecule onto the metal surface.[3][4] This process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment. The nitrogen atoms in the amino groups and the π-electrons of the benzene ring are key to the adsorption process, forming a coordinate bond with the vacant d-orbitals of the metal.[1] This forms a protective film that acts as a physical barrier, impeding the diffusion of corrosive species to the metal surface.[3][4][5] Studies have shown that these inhibitors can act as mixed-type inhibitors, affecting both anodic and cathodic reactions in the corrosion process.[3]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques. These methods provide quantitative data on the inhibitor's effectiveness and insights into the inhibition mechanism.

Weight Loss Measurement

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.[7][8][9]

Objective: To determine the mass loss of a metal coupon over time in a corrosive medium with and without the inhibitor.

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions

  • Corrosive solution (e.g., 1M HCl)

  • This compound inhibitor solution of various concentrations

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers (e.g., 240 and 600 grit SiC)

  • Acetone

  • Desiccator

  • Water bath or thermostat for temperature control

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with silicon carbide papers of increasing grit size (e.g., 240 and 600 grit) to achieve a smooth, uniform surface.[10]

  • Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with deionized water, and dry them thoroughly.[11] Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without different concentrations of the this compound inhibitor.[11]

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).[9][11]

  • Final Weighing: After the exposure time, carefully remove the coupons from the solutions. Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), rinse with deionized water and acetone, and dry.[11]

  • Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[12][13]

Objective: To measure the current response of a metal electrode to a controlled change in potential in a corrosive environment.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[14][15]

    • Counter Electrode (CE): Platinum or graphite electrode.[15]

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.[10]

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[10]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E). This is known as a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[12]

    • Corrosion Rate (CR) in mm/year: Can be calculated from i_corr using Faraday's law.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100, where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process, including the formation of protective films and the mechanism of inhibition.[16][17][18]

Objective: To measure the impedance of the electrochemical system over a range of frequencies.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrodes and set up the cell as for the potentiodynamic polarization experiment. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[17]

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.[19]

    • Bode Plot: A plot of the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency.

    • Equivalent Circuit Modeling: The impedance data is often modeled using an equivalent electrical circuit to extract quantitative parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[16]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100, where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Quantitative Data Summary

The following table summarizes the inhibition efficiency of this compound and its derivatives from various studies.

InhibitorMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
Poly(o-phenylenediamine)Mild Steel1.0 M HClPotentiodynamic15 ppm95--INVALID-LINK--[1]
Poly(p-phenylene diamine)Iron1M HClEIS50 ppm85--INVALID-LINK--[6]
p-phenylenediamine monomerIron1M HClEIS5000 ppm73--INVALID-LINK--[6]
Schiff base of p-phenylenediamine (K1)Mild Steel1M HClEIS, PolarizationNot Specified> NPPD--INVALID-LINK--[20]
3,3'-dimethoxy benzidine coumarin derivative (DODB)Mild Steel1 M HClWeight LossNot Specified94.98--INVALID-LINK--[21]

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

experimental_workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_characterization 4. Surface Characterization (Optional) Coupon_Prep Metal Coupon Preparation Weight_Loss Weight Loss Measurement Coupon_Prep->Weight_Loss Potentiodynamic Potentiodynamic Polarization Coupon_Prep->Potentiodynamic EIS Electrochemical Impedance Spectroscopy Coupon_Prep->EIS Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Weight_Loss Inhibitor_Sol->Potentiodynamic Inhibitor_Sol->EIS Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Tafel_Analysis Tafel Analysis (i_corr, E_corr) Potentiodynamic->Tafel_Analysis EIS_Modeling Equivalent Circuit Modeling (R_ct, C_dl) EIS->EIS_Modeling SEM Scanning Electron Microscopy (SEM) Calc_CR_IE->SEM AFM Atomic Force Microscopy (AFM) Calc_CR_IE->AFM Tafel_Analysis->Calc_CR_IE EIS_Modeling->Calc_CR_IE

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Signaling Pathway of Corrosion Inhibition

inhibition_mechanism cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface cluster_process Inhibition Process MPD This compound (or derivative) Lone_Pairs N-atom Lone Pairs Pi_Electrons Aromatic π-Electrons Adsorption Adsorption Lone_Pairs->Adsorption donates electrons to Pi_Electrons->Adsorption donates electrons to Metal_Surface Metal Surface (e.g., Fe) Vacant_d_orbitals Vacant d-orbitals Vacant_d_orbitals->Adsorption accepts electrons Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Conclusion

This compound and its derivatives are versatile and effective corrosion inhibitors. The protocols outlined in this document provide a comprehensive framework for their evaluation. The selection of the most appropriate experimental technique will depend on the specific research objectives, with weight loss providing a good overall measure of inhibition, while electrochemical methods offer deeper insights into the inhibition mechanism and kinetics. Further research into the synthesis of novel this compound derivatives and their application in various corrosive environments is a promising area of investigation.[5][22]

References

Application Notes and Protocols: m-Phenylenediamine as a Building Block for Battery Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic electrode materials are emerging as a sustainable and versatile alternative to traditional inorganic cathode materials in next-generation battery technologies. Among these, polymers derived from m-Phenylenediamine (m-PDA) have shown significant promise due to their tunable electrochemical properties, low cost, and environmental benignity. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and electrochemical evaluation of this compound-based polymers as cathode materials for lithium-ion, sodium-ion, and potassium-ion batteries. Two primary classes of materials are covered: polyimides synthesized from m-PDA and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), and poly(o-phenylenediamine) (PoPDA), a related polymer with a phenazine-like structure.

Data Presentation: Electrochemical Performance

The electrochemical performance of cathode materials derived from phenylenediamine isomers is summarized below. These tables provide a comparative overview of their specific capacity, cycling stability, and rate capability in various battery configurations.

Table 1: Electrochemical Performance of Polyimide Cathodes Derived from Phenylenediamine Isomers

Cathode MaterialBattery TypeSpecific Capacity (mAh g⁻¹)Cycling StabilityRate CapabilityAverage Voltage (V)Reference
NTCDA-m-PDA Polyimide Li-ion~125GoodSuperior to p-isomer2.5[1]
NTCDA-p-PDA PolyimideLi-ion~100Good-2.25[1]
NTCDA-m-PDA Polyimide Na-ionLarger than p-isomerGoodSuperior to p-isomerHigher than p-isomer[2]
NTCDA-m-PDA Polyimide K-ionLarger than p-isomerGoodSuperior to p-isomerHigher than p-isomer[2]

Table 2: Electrochemical Performance of Poly(o-phenylenediamine) (PoPDA) Based Cathodes

Cathode MaterialBattery TypeSpecific Capacity (mAh g⁻¹)Energy Density (Wh kg⁻¹)Cycling StabilityRate CapabilityReference
PoPDA-HLi-ion231 @ 50 mA g⁻¹49079% retention after 1000 cycles @ 500 mA g⁻¹73 mAh g⁻¹ @ 2000 mA g⁻¹[3][4]
PoPDA-1Li-ion537 (anode)-Stable after 300 cycles-[4]
PoPDA-1Na-ion307 (anode)-Stable after 300 cycles-[4]
PoPDA-1K-ion450 (anode)-Stable after 205 cycles-[4]
PoPD-MO CompositeZn-ion359 @ 0.1 A g⁻¹394.791.3% retention after 2100 cycles @ 3 A g⁻¹107 mAh g⁻¹ @ 3 A g⁻¹[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of m-PDA based cathode materials, fabrication of coin cells for electrochemical testing, and characterization of the synthesized materials.

Protocol 1: Synthesis of NTCDA-m-PDA Polyimide

This protocol describes the synthesis of a polyimide from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) and this compound (m-PDA).

Materials:

  • 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)

  • This compound (m-PDA)

  • N,N'-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in N,N'-Dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) to the solution while stirring. The reaction is exothermic.

  • Continue stirring the reaction mixture at room temperature for 4-5 hours to form the poly(amic acid) precursor.

  • For chemical imidization, add acetic anhydride to the poly(amic acid) solution and reflux for 20-24 hours.

  • After cooling, collect the precipitated polyimide by filtration.

  • Wash the product thoroughly with diethyl ether to remove any unreacted monomers and solvent.

  • Dry the final polyimide product in a vacuum oven at 180°C for 20 hours.

cluster_synthesis Synthesis of NTCDA-m-PDA Polyimide dissolve_mpda Dissolve m-PDA in DMAc add_ntcda Add NTCDA dissolve_mpda->add_ntcda stir_paa Stir for 4-5h (Poly(amic acid) formation) add_ntcda->stir_paa add_acetic Add Acetic Anhydride & Reflux for 20-24h stir_paa->add_acetic filter_polyimide Filter Polyimide add_acetic->filter_polyimide wash_ether Wash with Diethyl Ether filter_polyimide->wash_ether dry_vacuum Dry in Vacuum Oven (180°C, 20h) wash_ether->dry_vacuum

Synthesis workflow for NTCDA-m-PDA Polyimide.
Protocol 2: Synthesis of Poly(o-phenylenediamine) (PoPDA-H)

This protocol details the synthesis of high-temperature poly(o-phenylenediamine) (PoPDA-H), which has shown good performance as a cathode material.

Materials:

  • o-Phenylenediamine (o-PD)

  • Hydrochloric acid (HCl, 0.1 M)

  • Potassium dichromate (K₂Cr₂O₇)

Procedure:

  • Dissolve 1.622 g of o-phenylenediamine in 50 ml of 0.1 M HCl. Heat and stir the solution for approximately 5 minutes.

  • Cool the solution to 20°C.

  • Prepare the oxidant solution by dissolving 4.413 g of K₂Cr₂O₇ in 50 ml of 0.1 M HCl.

  • Add the K₂Cr₂O₇ solution dropwise to the o-phenylenediamine solution at a rate of 1.43 ml/min using a burette.

  • Allow the reaction mixture to stand for 24 hours.

  • Collect the resulting polymer precipitate by filtration.

  • Wash the polymer thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Dry the synthesized PoPDA-H powder in a vacuum oven.

cluster_synthesis_popda Synthesis of Poly(o-phenylenediamine) (PoPDA-H) dissolve_opd Dissolve o-PD in 0.1 M HCl cool_solution Cool to 20°C dissolve_opd->cool_solution dropwise_addition Dropwise Addition of Oxidant cool_solution->dropwise_addition prepare_oxidant Prepare K₂Cr₂O₇ in 0.1 M HCl prepare_oxidant->dropwise_addition react_24h React for 24h dropwise_addition->react_24h filter_polymer Filter Polymer react_24h->filter_polymer wash_polymer Wash with Water and Ethanol filter_polymer->wash_polymer dry_vacuum Dry in Vacuum Oven wash_polymer->dry_vacuum

Synthesis workflow for Poly(o-phenylenediamine).
Protocol 3: Coin Cell Fabrication and Assembly

This protocol outlines the steps for fabricating electrodes and assembling CR2032 coin cells for electrochemical testing.

Materials & Equipment:

  • Synthesized active material (e.g., NTCDA-m-PDA polyimide)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector for cathode)

  • Lithium metal foil (anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in EC/DMC 1:1 v/v)

  • CR2032 coin cell components (case, gasket, spacer, spring)

  • Planetary ball mill or mortar and pestle

  • Doctor blade

  • Vacuum oven

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Slurry Preparation:

    • Mix the active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 (this can be optimized).

    • Add NMP solvent to the mixture and ball-mill or grind with a mortar and pestle until a homogeneous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.

    • Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the NMP solvent.

  • Electrode Punching:

    • Punch circular electrodes from the dried foil with a diameter of 12-15 mm.

    • Measure the mass of the active material on each electrode.

  • Coin Cell Assembly (inside an Ar-filled glovebox):

    • Place the punched cathode at the bottom of the coin cell case.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place a separator on top of the cathode.

    • Add more electrolyte to wet the separator.

    • Place a lithium metal anode on top of the separator.

    • Add a spacer and a spring.

    • Place the gasket and the cap on top.

    • Crimp the coin cell using a coin cell crimper to ensure a proper seal.

cluster_fabrication Coin Cell Fabrication and Assembly mix_slurry Prepare Slurry (Active Material, Carbon, PVDF, NMP) cast_electrode Cast Slurry on Al Foil mix_slurry->cast_electrode dry_electrode Dry Electrode in Vacuum Oven cast_electrode->dry_electrode punch_electrode Punch Circular Electrodes dry_electrode->punch_electrode assemble_cell Assemble Coin Cell (in Glovebox) punch_electrode->assemble_cell crimp_cell Crimp Coin Cell assemble_cell->crimp_cell

Workflow for coin cell fabrication and assembly.
Protocol 4: Electrochemical Characterization

This protocol describes the standard electrochemical tests performed on the assembled coin cells.

Equipment:

  • Battery cycler

  • Potentiostat/Galvanostat with impedance spectroscopy capability

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined potential window (e.g., 1.5-3.5 V vs. Li/Li⁺) for several cycles to identify the redox peaks and assess the electrochemical reversibility.

  • Galvanostatic Charge-Discharge (GCD):

    • Cycle the cells at a constant current density (C-rate, e.g., C/10, where C is the theoretical capacity) within the same potential window as the CV.

    • Record the charge and discharge capacities for a desired number of cycles (e.g., 100 cycles) to evaluate the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, 1C, 2C, 5C) for a set number of cycles at each rate to determine the performance at different charge/discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at a specific state of charge (e.g., fully charged or discharged) over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer resistance and ion diffusion kinetics.

Protocol 5: Material Characterization

This section provides brief protocols for the characterization of the synthesized polymer cathode materials.

1. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the morphology, particle size, and porosity of the synthesized powder and the fabricated electrode.

  • Sample Preparation: Mount the powder on a carbon tape or prepare a cross-section of the electrode. Sputter-coat the sample with a thin layer of gold or carbon to make it conductive.

  • Analysis: Image the sample at various magnifications to observe the surface features. Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental mapping.

2. X-ray Diffraction (XRD):

  • Purpose: To determine the crystallinity of the synthesized polymer.

  • Sample Preparation: Place a small amount of the powdered sample on a zero-background sample holder and gently press it to create a flat surface.

  • Analysis: Scan the sample over a 2θ range (e.g., 10-80°) to obtain the diffraction pattern. Amorphous materials will show broad humps, while crystalline materials will exhibit sharp peaks.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the polymer and confirm the successful polymerization (e.g., formation of imide rings).

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) mode for direct analysis of the solid powder or film.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands corresponding to the expected functional groups.

Logical Relationships

The successful development of this compound-based cathode materials relies on a systematic approach that connects synthesis, characterization, and electrochemical performance.

cluster_logic Development Cycle of m-PDA Cathode Materials synthesis Material Synthesis (e.g., Polyimide, PoPDA) characterization Material Characterization (SEM, XRD, FTIR) synthesis->characterization Verify Structure fabrication Electrode & Cell Fabrication synthesis->fabrication characterization->fabrication Inform Formulation testing Electrochemical Testing (CV, GCD, EIS) fabrication->testing performance Performance Evaluation (Capacity, Stability, Rate) testing->performance optimization Synthesis Optimization performance->optimization Feedback Loop optimization->synthesis

Logical workflow for cathode material development.

References

Troubleshooting & Optimization

Preventing oxidation and discoloration of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and discoloration of m-Phenylenediamine (m-PDA).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow/brown/purple?

A1: this compound (m-PDA) is highly susceptible to oxidation, which causes discoloration.[1] This is a common issue and can be triggered by several factors:

  • Exposure to Air (Oxygen): The primary cause of discoloration is oxidation upon contact with atmospheric oxygen.[1][2]

  • Exposure to Light: Light, particularly UV radiation, can accelerate the oxidation process.[2][3]

  • Presence of Impurities: The presence of isomeric impurities, such as ortho- and para-phenylenediamine, can significantly reduce the stability of m-PDA and promote discoloration.[4][5][6]

  • Presence of Moisture: Traces of water can also contribute to the degradation and color change of m-PDA.[4]

  • Elevated Temperatures: Heating m-PDA, especially above its melting point, can lead to decomposition and the formation of colored byproducts and tars.[4]

Q2: What are the best practices for storing this compound to prevent discoloration?

A2: To maintain the quality and prevent discoloration of m-PDA, adhere to the following storage guidelines:

  • Inert Atmosphere: Store m-PDA under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]

  • Light Protection: Keep containers in a dark location or use amber glass vials to protect the compound from light.[3]

  • Airtight Containers: Use tightly sealed containers to prevent exposure to air and moisture.[3]

  • Cool and Dry Environment: Store m-PDA in a cool, dry, and well-ventilated area.[3]

  • Avoid Incompatible Materials: Do not store m-PDA with strong oxidizing agents, acids, acid chlorides, acid anhydrides, or chloroformates.[3]

Q3: Can I purify discolored this compound?

A3: Yes, several purification methods can be employed to remove colored impurities and improve the stability of m-PDA. Common techniques include:

  • Distillation: Vacuum distillation can be effective in purifying m-PDA, yielding a colorless product.[4][7]

  • Crystallization: Recrystallization from a suitable solvent can help remove impurities.[8]

  • Solvent Extraction: Extraction with a non-polar, water-immiscible solvent can remove moisture and organic impurities.[4]

  • Treatment with Metal Salts: Addition of certain heavy metal salts can precipitate isomeric impurities, which can then be removed by filtration.[7][9]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid m-PDA Upon Opening a New Bottle

Possible Cause Troubleshooting Step Expected Outcome
Improper sealing during manufacturing or previous use.Immediately purge the bottle with an inert gas (e.g., nitrogen or argon) and reseal tightly.Slows down further discoloration.
Storage in a bright or warm environment.Transfer the m-PDA to a new, clean, amber glass container, purge with inert gas, and store in a cool, dark, and dry place.Prevents further light-induced and heat-accelerated oxidation.
High humidity in the storage area.Store the container inside a desiccator with a suitable desiccant.Minimizes moisture-related degradation.

Issue 2: m-PDA Solution Discolors During an Experiment

Possible Cause Troubleshooting Step Expected Outcome
Dissolved oxygen in the solvent.Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before dissolving the m-PDA.A colorless or significantly less colored solution.
Performing the reaction in an open-air system.Conduct the experiment under an inert atmosphere using a glovebox or a Schlenk line.Prevents atmospheric oxygen from reacting with the m-PDA.
Light exposure during the experiment.Wrap the reaction vessel with aluminum foil or use amber glassware.Protects the solution from light-induced degradation.[2]
Contaminated solvent or glassware.Use high-purity, anhydrous solvents and thoroughly clean and dry all glassware before use.Eliminates potential contaminants that could catalyze oxidation.

Experimental Protocols

Protocol 1: Purification of this compound by Solvent Extraction

This protocol is adapted from a patented method for improving the stability of m-PDA.[4]

Objective: To remove moisture and organic impurities from technical grade m-PDA.

Materials:

  • Technical grade this compound

  • Non-polar, water-immiscible solvent (e.g., hexane or a methyl siloxane fluid with a boiling point between the melting point of m-PDA and 200°C)[4]

  • Reaction vessel with an inert gas inlet and outlet

  • Heating and agitation equipment

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place the technical grade m-PDA into the reaction vessel.

  • Evacuate the air from the vessel and replace it with an inert gas, such as nitrogen.[4]

  • Add the non-polar, water-immiscible solvent to the vessel.

  • Heat the mixture to 60-80°C with agitation under a nitrogen atmosphere for 15-30 minutes.[4]

  • Allow the mixture to cool to room temperature, which will cause the two layers to separate.

  • Transfer the mixture to a separatory funnel and separate the solvent layer from the m-PDA layer.

  • For higher purity, the extraction process can be repeated with fresh solvent.

  • Transfer the purified m-PDA layer to a distillation apparatus and perform a vacuum distillation to recover the stable, colorless m-PDA.[4]

Protocol 2: Preparation and Storage of a Stabilized m-PDA Solution

Objective: To prepare an m-PDA solution for experimental use with minimal discoloration.

Materials:

  • Purified this compound

  • High-purity, anhydrous, and deoxygenated solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone)

  • Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles for transfer

Procedure:

  • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Deoxygenate the solvent by sparging with nitrogen or argon for at least 30 minutes.

  • In a Schlenk flask under a positive pressure of inert gas, add the desired amount of purified m-PDA.

  • Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the Schlenk flask containing the m-PDA.

  • Gently stir the mixture until the m-PDA is completely dissolved.

  • If the solution is to be stored, keep it in the sealed Schlenk flask under a positive pressure of inert gas, in a cool, dark place. For short-term storage, sealing the flask with a septum and parafilm is recommended.

Data Presentation

Table 1: Summary of m-PDA Purification and Stabilization Methods

MethodPrincipleKey ParametersReported OutcomeReference
Solvent Extraction Removal of moisture and organic impurities using a non-polar, water-immiscible solvent.Temperature: 60-80°C; Solvent: Non-polar, water-immiscible (e.g., hexane, methyl siloxane fluid).Thermally stable, white m-PDA product that can be distilled without discoloration.[4]
Rectification and Crystallization Separation based on boiling point differences followed by purification through crystal formation.Rectification tower with theoretical plates; controlled cooling for crystallization.Reduced diaminotoluene impurity to less than 50 ppm.[8]
Treatment with Heavy Metal Salts Formation of addition products with ortho- and para-isomers, which precipitate out of solution.Aqueous solution; Temperature: below 100°C; Salts: Chlorides, sulfates, acetates of Ni, Cu, Co, etc.Practically colorless and stable product.[7]
Treatment with Chromates Instantaneous precipitation of an addition product with ortho- and para-isomers.Aqueous solution; Reagent: Alkali metal chromate or bichromate.Essentially free of o- and p-isomers, yielding a colorless product stable to heat, light, and air.[10]

Visualizations

Troubleshooting_Workflow cluster_start Start: m-PDA Discoloration Observed cluster_solid Solid m-PDA cluster_solution m-PDA Solution start Discoloration of This compound solid_check Is the m-PDA solid? start->solid_check storage_check Check Storage Conditions: - Airtight? - Dark? - Cool & Dry? solid_check->storage_check Yes solution_check Is the m-PDA in solution? solid_check->solution_check No repackage Action: Repackage under inert gas in an amber, airtight container. Store properly. storage_check->repackage No purify_solid Action: Purify by vacuum distillation or recrystallization. storage_check->purify_solid Yes end_node Problem Resolved repackage->end_node purify_solid->end_node solvent_check Check Solvent: - Deoxygenated? - Anhydrous? solution_check->solvent_check Yes conditions_check Check Experimental Conditions: - Inert atmosphere? - Light protected? solvent_check->conditions_check Yes prepare_fresh Action: Prepare fresh solution with deoxygenated solvent under inert atmosphere. solvent_check->prepare_fresh No modify_setup Action: Modify experimental setup to exclude air and light. conditions_check->modify_setup No conditions_check->end_node Yes prepare_fresh->end_node modify_setup->end_node

Caption: Troubleshooting workflow for m-PDA discoloration.

Oxidation_Pathway mPDA This compound (Colorless) intermediates Oxidized Intermediates (e.g., Quinone-diimines) mPDA->intermediates Oxidation oxidants Oxidizing Agents: - Oxygen (Air) - Light - Heat - Impurities oxidants->mPDA polymers Polymerized Products (Colored) intermediates->polymers Further Oxidation & Polymerization

Caption: Simplified pathway of m-PDA oxidation and discoloration.

References

Purification of m-Phenylenediamine by recrystallization or distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of m-Phenylenediamine (m-PDA) by recrystallization and distillation.

Frequently Asked Questions (FAQs)

Q1: My this compound is dark brown. Can I still purify it?

A1: Yes. This compound is known to darken rapidly upon exposure to air and light due to oxidation.[1][2][3] This discoloration is a common impurity issue. Both recrystallization and distillation are effective methods for removing these colored impurities to yield a colorless or white crystalline product.[1][4] It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[5]

Q2: Which purification method is better, recrystallization or distillation?

A2: The choice between recrystallization and distillation depends on the scale of your experiment, the nature of the impurities, and the available equipment.

  • Recrystallization is often suitable for smaller quantities and for removing colored impurities and by-products. It is generally a simpler setup than distillation.

  • Vacuum distillation is effective for separating m-PDA from less volatile impurities and can be scaled up more easily.[4] It is particularly useful for removing isomeric impurities (o- and p-phenylenediamine) which have close boiling points to m-PDA at atmospheric pressure.[4]

Q3: What are the primary impurities in commercial this compound?

A3: The most common impurities are the ortho- (o-) and para- (p-) isomers of phenylenediamine.[4][6] Traces of water and oxidation products are also frequently present.[6] Dinitrobenzene isomers can also be found as impurities.[3]

Q4: What safety precautions should I take when working with this compound?

A4: this compound is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and allergic skin reactions.[7][8] It is also suspected of causing genetic defects.[7] Always handle m-PDA in a well-ventilated area or a chemical fume hood.[5][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[2][7] Ensure that emergency eye wash stations and safety showers are readily accessible.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
m-PDA does not dissolve in the solvent. Insufficient solvent volume. The solvent is not hot enough. Incorrect solvent choice.Add more solvent in small increments. Heat the solvent to its boiling point (use a condenser). Refer to the solubility data (Table 1) and select a more appropriate solvent.
Crystals do not form upon cooling. Solution is not saturated. Cooling is too rapid. Solution is supersaturated.Boil off some of the solvent to concentrate the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of m-PDA (63-66°C). Impurities are preventing crystallization.Use a lower-boiling point solvent. Try a different solvent system or pre-purify by another method (e.g., distillation) if heavily impure.
Purified crystals are still colored. Incomplete removal of colored impurities. Oxidation occurred during the process.Add activated charcoal to the hot solution before filtration (use sparingly to avoid product loss). Perform the recrystallization under an inert atmosphere (e.g., nitrogen). Ensure the purified crystals are dried and stored away from light and air.[1]
Distillation Issues
Problem Potential Cause(s) Solution(s)
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. Heating is too rapid.Add new, unused boiling chips or use a magnetic stir bar. Heat the distillation flask slowly and evenly with a heating mantle.
Product solidifies in the condenser. The cooling water is too cold. The distillation rate is too slow.Stop the flow of cooling water or use warmer water to allow the solidified product to melt and flow into the receiving flask. Increase the heating rate to increase the distillation rate.
Poor vacuum. Leaks in the distillation apparatus. Inefficient vacuum pump.Check all joints and connections for a proper seal; use vacuum grease where appropriate. Ensure the vacuum pump is in good working order and the oil is clean.
Product darkens during distillation. Thermal decomposition due to overheating. Presence of oxygen.Use vacuum distillation to lower the boiling point and reduce the required temperature.[1] Ensure the system is free of leaks and, if possible, purge with an inert gas before heating.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Melting Point 63-66 °C[1][3][10]
Boiling Point (atm) 282-284 °C[1][10]
Vapor Pressure 0.62 mm Hg (100 °C)[1]
Density 1.139 g/cm³[1]
Water Solubility 350 g/L (25 °C)[10]; 42.9 g/100ml (20 °C)[7]
Other Solubilities Soluble in alcohol, ether, chloroform, acetone, and dimethylformamide.[3][10] Very slightly soluble in benzene and toluene.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the use of n-butanol as a solvent. Other solvents like ethanol or solvent mixtures such as methanol/diethyl ether can also be used.[1][11]

  • Dissolution: In a fume hood, place 1 gram of impure this compound into an Erlenmeyer flask. Add 2 ml of n-butanol.[11]

  • Stirring: Add a magnetic stir bar and stir the solution for 1 hour at ambient temperature.[11]

  • Heating: Gently heat the solution on a hot plate with stirring. Increase the temperature from room temperature to 90°C at a rate of 10°C per hour until the solid is completely dissolved.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, reheat to boiling, and then perform the hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly. Decrease the temperature by 10°C every 30 minutes until it reaches room temperature.[11] Cover the flask to prevent contamination.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the colorless crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (n-butanol).

  • Drying: Dry the crystals under vacuum. Store the purified this compound in a tightly sealed container, protected from light and air.[1][2]

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a heating mantle for heating. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Close the system and slowly apply vacuum. A typical pressure for this procedure is between 1 and 5 kPa.[12]

  • Heating: Begin stirring and gently heat the flask. The boiling point will depend on the vacuum achieved. For example, at 5 kPa, the boiling point is around 180°C.[12]

  • Collection: Collect the fraction that distills over at a constant temperature. The initial fraction may contain more volatile impurities. Pure this compound should be colorless.[4]

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Storage: Transfer the purified, solidified this compound to an airtight container, preferably under an inert atmosphere, and store it away from light.

Visualizations

Purification_Decision_Tree start Start with Impure This compound discoloration_check Is the primary issue discoloration? start->discoloration_check scale_check What is the scale of the experiment? discoloration_check->scale_check Yes isomeric_impurity_check Are isomeric impurities a major concern? discoloration_check->isomeric_impurity_check No recrystallization Perform Recrystallization scale_check->recrystallization Small Scale (<10g) distillation Perform Vacuum Distillation scale_check->distillation Large Scale (>10g) end_product Pure this compound recrystallization->end_product distillation->end_product isomeric_impurity_check->scale_check No isomeric_impurity_check->distillation Yes

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Optimizing m-Phenylenediamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of m-Phenylenediamine (mPD).

Troubleshooting Guide

This guide addresses common issues encountered during the chemical oxidative polymerization of this compound.

Issue 1: Low Polymer Yield

  • Question: My polymerization of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low polymer yield is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

    • pH of the Reaction Medium: The pH of the polymerization medium is critical. Acidic conditions are generally required to facilitate the oxidative polymerization. However, the optimal pH can vary depending on the specific oxidant used. For instance, when using ammonium persulfate, an acidic medium like HCl is common. Conversely, the addition of a weak base like sodium carbonate (Na₂CO₃) has been shown to increase the yield to as high as 84% by controlling the oxidation state.[1] It is recommended to monitor and adjust the pH throughout the reaction.

    • Oxidant-to-Monomer Ratio: The molar ratio of the oxidant to the mPD monomer is a key parameter. An insufficient amount of oxidant will lead to incomplete polymerization and consequently, a low yield. It is advisable to start with the stoichiometric ratio and then optimize it based on experimental results.

    • Reaction Temperature: Polymerization of mPD is an exothermic reaction.[2] If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within the given timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation of the polymer. Maintaining a controlled temperature, often in the range of 0-25 °C, is crucial.

    • Monomer Purity: The purity of the this compound monomer is essential. Impurities can inhibit the polymerization process. It is recommended to use high-purity mPD or to purify the monomer before use, for example, by recrystallization.[3][4]

    • Addition Rate of Oxidant: A rapid addition of the oxidant can lead to localized overheating and uncontrolled polymerization, which may result in the formation of oligomers and low molecular weight products instead of the desired polymer. A slow, dropwise addition of the oxidant solution is recommended to maintain control over the reaction.[2]

Issue 2: Poor Polymer Solubility

  • Question: The poly(this compound) I synthesized is insoluble in common organic solvents. How can I improve its solubility?

  • Answer: The poor solubility of poly(this compound) is often attributed to its rigid backbone and strong intermolecular interactions. Here are some strategies to enhance solubility:

    • Control of Oxidation State: A lower oxidation state of the polymer can lead to improved solubility. The oxidation state can be controlled by adjusting the pH of the reaction medium, for example, by adding NaOH during the polymerization with ammonium persulfate.[5][6]

    • Introduction of Side Groups: Incorporating bulky or flexible side groups onto the polymer backbone can disrupt the packing of the polymer chains and increase free volume, thereby improving solubility. This can be achieved by using substituted this compound monomers.

    • Synthesis in the Presence of a Co-catalyst: The use of a co-catalyst like aluminum triflate (Al(OTf)₃) in conjunction with an oxidant such as ammonium persulfate has been shown to improve the solubility of the resulting polymer in some solvents.[2]

    • pH during Polymerization: The pH of the polymerization medium can influence the morphology and structure of the polymer, which in turn affects its solubility. For instance, tuning the pH during the polymerization of p-phenylenediamine has been shown to alter the morphology from nanofibers to nanospheres, with corresponding changes in solubility.[7]

Issue 3: Uncontrolled and Rapid Polymerization

  • Question: The polymerization reaction proceeds too quickly and becomes difficult to control. What measures can I take to slow it down?

  • Answer: An overly rapid polymerization can lead to a broad molecular weight distribution and poor material properties. To control the reaction rate:

    • Temperature Control: Since the polymerization is exothermic, maintaining a low and constant temperature (e.g., using an ice bath) is crucial to moderate the reaction rate.[2]

    • Slow Addition of Oxidant: As mentioned for improving yield, the gradual, dropwise addition of the oxidant solution is a key technique for controlling the reaction kinetics.[2] This prevents a sudden spike in the concentration of reactive species.

    • Monomer and Oxidant Concentration: Lowering the initial concentrations of both the monomer and the oxidant can help to reduce the overall reaction rate.

    • Choice of Oxidant: Different oxidants have different reaction kinetics. If you are experiencing a very rapid reaction, consider using a milder oxidant.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the oxidative polymerization of this compound?

A1: A general procedure for the chemical oxidative polymerization of this compound is as follows. Note that specific quantities and conditions should be optimized for your particular application.

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (mPD)

  • Oxidant (e.g., Ammonium Persulfate ((NH₄)₂S₂O₈), Potassium Dichromate (K₂Cr₂O₇))

  • Acidic Medium (e.g., Hydrochloric Acid (HCl)) or Basic Medium (e.g., Sodium Carbonate (Na₂CO₃))

  • Solvent (e.g., Deionized Water)

  • Methanol or Acetone (for washing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent (e.g., deionized water) in a reaction flask. If an acidic medium is required, the appropriate amount of acid (e.g., HCl) is added to this solution. The flask is typically placed in an ice bath to maintain a low temperature (0-5 °C).

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant (e.g., ammonium persulfate) in the same solvent.

  • Polymerization: While stirring the monomer solution vigorously, add the oxidant solution dropwise over a period of 30-60 minutes. The reaction mixture will typically change color as the polymerization proceeds.

  • Reaction Completion: After the addition of the oxidant is complete, continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) at a controlled temperature to ensure the completion of the polymerization.

  • Isolation of the Polymer: The resulting polymer precipitate is collected by filtration (e.g., using a Buchner funnel).

  • Washing: The collected polymer is washed repeatedly with the solvent (e.g., deionized water) and then with a solvent like methanol or acetone to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Q2: How do different reaction parameters affect the properties of the resulting poly(this compound)?

A2: The following tables summarize the influence of key reaction parameters on the properties of poly(this compound) based on available literature.

Table 1: Effect of Reaction Conditions on Polymer Yield

ParameterConditionEffect on YieldReference
pH Addition of Na₂CO₃ (weak base)Increased yield (up to 84%)[1]
Co-catalyst Addition of Al(OTf)₃Improved polymerization yield[2]
pH Concurrent addition of NaOHMaintained good yield while lowering oxidation state[5][6]

Table 2: Effect of Reaction Conditions on Polymer Solubility

ParameterConditionEffect on SolubilityReference
pH Lowering oxidation state via NaOH additionImproved solubility[5][6]
Co-catalyst Use of Al(OTf)₃Improved solubility in some solvents[2]
pH Tuning pHCan alter morphology and solubility[7]

Q3: What are the essential safety precautions when working with this compound?

A3: this compound is a hazardous chemical and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8][9][10][11][12] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of insufficient ventilation or when handling powders, a suitable respirator should be worn.[9][11][12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or breathe the dust.[9] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[9][12] It is sensitive to air and light.[9][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]

Visual Guides

Experimental Workflow for this compound Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_product Final Product mPD_sol mPD Solution (mPD + Solvent + Acid/Base) reaction Reaction Mixture (Stirring at controlled temp.) mPD_sol->reaction Add dropwise oxidant_sol Oxidant Solution (Oxidant + Solvent) oxidant_sol->reaction filtration Filtration reaction->filtration After 2-24h washing Washing (Solvent, Methanol/Acetone) filtration->washing drying Drying (Vacuum Oven) washing->drying polymer Poly(this compound) drying->polymer

Caption: A generalized workflow for the chemical oxidative polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Polymer Yield cause1 Incorrect pH start->cause1 cause2 Insufficient Oxidant start->cause2 cause3 Improper Temperature start->cause3 cause4 Monomer Impurity start->cause4 cause5 Rapid Oxidant Addition start->cause5 sol1 Optimize pH (e.g., add acid/base) cause1->sol1 sol2 Adjust Oxidant:Monomer Ratio cause2->sol2 sol3 Control Temperature (e.g., use ice bath) cause3->sol3 sol4 Purify Monomer (e.g., recrystallization) cause4->sol4 sol5 Add Oxidant Dropwise cause5->sol5

References

Identifying and minimizing side products in m-Phenylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving m-Phenylenediamine (m-PDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and side products in this compound reactions?

A1: The most common impurities and side products encountered in reactions with this compound include:

  • Isomeric Impurities: Ortho- (o-) and para- (p-) phenylenediamine are common contaminants from the synthesis of m-PDA.[1][2][3][4]

  • Oxidation Products: m-PDA is susceptible to oxidation when exposed to air, light, or heat, leading to discoloration (turning red or purple) and the formation of tar-like substances.[1][5][6][7]

  • Diaminotoluenes: Impurities such as 2,4-diaminotoluene and 2,6-diaminotoluene may be present in commercial m-PDA.[8]

  • Thermal Decomposition Products: When heated above its melting point, m-PDA can decompose, releasing ammonia and forming tars.[1]

  • Polysubstituted Products: In reactions where monosubstitution is desired, such as monoacylation, the formation of disubstituted products is a common side reaction.[9]

  • Decomposition of Reaction Intermediates: In dye synthesis, the presence of o- and p-isomers can cause the decomposition of diazonium compounds, resulting in foaming and impurities in the final product.[4]

Q2: How can I prevent the discoloration of this compound?

A2: To prevent the discoloration of m-PDA, which is primarily caused by oxidation, it is crucial to protect it from air and light.[7][10][11] Store m-PDA in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.

Q3: What are the initial signs of side product formation in my reaction?

A3: Initial signs of significant side product formation can include:

  • Unexpected color changes in the reaction mixture.

  • The formation of precipitates or tars.

  • Inconsistent reaction yields.

  • Difficulty in isolating and purifying the desired product.

  • The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Issue 1: Low Yield and/or Purity of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Impure starting m-PDA Purify the commercial m-PDA before use. Methods include recrystallization, solvent extraction, or treatment with heavy metal salts to remove isomers.[1][2][3][4][12]An increase in the yield and purity of the desired product.
Oxidation of m-PDA Run the reaction under an inert atmosphere (nitrogen or argon). Degas all solvents prior to use.Reduced formation of colored impurities and tar.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For selective reactions like mono-acylation, precise control is critical.[9]Improved selectivity and yield of the target molecule.
Thermal Decomposition If the reaction is run at elevated temperatures, ensure the temperature does not exceed the decomposition temperature of m-PDA or the product.Minimized degradation of starting material and product.
Issue 2: Formation of Insoluble Tars or Polymers
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Polymerization Exclude oxygen from the reaction system by using an inert atmosphere and degassed solvents.A cleaner reaction profile with a significant reduction in tar formation.
High Reaction Temperature Lower the reaction temperature. Consider if a catalyst could enable the reaction to proceed at a lower temperature.Reduced polymerization and decomposition.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to polymerization.A more controlled reaction with fewer polymeric side products.

Data on m-PDA Purification and Reaction Optimization

The following tables summarize quantitative data from various methods aimed at improving the purity of m-PDA and optimizing reaction outcomes.

Table 1: Purity and Yield of this compound after Purification

Purification Method Key Reagents/Solvents Yield of Purified m-PDA Purity/Remarks Reference
Solvent ExtractionCyclohexane95%Stable, white product[1]
Solvent ExtractionDow Corning 200 Fluid93%Stable, white product[1]
Rectification & Crystallization--Diaminotoluene impurities < 50 ppm[8]
Treatment with FerricyanidePotassium Ferricyanide-Significant reduction in o- and p-isomers[13]

Table 2: Optimization of a Mono-acylation Reaction of m-PDA

System Optimized Conditions Selectivity for Mono-acylated Product Yield of Mono-acylated Product Reference
Continuous Flow MicroreactorOptimized temperature, pressure, and reactant ratios96.9%92.5%[9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is based on a procedure for recrystallizing m-PDA to obtain a purified, crystalline product.[12]

  • Dissolution: To 1 gram of m-PDA, add 2 ml of n-butanol in a flask equipped with a magnetic stirrer. Stir the solution for 1 hour at ambient temperature.

  • Heating: Gradually increase the temperature of the solution to 90°C at a rate of 10°C per hour to ensure complete dissolution.

  • Cooling: Once the m-PDA is fully dissolved, slowly cool the solution by decreasing the temperature by 10°C every 30 minutes until it reaches room temperature.

  • Crystallization: Allow the solution to stand at ambient temperature for 24 hours.

  • Isolation: Collect the resulting colorless crystals by filtration and dry them under vacuum.

Protocol 2: Purification of this compound by Removal of Isomers with Sodium Bichromate

This protocol describes the removal of ortho- and para-isomers from m-PDA.[3]

  • Preparation: Dissolve the impure m-PDA in water by heating to 80°C.

  • Treatment: While stirring, add sodium bichromate to the solution at 80-85°C and continue stirring for 30 minutes. This will precipitate an addition product of the chromate with the o- and p-isomers.

  • Filtration: Filter the hot solution to remove the precipitate.

  • Solvent Removal: Distill off the water from the filtrate.

  • Final Purification: Distill the remaining m-PDA under vacuum to obtain a stable, colorless product.

Visualized Workflows

The following diagrams illustrate the logical workflows for troubleshooting and experimental procedures.

cluster_0 Troubleshooting Workflow: Low Yield/Purity start Low Yield or Purity Observed check_purity Check Purity of Starting m-PDA start->check_purity purify Purify m-PDA (Recrystallization, Extraction, etc.) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize Optimize Temperature, Time, Ratios check_conditions->optimize Suboptimal check_atmosphere Inert Atmosphere Used? check_conditions->check_atmosphere Optimal optimize->check_atmosphere use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No end Improved Yield and Purity check_atmosphere->end Yes use_inert->end

Caption: Troubleshooting logic for addressing low product yield and purity.

cluster_1 Experimental Workflow: m-PDA Recrystallization start Start: Impure m-PDA dissolve Dissolve in n-butanol at Room Temperature start->dissolve heat Heat to 90°C dissolve->heat cool Slowly Cool to Room Temperature heat->cool crystallize Crystallize for 24h cool->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry end End: Purified m-PDA filter_dry->end

Caption: Step-by-step workflow for the purification of m-PDA by recrystallization.

References

Troubleshooting poor solubility of m-Phenylenediamine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of m-Phenylenediamine (m-PDA) in various reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This guide will walk you through a series of steps to diagnose and resolve solubility issues with m-PDA.

Troubleshooting_Workflow start Start: Poor m-PDA Solubility check_purity 1. Verify Purity and Appearance Is the m-PDA off-white/colorless? start->check_purity purity_no Impure m-PDA (red/purple). Consider purification. check_purity->purity_no No purity_yes Purity appears acceptable. check_purity->purity_yes Yes purify Purification Protocol (e.g., Recrystallization) purity_no->purify check_solvent 2. Evaluate Solvent Choice Is the solvent appropriate? purity_yes->check_solvent solvent_no Solvent is non-polar (e.g., Toluene, Benzene). m-PDA has low solubility. check_solvent->solvent_no No solvent_yes Solvent is polar (e.g., Water, Alcohols, Acetonitrile). check_solvent->solvent_yes Yes change_solvent Select a more polar solvent or use a co-solvent. solvent_no->change_solvent increase_temp 3. Increase Temperature Has heating been attempted? solvent_yes->increase_temp temp_no Dissolving at room temperature. increase_temp->temp_no No temp_yes Heating has been applied. increase_temp->temp_yes Yes apply_heat Gently heat the mixture with stirring. temp_no->apply_heat check_agitation 4. Ensure Adequate Agitation Is the mixture being stirred effectively? temp_yes->check_agitation end_success Success: m-PDA Dissolved apply_heat->end_success agitation_no Poor or no stirring. check_agitation->agitation_no No agitation_yes Vigorous stirring is applied. check_agitation->agitation_yes Yes apply_agitation Use magnetic stirring or mechanical agitation. agitation_no->apply_agitation consider_ph 5. Adjust pH (for aqueous solutions) Is the solution pH neutral or basic? agitation_yes->consider_ph apply_agitation->end_success ph_neutral_basic Neutral or basic pH. consider_ph->ph_neutral_basic Yes ph_acidic Acidic pH. consider_ph->ph_acidic No add_acid Add a small amount of acid to protonate the amines. ph_neutral_basic->add_acid end_fail Issue Persists: Consult further literature or consider alternative reagents. ph_acidic->end_fail add_acid->end_success

Caption: Troubleshooting workflow for poor this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of this compound and how does it affect solubility?

A1: Pure this compound should be a white to off-white crystalline solid.[1] It is known to be sensitive to air and light, and exposure can cause it to darken, turning reddish or purple.[2][3] This discoloration indicates the formation of oxidation products, which may have different solubility characteristics and could potentially interfere with your reaction. If your m-PDA is significantly discolored, purification by recrystallization may be necessary.

Q2: In which solvents is this compound most soluble?

A2: this compound is soluble in a range of polar solvents. Its solubility generally increases with temperature.[4] It is soluble in water, methanol, ethanol, acetonitrile, chloroform, acetone, and dimethylformamide (DMF).[2] It is slightly soluble in ether and has very slight solubility in non-polar solvents like benzene, toluene, and xylene.[2]

Q3: I am using a suitable solvent, but the dissolution is very slow. What can I do?

A3: If dissolution is slow, you can try the following:

  • Increase Temperature: Gently heating the mixture will increase the solubility and the rate of dissolution.[4] For instance, in recrystallization protocols, m-PDA is often dissolved in a solvent at an elevated temperature.[5]

  • Increase Agitation: Ensure the mixture is being stirred vigorously. This increases the interaction between the solvent and the solute particles.

  • Particle Size Reduction: Grinding the m-PDA crystals to a finer powder will increase the surface area, which can speed up dissolution.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?

A4: Yes, pH can have a significant impact on the solubility of m-PDA in water. As an aromatic amine, m-PDA is basic and can be protonated in acidic conditions to form a more soluble salt.[6] If you are working with an aqueous solution and your reaction conditions permit, lowering the pH by adding a small amount of acid can enhance solubility. For example, phenylenediamines are readily dissolved in sulfuric acid to prepare stock solutions for analysis.[7]

Q5: My reaction is sensitive to protic solvents. What are my options?

A5: If protic solvents like water or alcohols are not suitable for your reaction, you can use a polar aprotic solvent. Good options with documented solubility for m-PDA include acetonitrile, acetone, and dimethylformamide (DMF).[2] If solubility is still limited, a co-solvent system might be effective.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMole Fraction Solubility at 298.15 K (25 °C)Solubility (g/L) at 25 °CReference
Water0.0436350[4][8]
Methanol0.3305-[4]
Ethanol0.2859Soluble[1][4]
Acetonitrile0.3653-[4]

Note: The mole fraction data is from a study conducted between 278.15 K and 313.15 K. The value at 298.15 K is interpolated from the provided data.

Experimental Protocols

Protocol 1: General Dissolution in a Polar Protic Solvent (e.g., Ethanol)

  • Preparation: Weigh the desired amount of this compound in a clean, dry flask.

  • Solvent Addition: Add the calculated volume of ethanol to the flask.

  • Agitation: Introduce a magnetic stir bar and place the flask on a magnetic stir plate. Begin stirring.

  • Heating (Optional): If dissolution is slow at room temperature, gently warm the mixture using a water bath or heating mantle while continuing to stir. Monitor the temperature to avoid solvent loss.

  • Observation: Continue stirring until all the solid has dissolved, resulting in a clear solution.

Protocol 2: Dissolution in an Aqueous Acidic Medium

  • Preparation: Weigh the desired amount of this compound in a flask.

  • Solvent Addition: Add the required volume of deionized water.

  • Agitation: Begin stirring the suspension.

  • pH Adjustment: Slowly add a dilute acid (e.g., 1 M HCl or H₂SO₄) dropwise to the mixture while monitoring the dissolution.

  • Observation: Continue adding acid and stirring until the this compound has completely dissolved. Be mindful of the final pH required for your reaction.

Protocol 3: Purification by Recrystallization from n-Butanol

This protocol is for purifying discolored this compound.

  • Dissolution: For every 1 gram of m-PDA, add 2 mL of n-butanol in a flask.[5]

  • Initial Stirring: Stir the mixture at ambient temperature for 1 hour.[5]

  • Heating: Gradually heat the solution to 90 °C with continuous stirring until all the solid is dissolved.[5]

  • Cooling: Slowly cool the solution. A suggested cooling rate is 10 °C every 30 minutes until room temperature is reached.[5]

  • Crystallization: Allow the solution to stand at ambient temperature for 24 hours to allow for the formation of colorless crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold n-butanol.

  • Drying: Dry the crystals under vacuum.

Factors Affecting Solubility

The solubility of this compound is influenced by several interconnected factors. Understanding these relationships is key to successful dissolution.

Factors_Affecting_Solubility solubility m-PDA Solubility solvent Solvent Properties solubility->solvent temperature Temperature solubility->temperature purity Purity of m-PDA solubility->purity ph pH (Aqueous) solubility->ph polarity Polarity solvent->polarity protic_aprotic Protic vs. Aprotic solvent->protic_aprotic

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Enhancing the Thermal Stability of m-Phenylenediamine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the thermal stability of m-Phenylenediamine (m-PDA)-based polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of m-PDA-based polymers, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My m-PDA-based polymer exhibits lower than expected thermal stability in TGA analysis.

A1: Lower-than-expected thermal stability can stem from several factors:

  • Low Molecular Weight: Incomplete polymerization results in shorter polymer chains, which are less thermally stable.

    • Solution: Ensure high-purity monomers, as impurities can terminate chain growth. Optimize the stoichiometry of your reactants (diamine and diacid chloride) and ensure efficient stirring and an inert atmosphere during polymerization to drive the reaction to completion.

  • Presence of Impurities: Residual solvents, salts (like LiCl used for solubility enhancement), or unreacted monomers can act as catalysts for degradation.

    • Solution: Thoroughly wash the polymer precipitate with appropriate solvents (e.g., water and methanol) to remove residual salts and impurities. Ensure the polymer is completely dried under vacuum to remove residual solvents.[1]

  • Oxidative Degradation: If the TGA is run in an air or oxygen-containing atmosphere, thermo-oxidative degradation will occur at lower temperatures compared to pyrolysis in an inert atmosphere (e.g., nitrogen).[2]

    • Solution: For assessing the inherent thermal stability of the polymer backbone, conduct TGA analysis under a high-purity inert gas like nitrogen.[3]

Q2: The viscosity of my polymerization reaction mixture does not increase as expected, suggesting low molecular weight.

A2: Insufficient viscosity increase is a common indicator of poor polymerization.

  • Moisture Contamination: Aromatic diacid chlorides are highly sensitive to moisture, which can hydrolyze them and prevent the formation of high molecular weight polymers.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Improper Monomer Stoichiometry: An excess of either the diamine or diacid chloride will limit the final molecular weight.

    • Solution: Accurately weigh and dispense both monomers to ensure a 1:1 molar ratio.

  • Inefficient Mixing: As the viscosity increases, it can become difficult to maintain a homogeneous reaction mixture, leading to localized stoichiometric imbalances.

    • Solution: Use a mechanical stirrer capable of handling high-viscosity solutions.

Q3: My m-PDA-based polymer is insoluble, making it difficult to process and characterize.

A3: Poor solubility is a known challenge with rigid aromatic polyamides.

  • High Crystallinity and Strong Intermolecular Forces: The regular structure and strong hydrogen bonding between amide groups in fully aromatic polyamides lead to high crystallinity and low solubility.

    • Solution: Introduce flexible linkages or bulky side groups into the polymer backbone through copolymerization. For example, using diamines or diacids with ether linkages or bulky substituents can disrupt chain packing and improve solubility.[4] Another approach is to use asymmetrically substituted this compound monomers.[4]

Q4: My TGA curve shows an initial weight loss at a low temperature (around 100°C).

A4: This is a common observation and usually not indicative of polymer degradation.

  • Loss of Adsorbed Water or Residual Solvent: Polymers, especially those with hygroscopic groups like amides, can absorb moisture from the atmosphere. This initial weight loss corresponds to the evaporation of this water or residual solvent.[2]

    • Solution: To accurately determine the onset of thermal decomposition, ensure the sample is thoroughly dried in a vacuum oven before TGA analysis. The weight loss due to moisture can be quantified from the TGA curve.

Data Presentation: Thermal Properties of m-PDA-Based Polymers

The following tables summarize the thermal properties of various m-PDA-based polymers and the impact of different modification strategies on their thermal stability. Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively, as measured by TGA.

Polymer SystemModificationTd5% (°C)Td10% (°C)Char Yield at 800°C (%) (N2)Reference
Poly(m-phenylene isophthalamide) (PMIA)None (Baseline)~445~475>50[2]
PMIA CopolymerIncorporation of 4,4'-diaminodiphenyl sulfone-445.5 (in N2)-[2]
PBI-co-MA (80:20)Copolymerization with meta-polyamide->700-[5][6]
PBI-co-PA (85:15)Copolymerization with para-polyamide-743-[5][6]
Aramid with pendant tetrabromophthalimideBrominated side groups-up to 475-[4]
Aramid with nano-TiO2TiO2 nanoparticlesImproved heat resistance--[7]
Aramid with aminated SWNTs (0.05 wt%)Carbon nanotubes---[8][9]

Note: The thermal stability values can vary depending on the specific experimental conditions (e.g., heating rate, atmosphere) and the molecular weight of the polymer.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Low-Temperature Solution Polycondensation of Poly(m-phenylene isophthalamide)

Objective: To synthesize poly(m-phenylene isophthalamide) (PMIA) via low-temperature solution polycondensation.

Materials:

  • This compound (m-PDA)

  • Isophthaloyl chloride (IPC)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-PDA and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add solid isophthaloyl chloride to the stirred solution in portions, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3-4 hours. The viscosity of the solution will increase significantly.

  • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred deionized water.

  • Collect the fibrous polymer by filtration and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and LiCl.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Thermal Analysis using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the synthesized polymer.

Instrumentation:

  • Thermogravimetric Analyzer

  • Alumina or platinum crucibles

  • High-purity nitrogen and air supply

Procedure:

  • Place 5-10 mg of the dried polymer sample into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.[10]

  • Record the weight loss as a function of temperature.

  • (Optional) To assess thermo-oxidative stability, repeat the experiment using air as the purge gas.

Visualizations

Troubleshooting Workflow for Low Thermal Stability

Troubleshooting_Low_Thermal_Stability start Problem: Low Thermal Stability in TGA check_mw Check for Low Molecular Weight start->check_mw check_impurities Check for Impurities (Solvent, Salts) start->check_impurities check_atmosphere Check TGA Atmosphere start->check_atmosphere cause_poly Cause: Incomplete Polymerization check_mw->cause_poly cause_purity Cause: Insufficient Washing/Drying check_impurities->cause_purity cause_oxidation Cause: Analysis in Air/Oxygen check_atmosphere->cause_oxidation solution_poly Solution: Optimize Stoichiometry, Purity, & Reaction Conditions cause_poly->solution_poly solution_purity Solution: Thoroughly Wash and Dry Polymer cause_purity->solution_purity solution_atmosphere Solution: Use Inert Atmosphere (N2) for Analysis cause_oxidation->solution_atmosphere

Caption: A flowchart for troubleshooting low thermal stability in m-PDA polymers.

Experimental Workflow for Improving Thermal Stability

Improving_Thermal_Stability_Workflow cluster_strategies Modification Strategies start Start: Synthesize Baseline m-PDA Polymer copolymerization Copolymerization (Incorporate flexible/bulky monomers) start->copolymerization crosslinking Crosslinking (Use multifunctional monomers) start->crosslinking nanocomposites Nanocomposite Formation (Incorporate nanoparticles) start->nanocomposites characterization Characterization (TGA, DSC, etc.) copolymerization->characterization crosslinking->characterization nanocomposites->characterization analysis Analyze and Compare Thermal Properties characterization->analysis end End: Optimized Polymer with Enhanced Thermal Stability analysis->end

Caption: Workflow for enhancing the thermal stability of m-PDA polymers.

References

Strategies to control the molecular weight of poly(m-phenylenediamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of molecular weight during the synthesis of poly(m-phenylenediamine) (PmPD).

Troubleshooting Guide

This guide addresses common issues encountered during PmPD synthesis that affect molecular weight and polydispersity.

Problem Potential Cause Recommended Solution
Low Molecular Weight (Mw/Mn) Excessive Oxidant/Initiator Concentration: A higher concentration of the initiator leads to more polymer chains being initiated simultaneously, resulting in shorter chains and lower molecular weight.[1][2]Decrease the molar ratio of oxidant to monomer. Titrate the oxidant in slowly rather than adding it all at once.[3]
High Reaction Temperature: While an optimal temperature can increase reaction rate, excessively high temperatures can lead to side reactions or premature chain termination, reducing the final molecular weight.[4]Optimize the reaction temperature. Start with established protocols (e.g., reacting in an ice bath) and systematically vary the temperature to find the optimum for your specific setup.[5]
Presence of Impurities: Impurities in the monomer or solvent can act as chain-terminating agents, preventing the growth of long polymer chains.Use high-purity, polymerization-grade this compound and purified solvents.[6]
High Polydispersity Index (PDI) Non-uniform Reaction Conditions: A high PDI indicates a broad distribution of polymer chain lengths. This can be caused by poor temperature control (hot spots) or inefficient mixing, leading to localized variations in monomer and initiator concentrations.Ensure vigorous and consistent stirring throughout the reaction. Use a temperature-controlled bath to maintain a stable reaction temperature.
Rapid Oxidant Addition: Adding the oxidant solution too quickly can create a high initial concentration of radicals, leading to the rapid formation of many short chains alongside longer ones.Add the oxidant solution dropwise over an extended period (e.g., 30 minutes) to maintain a controlled polymerization rate.[3][5] This allows for more uniform chain growth.
Inconsistent Batch-to-Batch Molecular Weight Variability in Reagent Purity/Activity: The purity of the this compound monomer and the activity of the oxidant (e.g., ammonium persulfate) can vary between lots, affecting polymerization kinetics.Use monomers and oxidants from the same batch for a series of experiments. If changing batches, re-validate the reaction conditions.
Atmospheric Exposure: this compound can oxidize when exposed to air, which can affect its reactivity.[7]Store the monomer under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly when preparing for a reaction.
Inconsistent Reaction Time or Quenching: Variation in the total polymerization time or the method used to stop the reaction can lead to different degrees of polymerization.Strictly control the reaction time and use a consistent quenching method (e.g., adding a specific volume of a solvent like acetone) to terminate the polymerization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the molecular weight of PmPD during chemical oxidative polymerization?

The molecular weight of PmPD is primarily controlled by the interplay of several reaction parameters:

  • Monomer-to-Oxidant Ratio: This is one of the most critical factors. Generally, the molecular weight is inversely proportional to the initiator (oxidant) concentration.[2] A lower oxidant concentration results in fewer growing chains, leading to a higher molecular weight for each chain.[1]

  • Monomer Concentration: The kinetic chain length is directly proportional to the monomer concentration.[2] Increasing the monomer concentration can lead to a higher molecular weight, although this effect can plateau at very high concentrations due to increased viscosity and restricted radical mobility.[8]

  • Reaction Temperature: Temperature influences the rates of initiation, propagation, and termination. An optimal temperature exists where the propagation rate is favored, leading to higher molecular weight. Temperatures that are too high can increase the rate of termination reactions, thereby lowering the molecular weight.[4]

  • Catalysts and Medium: The choice of acid or co-catalyst can significantly impact the final molecular weight. For instance, using aluminum triflate (Al(OTf)₃) as a co-catalyst has been shown to affect the molecular weight differently than traditional protic acids.[3] The pH of the medium also plays a role in the polymer's final structure and properties.[9]

Q2: How can I achieve a narrow molecular weight distribution (low PDI)?

Achieving a low PDI requires maintaining uniform reaction conditions to ensure that polymer chains initiate and grow at a similar rate. The most effective strategy is the slow, dropwise addition of the oxidant solution into the monomer solution under vigorous stirring.[3] This method maintains a low and steady concentration of initiating radicals, which helps to produce polymers with a narrower molecular weight distribution.[3]

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A chain transfer agent (CTA) is a compound added to a polymerization reaction to deliberately control the molecular weight. It works by terminating a growing polymer chain and simultaneously initiating the growth of a new one. While common in other polymerization types, their specific application in the oxidative polymerization of this compound is less documented in standard literature. However, the principle remains a powerful method for molecular weight control in polymer synthesis.[10]

Q4: Can the reaction solvent affect the molecular weight of the final polymer?

Yes, the solvent can influence monomer solubility, polymer solubility, and the kinetics of the polymerization. The choice of solvent (e.g., water, acidic aqueous solution) affects the reaction environment.[11] For some aromatic polyamides, using an amide-type solvent like N,N-dimethylacetamide (DMAc) with a solubilizing salt is necessary to keep the growing polymer in solution and achieve high molecular weight.[12]

Experimental Protocols

Protocol 1: General Synthesis of Poly(this compound) via Chemical Oxidation

This protocol is a representative method for synthesizing PmPD. Researchers should optimize parameters based on their specific goals.

  • Monomer Solution Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.015 mol) in an appropriate solvent (e.g., 50 mL of 0.1 M HCl). Place the flask in an ice bath and stir for an extended period (e.g., 3 hours) to ensure complete dissolution and temperature equilibration.[5]

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, such as ammonium persulfate (e.g., 0.015 mol), in the same solvent (e.g., 25 mL of 0.1 M HCl).[5]

  • Polymerization: Add the oxidant solution to the monomer solution in a dropwise manner using a dropping funnel over approximately 30 minutes while maintaining vigorous stirring and a low temperature.[3][5]

  • Reaction: After the addition is complete, allow the mixture to stir continuously at room temperature for a set period (e.g., 24 hours) to ensure the polymerization is comprehensive.[5]

  • Work-up: Stop the reaction by adding a quenching agent like acetone.[5] Adjust the pH to ~9 with a base (e.g., 2 M NaOH) to precipitate the polymer base.[5]

  • Purification: Collect the precipitate by filtration. Wash the polymer product repeatedly with distilled water to remove unreacted monomer, oxidant, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight averages (Mn, Mw) and PDI of polymers.[13][14]

  • Sample Preparation: Prepare a dilute solution of the synthesized PmPD (e.g., 1-2 mg/mL) in a suitable GPC solvent (e.g., tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), potentially with a salt like LiBr to prevent aggregation). The polymer must be fully dissolved.[13]

  • Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter that could damage the GPC columns.[13]

  • Instrumentation Setup:

    • Equilibrate the GPC system, including the columns, with the mobile phase until a stable baseline is achieved on the detector (typically a Refractive Index (RI) detector).[14]

    • The system should be calibrated with polymer standards of known molecular weights (e.g., polystyrene or PMMA) to generate a calibration curve.[15]

  • Injection and Analysis: Inject a small, precise volume of the filtered sample solution into the GPC system.[13]

  • Data Processing: The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) from the elution profile of the sample.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage prep 1. Reagent Preparation poly 2. Polymerization (Oxidant Addition) prep->poly Monomer & Oxidant Solutions workup 3. Work-up & Purification poly->workup Crude Polymer dry 4. Drying workup->dry Washed Polymer dissolve 5. Polymer Dissolution (GPC) dry->dissolve Dry PmPD Powder gpc 6. GPC Analysis dissolve->gpc Filtered Solution data 7. Data Processing gpc->data Elution Profile end_node Final Results data->end_node Mw, Mn, PDI

Caption: Experimental workflow for PmPD synthesis and molecular weight characterization.

molecular_weight_control cluster_pdi PDI Control mw Molecular Weight (Mw) oxidant [Oxidant] / [Monomer] Ratio oxidant->mw Decreases Mw monomer [Monomer] Concentration monomer->mw Increases Mw temp Temperature temp->mw Affects Mw (Optimal Range) time Reaction Time time->mw Increases Mw (to plateau) pdi Polydispersity (PDI) mixing Mixing Speed mixing->pdi Increases Uniformity (Decreases PDI) ox_rate Oxidant Addition Rate ox_rate->pdi Slow Rate (Decreases PDI)

Caption: Key parameters influencing the molecular weight and PDI of PmPD.

References

Addressing batch-to-batch variability in m-Phenylenediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of m-Phenylenediamine (mPDA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

1. Why is the yield of my this compound synthesis lower than expected?

Low yield in mPDA synthesis, particularly from the catalytic hydrogenation of 1,3-dinitrobenzene, can be attributed to several factors:

  • Incomplete Reaction: The hydrogenation of the first nitro group to form m-nitroaniline is typically faster than the reduction of the second. Insufficient reaction time, low hydrogen pressure, or inadequate catalyst activity can lead to the accumulation of this intermediate, thus reducing the final mPDA yield.

  • Catalyst Deactivation: The catalyst (e.g., Palladium, Nickel) can lose activity due to poisoning by impurities in the starting materials or solvent, or through sintering at high temperatures. Catalyst deactivation will slow down or halt the reaction before completion.

  • Side Reactions: Although the hydrogenation of 1,3-dinitrobenzene is generally selective, side reactions can occur, leading to the formation of by-products such as azoxybenzenes, azobenzenes, and hydrazobenzenes, which reduces the yield of the desired product.[1]

  • Losses During Work-up and Purification: mPDA is soluble in water and some organic solvents. Significant product loss can occur during extraction and recrystallization steps if the solvent volumes are not optimized or if the product is not completely precipitated.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the 1,3-dinitrobenzene and the m-nitroaniline intermediate.

  • Catalyst Management: Ensure the catalyst is fresh or has been properly stored and handled. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a fresh batch. Pre-treatment of the catalyst as per the manufacturer's instructions may also be beneficial.

  • Reaction Condition Optimization: Systematically optimize reaction parameters such as temperature, hydrogen pressure, and reaction time. A lower temperature may increase selectivity, while a higher pressure can enhance the reaction rate.

  • Purification Optimization: Carefully select the recrystallization solvent to maximize mPDA recovery. Cooling the solution to a lower temperature can improve crystallization yield. Minimize the volume of solvent used for washing the crystals.

2. My final this compound product is discolored (pink, red, or brown). What is the cause and how can I prevent it?

The discoloration of this compound is a common issue and is primarily due to:

  • Oxidation: mPDA is susceptible to oxidation, especially when exposed to air, light, and moisture.[2] This oxidation process leads to the formation of colored impurities.

  • Presence of Residual Impurities: Incomplete removal of colored by-products from the synthesis, such as azo and azoxy compounds, can impart color to the final product.

  • Thermal Decomposition: Heating mPDA above its melting point for extended periods can lead to decomposition and the formation of colored tars.

Preventative and Remedial Actions:

  • Inert Atmosphere: Conduct the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification:

    • Recrystallization: Recrystallize the crude mPDA from a suitable solvent (e.g., n-butanol, or a mixture of an alcohol and a less polar solvent like diethyl ether) to remove colored impurities.[3]

    • Distillation: Vacuum distillation can be an effective method for obtaining a colorless product.

    • Treatment with Activated Carbon: Adding a small amount of activated carbon to a solution of crude mPDA and then filtering can help remove colored impurities.

  • Storage: Store the purified mPDA in a dark, airtight container, preferably under an inert atmosphere, to prevent degradation over time.

3. I am observing unexpected peaks in the HPLC analysis of my this compound product. What are the likely impurities?

Common impurities in mPDA synthesized from 1,3-dinitrobenzene include:

  • Isomeric Phenylenediamines: The starting material, 1,3-dinitrobenzene, may contain small amounts of the ortho (1,2-) and para (1,4-) isomers. These will be reduced to the corresponding o-phenylenediamine and p-phenylenediamine, which can be difficult to separate from the meta-isomer.

  • m-Nitroaniline: As mentioned, this is the intermediate in the two-step reduction of 1,3-dinitrobenzene. Its presence indicates an incomplete reaction.

  • Diaminotoluene: If the starting benzene used for dinitration contained toluene as an impurity, diaminotoluene isomers can be present in the final product.

  • Azoxy, Azo, and Hydrazo compounds: These are condensation by-products that can form during the reduction process.

Identification and Removal:

  • HPLC Analysis: Use a validated HPLC method with appropriate standards for the suspected impurities to confirm their identity and quantify their levels.

  • Purification:

    • Fractional Distillation: Can be effective in separating isomers with different boiling points.

    • Recrystallization: Careful selection of the solvent system can aid in the selective crystallization of mPDA, leaving impurities in the mother liquor.

    • Chemical Treatment: In some cases, treatment with specific reagents can be used to remove isomeric impurities. For instance, the addition of certain heavy metal salts can form complexes with o- and p-phenylenediamines, facilitating their removal by precipitation.[4][5]

4. How can I address batch-to-batch variability in product purity?

Inconsistent purity between batches often stems from a lack of strict control over reaction and purification parameters. To improve consistency:

  • Standardize Raw Material Quality: Ensure the purity of the 1,3-dinitrobenzene and the solvent is consistent for each batch. Impurities in the starting materials can directly translate to impurities in the final product.

  • Precise Control of Reaction Conditions: Maintain tight control over key reaction parameters:

    • Temperature: Use a reliable temperature control system.

    • Hydrogen Pressure: Ensure a constant and accurately measured hydrogen pressure throughout the reaction.

    • Agitation: Consistent and efficient stirring is crucial for good mass transfer in a heterogeneous catalytic reaction.

  • Consistent Catalyst Handling: Use the same type and loading of catalyst for each batch. Ensure the catalyst is weighed accurately and added in a consistent manner.

  • Standardized Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the entire process, from reaction setup to final product isolation and drying.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis via Catalytic Hydrogenation of 1,3-Dinitrobenzene

ParameterCondition 1Condition 2Condition 3
Starting Material 1,3-Dinitrobenzene1,3-Dinitrobenzene1,3-Dinitrobenzene
Catalyst Pd-Ru/CNi/SiO₂-La₂O₃Pt/TiO₂
Solvent EthanolEthanolEthanol
Temperature 100 °C92 °C90 °C
Hydrogen Pressure 1.0 MPa2.9 MPa8.1 MPa
Yield 98.5%94.0%97.0%
Purity 99.3%Not ReportedNot Reported

Note: The data presented are compiled from various sources and represent typical conditions. Actual results may vary depending on the specific experimental setup and reagents used.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Primesep 100 (4.6 x 150 mm, 5 µm)C18 silica gel (3.9 x 15 cm, 5 µm)
Mobile Phase 40% Acetonitrile, 60% Water with 0.1% H₂SO₄10% Acetonitrile, 90% Ammonium acetate (25 mM, pH 4.5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 200 nmUV at 240 nm
Injection Volume 1 µLNot specified
Sample Preparation 0.3 mg/mL in 50:50 MeCN/H₂ONot specified

Experimental Protocols

1. Catalytic Hydrogenation of 1,3-Dinitrobenzene to this compound

Objective: To synthesize this compound by the catalytic hydrogenation of 1,3-dinitrobenzene.

Materials:

  • 1,3-Dinitrobenzene

  • Ethanol (or other suitable solvent)

  • Palladium on Carbon (Pd/C) catalyst (5% or 10%)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, add 1,3-dinitrobenzene and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst to the mixture.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0 - 4.0 MPa).

  • Begin stirring and heat the mixture to the target temperature (e.g., 80 - 120 °C).

  • Maintain the reaction under these conditions for the required duration, monitoring the hydrogen uptake.

  • After the reaction is complete (as determined by hydrogen uptake ceasing or by TLC/HPLC analysis of an aliquot), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent to recover any adsorbed product.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or vacuum distillation.

2. HPLC Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and identify potential impurities.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Ammonium acetate

  • Acetic acid (for pH adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and ammonium acetate buffer (e.g., 25 mM, pH adjusted to 4.5 with acetic acid) in the desired ratio (e.g., 10:90 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to the appropriate wavelength (e.g., 240 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Identify any impurity peaks.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks. For more accurate quantification, use the calibration curve.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 1,3-Dinitrobenzene + Solvent + Catalyst Reaction Catalytic Hydrogenation (Autoclave, Heat, H₂ Pressure) Start->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Solvent_Removal Solvent Evaporation (Rotary Evaporator) Filtration->Solvent_Removal Crude_mPDA Crude mPDA Solvent_Removal->Crude_mPDA Purification_Choice Purification Method? Crude_mPDA->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Distillation Vacuum Distillation Purification_Choice->Distillation Liquid Pure_mPDA Pure mPDA Recrystallization->Pure_mPDA Distillation->Pure_mPDA

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low mPDA Yield Observed Check_Reaction Is the reaction complete? (TLC/HPLC Analysis) Start->Check_Reaction Check_Catalyst Is the catalyst active? Check_Reaction->Check_Catalyst Yes Incomplete_Reaction Increase reaction time/pressure or temperature. Check_Reaction->Incomplete_Reaction No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Deactivated_Catalyst Use fresh catalyst or increase catalyst loading. Check_Catalyst->Deactivated_Catalyst No Check_Workup Are there losses during work-up? Check_Conditions->Check_Workup Yes Suboptimal_Conditions Re-optimize temperature, pressure, and agitation. Check_Conditions->Suboptimal_Conditions No Workup_Losses Optimize purification solvent and minimize wash volumes. Check_Workup->Workup_Losses Yes End Yield Improved Check_Workup->End No Incomplete_Reaction->End Deactivated_Catalyst->End Suboptimal_Conditions->End Workup_Losses->End

References

Stabilization of m-Phenylenediamine solutions for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, stabilization, and analysis of m-Phenylenediamine (m-PDA) solutions used as analytical standards.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning yellow, red, or purple)?

A1: this compound is highly susceptible to oxidation when exposed to air and light.[1][2][3] The initial colorless solution will change color to yellow, red, or even purple and brown as oxidation products are formed.[1][3] This discoloration indicates the degradation of the standard and a decrease in the concentration of the parent compound, compromising its integrity for analytical use. The presence of moisture can also accelerate decomposition.[3][4]

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

A2: To minimize degradation, this compound solutions should be stored under specific conditions that limit exposure to oxygen, light, and heat. The solid compound should also be stored with care.[2][5]

Table 1: Recommended Storage Conditions for this compound

ConditionSolid CompoundStandard SolutionRationale
Temperature Cool (2-8°C recommended)Refrigerated (2-8°C)Slows the rate of oxidative degradation.
Light Protect from light (amber vials/containers)[2][5]Store in amber glass vials or protect from lightLight can catalyze the oxidation process.
Atmosphere Store in a tightly sealed container[6][7][8]Purge with an inert gas (e.g., Argon, Nitrogen) before sealingPrevents atmospheric oxygen from reacting with the compound.
pH N/AAcidic (e.g., dissolved in dilute acid)The protonated amine groups are less susceptible to oxidation.
Container Original, tightly sealed manufacturer containerClean, inert glass (e.g., borosilicate)Avoids contamination and catalytic effects from container materials.

Q3: How can I prepare a stable stock solution of this compound for use as an analytical standard?

A3: Preparing an acidic stock solution is a highly effective method for enhancing stability. The free amine form of m-PDA is prone to oxidation, while its salt form is significantly more stable. A common approach is to dissolve the m-PDA solid in a dilute acid solution. For long-term stability, adding a chelating agent like EDTA can also be beneficial, as it sequesters metal ions that may catalyze oxidation.

Q4: What are the common degradation products of this compound?

A4: The primary degradation pathway is oxidation, which leads to the formation of a complex mixture of colored polymeric products and intermediates.[1][4] In the presence of oxidizing agents like hydrogen peroxide, phenazine derivatives can be formed.[9] These degradation products can appear as extraneous peaks in analytical methods like HPLC, interfering with the accurate quantification of m-PDA.

Q5: Which analytical techniques are best suited for monitoring the stability of this compound solutions?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for assessing the stability of m-PDA solutions.[10] It allows for the separation of the parent m-PDA peak from its degradation products, enabling accurate quantification of its concentration over time. The UV spectrum of m-PDA shows absorption maxima at approximately 198, 236, and 284 nm, which can be used for detection.[10] Other sensitive methods include Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), though these may require derivatization of the analyte.[11][12][13]

Troubleshooting Guide

Issue 1: Rapid Discoloration of Analytical Standard

Your freshly prepared m-PDA standard solution turns yellow or brown within hours or a few days.

start Rapid Discoloration Observed check_solvent Was the solvent degassed or acidic? start->check_solvent check_storage How was the solution stored? check_solvent->check_storage Yes sol_acidify Action: Prepare solution in degassed, dilute acid (e.g., 0.1 N H₂SO₄) check_solvent->sol_acidify No check_purity Check purity of the starting material check_storage->check_purity Properly Stored sol_inert Action: Purge headspace with inert gas (N₂ or Ar) and use amber vials check_storage->sol_inert Exposed to Air/Light sol_new_reagent Action: Use a fresh bottle of high-purity m-PDA. Verify with CoA. check_purity->sol_new_reagent

Caption: Troubleshooting logic for rapid solution discoloration.

Issue 2: Poor Reproducibility of Analytical Results

You observe significant variation in peak area or concentration measurements for the same m-PDA standard across different analytical runs.

  • Potential Cause: Ongoing degradation of the standard between analyses. If the solution is unstable, its concentration will decrease over time, leading to lower values in subsequent runs.

  • Solution: Re-prepare the standard using the stabilization protocol outlined below (Protocol 1). Always prepare fresh working standards from a stabilized stock solution for each analytical batch. Verify the stability of your stock solution by analyzing it at the beginning and end of a long sequence (system suitability).

Issue 3: Presence of Unexpected Peaks in the Chromatogram

Your HPLC analysis shows multiple peaks besides the main m-PDA peak, and these extra peaks grow over time.

  • Potential Cause: These are likely degradation products. As m-PDA oxidizes, it forms various byproducts that may be chromatographically active.

  • Solution:

    • Confirm Identity: If possible, use a mass spectrometer (LC-MS) to get mass information on the impurity peaks to confirm they are related to m-PDA degradation.

    • Improve Stability: Immediately implement the recommended stabilization and storage procedures (see FAQ 2 and Protocol 1).

    • Method Optimization: Ensure your HPLC method has sufficient resolution to separate the main analyte peak from all degradation product peaks to ensure accurate integration and quantification.

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Acidic this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of m-PDA stabilized in an acidic medium.

Materials:

  • High-purity this compound solid

  • Reagent-grade Sulfuric Acid (H₂SO₄)

  • HPLC-grade water

  • Class A volumetric flasks (amber)

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Acidic Diluent: Prepare a 0.01 N Sulfuric Acid solution by carefully adding the required amount of concentrated H₂SO₄ to HPLC-grade water. Allow to cool to room temperature. Degas the diluent by sparging with an inert gas for 15-20 minutes.

  • Weigh m-PDA: Accurately weigh 25 mg of this compound solid into a clean weighing boat.

  • Dissolution: Quantitatively transfer the weighed solid into a 25 mL amber volumetric flask.

  • Dilution: Add approximately 15-20 mL of the degassed 0.01 N H₂SO₄ diluent. Gently swirl to dissolve the solid completely. Sonication can be used to expedite dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the 25 mL mark with the acidic diluent.

  • Inert Overlay: Before stoppering the flask, purge the headspace with an inert gas for 30-60 seconds to displace oxygen.

  • Storage: Seal the flask tightly and store it in a refrigerator at 2-8°C.

Table 2: Relative Efficacy of Common Stabilization Strategies

Stabilizing Agent/MethodPrimary MechanismRelative EfficacyNotes
Acidification (e.g., H₂SO₄) Forms a stable salt, reducing susceptibility to oxidation.HighHighly effective and common practice for amine stability.
Inert Atmosphere (N₂/Ar) Displaces oxygen, the primary oxidizing agent.[6]HighEssential for preventing oxidation in both solid and solution forms.
Chelating Agent (EDTA) Sequesters catalytic metal ions.ModerateRecommended as an adjunct to acidification, especially if metal contamination is suspected.
Antioxidant (e.g., Sulfites) Acts as a sacrificial reducing agent.[14]ModerateEffective, but adds another component that could potentially interfere with analysis.
Refrigeration Slows the kinetic rate of degradation reactions.HighA fundamental requirement for slowing all chemical degradation pathways.
Protocol 2: HPLC-UV Method for Stability Assessment

Instrumentation:

  • HPLC system with a UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 20 mM Phosphate buffer, pH 7.0

  • B: Acetonitrile

  • Isocratic elution: 70% A / 30% B (adjust as needed for optimal separation)

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 284 nm[10]

Procedure:

  • Prepare a fresh working standard (e.g., 10 µg/mL) by diluting the stabilized stock solution (from Protocol 1) with the mobile phase.

  • Inject the standard at time zero (T=0) and record the peak area.

  • Store the stabilized stock solution under the recommended conditions.

  • At specified time intervals (e.g., T=24h, T=7 days, T=30 days), prepare a new working standard from the stock and inject it.

  • Compare the peak area at each time point to the T=0 value. A significant decrease (>2-5%) in peak area or the appearance of new peaks indicates degradation.

Visualization of Key Processes

mpda This compound (Colorless) intermediates Oxidized Intermediates (Quinone-diimines) mpda->intermediates Oxidation oxidants Oxidants (O₂, Light, Metal Ions) oxidants->intermediates products Polymeric Degradation Products (Colored) intermediates->products Polymerization

Caption: Simplified this compound oxidative degradation pathway.

start Start: Prepare Stabilized Standard prep 1. Dissolve m-PDA in degassed acidic diluent start->prep inert 2. Purge headspace with N₂/Ar prep->inert store 3. Store at 2-8°C, protected from light inert->store analyze 4. Analyze (T=0) via HPLC-UV store->analyze stability 5. Re-analyze at set time intervals analyze->stability evaluate 6. Evaluate Data: Peak Area % Change < 5%? stability->evaluate stable Standard is Stable evaluate->stable Yes unstable Standard is Unstable (Re-evaluate protocol) evaluate->unstable No

Caption: Workflow for preparing and verifying a stabilized standard.

References

Technical Support Center: m-Phenylenediamine (m-PDA) Cured Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the curing parameters for m-Phenylenediamine (m-PDA) cured epoxy resins.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the preparation and curing of m-PDA epoxy systems.

1. Incomplete or Tacky Cure

  • Q1: My epoxy resin didn't cure completely and remains tacky or soft. What went wrong?

    A: An incomplete cure is one of the most common issues and can be attributed to several factors:

    • Incorrect Stoichiometry: The mix ratio of epoxy resin to m-PDA hardener is critical. An excess of either component will result in unreacted molecules, leading to a soft or tacky cure.[1][2][3][4][5] It is crucial to calculate the correct stoichiometric ratio based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin.

    • Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution.[1][2][6] Scrape the sides and bottom of the mixing container to incorporate all the material. Incomplete mixing will leave pockets of uncured resin.[4][6]

    • Insufficient Curing Temperature: this compound is an aromatic amine and requires elevated temperatures to achieve a full cure.[7] Room temperature curing will likely result in a partially cured, under-developed polymer network.

    • Low Curing Temperature: Curing at a temperature that is too low will significantly slow down the reaction and may prevent it from going to completion.[8]

    • Contamination: Moisture or other contaminants on the substrate or in the mixing containers can interfere with the curing reaction.[1][2][5]

  • Q2: How can I fix a tacky or uncured epoxy surface?

    A:

    • Identify the Cause: Determine if the issue is due to incorrect mixing, temperature, or stoichiometry.

    • For Small Tacky Spots: If only small areas are tacky, it is likely due to improper mixing. You can try to spot-cure these areas with a heat gun, being careful not to overheat and yellow the surrounding resin.

    • For Widespread Tackiness: If the entire surface is tacky, the best solution is to scrape off the uncured material as much as possible.[9] Clean the surface with a solvent like isopropyl alcohol or acetone to remove any residue.[1][10] A new, correctly formulated and mixed batch of epoxy can then be applied over the cleaned and dried surface.[9]

2. Bubbles in the Cured Resin

  • Q3: My cured epoxy has bubbles. How can I prevent this?

    A: Bubbles are a common aesthetic and structural defect. Here's how to prevent them:

    • Proper Mixing Technique: Mix the resin and hardener slowly and deliberately to avoid whipping air into the mixture.[8][11]

    • Degassing: After mixing, it is highly recommended to degas the mixture in a vacuum chamber. This will remove any dissolved gases and air bubbles introduced during mixing.[12][13]

    • Preheating Components: Gently warming the resin and hardener separately before mixing can lower their viscosity, making it easier for bubbles to rise and escape.[3] Be cautious not to overheat, as this can significantly shorten the pot life.

    • Pouring Technique: Pour the mixed epoxy slowly and in a thin stream to minimize the introduction of new bubbles.[11]

    • Surface Treatment: After pouring, you can use a heat gun or a propane torch held several inches from the surface to help pop any remaining bubbles that rise to the top.[11]

3. Yellowing of the Cured Epoxy

  • Q4: Why has my m-PDA cured epoxy turned yellow?

    A: Yellowing can occur for several reasons:

    • UV Exposure: Epoxy resins, particularly those cured with aromatic amines like m-PDA, are prone to yellowing upon exposure to UV radiation from sunlight or fluorescent lighting.[14][15][16][17]

    • Excessive Heat: Overheating during the curing process or exposure to high temperatures in its service life can accelerate oxidation and cause yellowing.[14][15]

    • Oxidation: Over time, natural oxidation can lead to a yellowing of the epoxy.[15]

    • Improper Curing Agent: Some amine curing agents are more prone to yellowing than others. While m-PDA provides excellent high-temperature properties, it can contribute to a darker or more yellow appearance.

  • Q5: How can I minimize yellowing?

    A:

    • UV Protection: If the component will be exposed to UV light, consider applying a UV-protective coating over the cured epoxy.

    • Controlled Curing Temperature: Adhere to the recommended curing schedule and avoid excessive temperatures.

    • Use of Additives: UV stabilizers and antioxidants can be added to the formulation to delay the onset of yellowing.[16]

Data Presentation: Curing Parameters and Properties

The following tables summarize the effect of curing parameters on the thermal and mechanical properties of m-PDA cured epoxy resins. Note that the exact values can vary depending on the specific epoxy resin used.

Table 1: Effect of Cure Schedule on Glass Transition Temperature (Tg)

Cure SchedulePost-Cure ScheduleGlass Transition Temperature (Tg) (°C)
80°C for 2 hoursNone~130 - 140
80°C for 2 hours150°C for 3 hours~150 - 165
100°C for 2 hoursNone~145 - 155
100°C for 2 hours150°C for 3 hours~160 - 175

Table 2: Effect of Stoichiometry on Mechanical Properties

Stoichiometric Ratio (m-PDA:Epoxy)Tensile Strength (MPa)Tensile Modulus (GPa)
0.8:1 (Amine Rich)LowerLower
1:1 (Stoichiometric)OptimalOptimal
1.2:1 (Epoxy Rich)LowerHigher

Note: Data is synthesized from general trends observed in literature. Actual values will depend on the specific epoxy resin and testing conditions.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Cure Kinetics

  • Objective: To determine the heat of reaction and the glass transition temperature (Tg) of the m-PDA cured epoxy system.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy/m-PDA mixture into an aluminum DSC pan. Seal the pan hermetically.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Non-Isothermal Scan: Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.[18] This will provide the total heat of cure (ΔH_total).

    • Isothermal Scan (Optional): For isothermal cure studies, rapidly heat the sample to the desired cure temperature (e.g., 100°C) and hold for a specified time.[19]

    • Tg Determination: After the initial cure or post-cure, cool the sample rapidly to below its expected Tg. Then, perform a second heating scan at the same heating rate to determine the final Tg.[18][20]

    • Data Analysis: Integrate the exothermic peak from the first heating scan to determine the heat of cure. The Tg is determined from the midpoint of the transition in the second heating scan.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression

  • Objective: To monitor the disappearance of the epoxy group peak and the appearance of hydroxyl groups, indicating the progression of the curing reaction.

  • Methodology:

    • Sample Preparation: Apply a thin film of the mixed, uncured epoxy/m-PDA resin onto a KBr salt plate or directly onto an ATR crystal.[21][22][23]

    • Initial Spectrum: Immediately acquire an FTIR spectrum of the uncured sample.

    • In-situ Curing: If using a heated stage, cure the sample according to the desired temperature profile while periodically acquiring spectra.[24]

    • Ex-situ Curing: Alternatively, prepare several samples and cure them for different times at a set temperature. Acquire a spectrum for each sample after its respective curing time.

    • Data Analysis: Monitor the decrease in the absorbance of the epoxy peak (around 915 cm⁻¹) and the increase in the broad hydroxyl peak (around 3400 cm⁻¹).[25] The degree of cure can be quantified by normalizing the epoxy peak area to an internal standard peak that does not change during the reaction (e.g., a phenyl group peak around 1510 cm⁻¹).[25]

3. Tensile Testing of Cured Specimens (ASTM D638)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the fully cured m-PDA epoxy resin.

  • Methodology:

    • Specimen Preparation: Cast the epoxy/m-PDA mixture into a dumbbell-shaped mold according to ASTM D638 specifications (e.g., Type I).[26][27] Ensure the mold is treated with a suitable release agent.

    • Curing: Cure the specimens using the optimized curing schedule determined from DSC analysis.

    • Post-Curing: Perform any post-curing steps as required to achieve full material properties.

    • Conditioning: Condition the cured specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

    • Testing: Mount the specimen in the grips of a universal testing machine.[27] Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[28]

    • Data Acquisition: Record the load and displacement data throughout the test.

    • Calculation: From the stress-strain curve, calculate the tensile strength, tensile modulus, and elongation at break.

Visualizations

Curing_Troubleshooting_Workflow start Start: Cured Epoxy Issue issue What is the primary issue? start->issue tacky Incomplete or Tacky Cure issue->tacky Tacky/Soft bubbles Bubbles in Resin issue->bubbles Bubbles yellowing Yellowing of Resin issue->yellowing Yellowing check_stoichiometry Was the mix ratio correct? tacky->check_stoichiometry check_degassing Was the mixture degassed? bubbles->check_degassing check_uv Is it exposed to UV light? yellowing->check_uv check_mixing Was mixing thorough? check_stoichiometry->check_mixing Yes solution_tacky Solution: Adjust parameters, re-apply if necessary. check_stoichiometry->solution_tacky No check_temp Was cure temperature adequate? check_mixing->check_temp Yes check_mixing->solution_tacky No check_temp->solution_tacky No check_temp->solution_tacky Yes (Still tacky? Check for contamination) check_pouring Was it poured slowly? check_degassing->check_pouring No solution_bubbles Solution: Improve mixing, degas, and use heat gun. check_degassing->solution_bubbles Yes check_pouring->solution_bubbles No check_pouring->solution_bubbles Yes (Still bubbles? Use heat gun) check_heat Was it overheated during cure? check_uv->check_heat No solution_yellowing Solution: Use UV protection, control cure temp. check_uv->solution_yellowing Yes check_heat->solution_yellowing Yes check_heat->solution_yellowing No (Consider antioxidants)

Caption: Troubleshooting workflow for common m-PDA epoxy curing issues.

Experimental_Workflow cluster_prep Material Preparation cluster_analysis Cure Analysis cluster_testing Mechanical Testing prep 1. Calculate Stoichiometry (EEW & AHEW) mix 2. Thoroughly Mix Epoxy & m-PDA prep->mix degas 3. Degas Mixture (Vacuum Chamber) mix->degas dsc 4a. DSC Analysis (Determine Cure Schedule & Tg) degas->dsc ftir 4b. FTIR Analysis (Monitor Cure Progression) degas->ftir cast 5. Cast Specimens (ASTM D638) degas->cast cure 6. Cure & Post-Cure dsc->cure cast->cure test 7. Tensile Testing cure->test

Caption: General experimental workflow for optimizing m-PDA cured epoxy resins.

References

Validation & Comparative

Comparative analysis of m-Phenylenediamine, o-Phenylenediamine, and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, applications, and toxicity of m-Phenylenediamine, o-Phenylenediamine, and p-Phenylenediamine.

Phenylenediamines, a group of aromatic amines, are crucial building blocks in a myriad of industrial applications, ranging from high-performance polymers to hair dyes. The positional isomerism of the two amino groups on the benzene ring—ortho (1,2), meta (1,3), and para (1,4)—gives rise to distinct physical, chemical, and toxicological properties. This guide provides a comprehensive comparative analysis of this compound (m-PDA), o-Phenylenediamine (o-PDA), and p-Phenylenediamine (p-PDA) to assist researchers, scientists, and drug development professionals in making informed decisions.

Chemical and Physical Properties

The arrangement of the amino groups significantly influences the physical properties of the phenylenediamine isomers, such as their melting point, boiling point, and solubility. These differences are critical for their purification and processing in various applications.

PropertyThis compoundo-Phenylenediaminep-Phenylenediamine
CAS Number 108-45-295-54-5106-50-3
Molecular Formula C₆H₈N₂C₆H₈N₂C₆H₈N₂
Molar Mass ( g/mol ) 108.14108.14108.14
Appearance Colorless to yellowish solidColorless to brownish solidWhite to purple crystalline solid
Melting Point (°C) 64-66[1]102-104145-147[2]
Boiling Point (°C) 282-284256-258[3]267[2]
Solubility in water 350 g/L at 25 °C42.9 g/100 ml (20 °C)47 g/L at 20 °C
pKa1 2.50 (doubly protonated)0.80 (doubly protonated)2.97 (doubly protonated)[2]
pKa2 5.11 (conjugate acid)4.57 (conjugate acid)6.31 (conjugate acid)[2]

Spectroscopic Data:

Spectroscopic techniques are essential for the identification and characterization of the phenylenediamine isomers.

SpectrumThis compoundo-Phenylenediaminep-Phenylenediamine
¹H NMR Signals corresponding to aromatic and amine protons are observable.[4][5]Shows distinct signals for the aromatic and amine protons.[6][7]Exhibits characteristic peaks for its symmetric aromatic and amine protons.[8][9]
¹³C NMR The spectrum displays unique chemical shifts for the carbon atoms in the benzene ring.[10]The ¹³C NMR spectrum provides information about the carbon framework.The symmetry of the molecule is reflected in its ¹³C NMR spectrum.
IR (Infrared) Characteristic N-H stretching and bending vibrations, as well as aromatic C-H and C-C stretching bands, are present.[11]The IR spectrum shows typical bands for primary aromatic amines.[12]The IR spectrum displays characteristic absorption bands corresponding to its functional groups.[13][14]

Synthesis and Purification

The industrial synthesis of phenylenediamine isomers typically involves the reduction of the corresponding dinitrobenzene precursors.[15][16]

Experimental Protocol: General Synthesis via Dinitrobenzene Reduction

This protocol outlines a general method for the synthesis of phenylenediamine isomers by the reduction of their corresponding dinitrobenzene precursors using a metal catalyst.

Materials:

  • 1,3-Dinitrobenzene (for m-PDA), 1,2-Dinitrobenzene (for o-PDA), or 1,4-Dinitrobenzene (for p-PDA)

  • Iron powder (Fe) or Tin (Sn)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol or other suitable solvent

  • Apparatus for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of the dinitrobenzene isomer and iron powder (or tin) in a mixture of water and ethanol is prepared.

  • Concentrated hydrochloric acid is added portion-wise to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition of HCl is complete, the reaction mixture is heated to reflux for several hours until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The hot reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the iron (or tin) hydroxides.

  • The mixture is filtered to remove the metal hydroxides.

  • The filtrate, containing the phenylenediamine isomer, is then subjected to solvent evaporation.

  • The crude phenylenediamine can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a solvent mixture) or by vacuum distillation.[8][17]

Synthesis_Workflow Dinitrobenzene Dinitrobenzene Isomer (o-, m-, or p-) Reduction Reduction (e.g., Fe/HCl or Sn/HCl) Dinitrobenzene->Reduction ReactionMixture Reaction Mixture Reduction->ReactionMixture Basification Basification (NaOH) ReactionMixture->Basification Filtration Filtration Basification->Filtration Purification Purification (Recrystallization/ Vacuum Distillation) Filtration->Purification Phenylenediamine Pure Phenylenediamine Isomer Purification->Phenylenediamine p_PDA_Toxicity cluster_cell Human Keratinocyte pPDA p-Phenylenediamine ROS Reactive Oxygen Species (ROS) pPDA->ROS NFkB_mTOR_Wnt NF-κB, mTOR, Wnt Pathways pPDA->NFkB_mTOR_Wnt Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria p53_MAPK p53 & MAPK Phosphorylation DNA_Damage->p53_MAPK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis PUMA_BAX PUMA & BAX Upregulation p53_MAPK->PUMA_BAX PUMA_BAX->Mitochondria PARP_Cleavage PARP Cleavage Cytochrome_c->PARP_Cleavage PARP_Cleavage->Apoptosis

References

Performance Showdown: m-Phenylenediamine versus Other Aromatic Diamines in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Polymer Scientists

The isomeric position of functional groups on aromatic monomers is a critical determinant of the final properties of high-performance polymers. In the realm of aromatic polyamides, or aramids, the choice of diamine isomer—specifically meta-, para-, or ortho-phenylenediamine—profoundly influences the polymer's thermal stability, mechanical strength, and solubility. This guide provides a detailed comparison of polyamides synthesized from m-phenylenediamine (MPD) against those derived from its isomers, p-phenylenediamine (PPD) and o-phenylenediamine (OPD), supported by experimental data from scientific literature.

The fundamental difference between these isomers lies in the substitution pattern on the benzene ring, which dictates the geometry of the resulting polymer chain. Polyamides based on the linear, rigid structure of p-phenylenediamine typically exhibit superior thermal and mechanical properties due to efficient chain packing and extensive hydrogen bonding.[1][2] Conversely, the kinked structure resulting from this compound imparts greater flexibility and solubility to the polymer chain, albeit generally at the cost of ultimate thermal and mechanical performance.[3][4] The ortho isomer presents steric challenges that can impede polymerization and result in polymers with less desirable properties.

Comparative Performance Data

The following table summarizes key performance metrics for polyamides synthesized from this compound, p-phenylenediamine, and other aromatic diamines. The data has been collated from various studies to provide a comparative overview. It is important to note that direct comparisons can be complex as properties are highly dependent on the specific diacid used in the polymerization and the precise experimental conditions.

PropertyDiamineDiacidValueSource(s)
Thermal Properties
Glass Transition Temperature (Tg)This compoundIsophthaloyl Chloride~280 °C[5]
p-PhenylenediamineTerephthaloyl Chloride>350 °C[3]
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzeneIsophthaloyl Chloride254 °C[3]
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzeneTerephthaloyl Chloride248 °C[3]
10% Weight Loss Temperature (Td10)This compoundIsophthaloyl Chloride~450-500 °C[5]
p-PhenylenediamineTerephthaloyl Chloride>550 °C[2]
4-[4-(1-methyl-1-phenylethyl) phenoxy]-1,3-diamino benzeneIsophthaloyl Chloride410 °C[6]
4-[4-(1-methyl-1-phenylethyl) phenoxy]-1,3-diamino benzeneTerephthaloyl Chloride402 °C[6]
Mechanical Properties
Tensile StrengthThis compound based fiber (Nomex®)-~340 MPa[2]
p-Phenylenediamine based fiber (Kevlar®)-~3600 MPa[2]
Polyamide with 4-aryl-2,6-diphenylpyridine moieties-72.5 - 87.3 MPa[3]
Tensile ModulusThis compound based fiber (Nomex®)-~5 GPa[2]
p-Phenylenediamine based fiber (Kevlar®)-~130 GPa[2]
Polyamide with 4-aryl-2,6-diphenylpyridine moieties-2.35 - 2.87 GPa[3]
Elongation at BreakThis compound based fiber (Nomex®)-~22%[2]
p-Phenylenediamine based fiber (Kevlar®)-~2.8%[2]
Polyamide with 4-aryl-2,6-diphenylpyridine moieties-5.3 - 9.5%[3]
Solubility
This compound based polyamidesVariousSoluble in polar aprotic solvents (NMP, DMAc, DMF, DMSO)[4][7]
p-Phenylenediamine based polyamidesVariousGenerally insoluble in organic solvents, soluble in concentrated sulfuric acid[3][8]
o-Phenylenediamine based polyamides-Generally good solubility[9]
Polyamides with bulky pendant groupsVariousEnhanced solubility in common organic solvents[4][10]

Structure-Property Relationship Visualization

The isomeric structure of the diamine monomer directly impacts the polymer chain's conformation and packing, which in turn governs the macroscopic properties of the resulting polyamide.

G cluster_p p-Phenylenediamine (PPD) cluster_m This compound (MPD) cluster_o o-Phenylenediamine (OPD) PPD_monomer Linear Monomer PPD_polymer Rigid, Linear Polymer Chain PPD_monomer->PPD_polymer PPD_packing High Chain Packing & Crystallinity PPD_polymer->PPD_packing PPD_props High Thermal Stability High Mechanical Strength Low Solubility PPD_packing->PPD_props MPD_monomer Kinked Monomer MPD_polymer Flexible, Kinked Polymer Chain MPD_monomer->MPD_polymer MPD_packing Low Chain Packing & Amorphous MPD_polymer->MPD_packing MPD_props Moderate Thermal Stability Moderate Mechanical Strength Good Solubility MPD_packing->MPD_props OPD_monomer Highly Kinked Monomer OPD_polymer Irregular Polymer Chain (Steric Hindrance) OPD_monomer->OPD_polymer OPD_packing Very Low Chain Packing OPD_polymer->OPD_packing OPD_props Lower Thermal Stability Lower Mechanical Strength Very Good Solubility OPD_packing->OPD_props

Influence of Diamine Isomer on Polyamide Properties.

Experimental Protocols

The data presented in this guide are typically generated using the following experimental methodologies.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This is a common laboratory-scale method for preparing aromatic polyamides.[3][11]

  • Monomer and Solvent Preparation: The aromatic diamine (e.g., this compound) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). Often, a salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) is added to the solvent to enhance the solubility of the resulting polymer.[3][12]

  • Polycondensation Reaction: The solution is cooled to a low temperature, typically between 0°C and -10°C. A stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride), dissolved in a small amount of the same solvent, is then added dropwise to the stirred diamine solution.

  • Polymerization: The reaction mixture is stirred at a low temperature for a few hours and then allowed to warm to room temperature, with stirring continuing for several more hours to ensure high molecular weight is achieved.

  • Polymer Isolation: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove unreacted monomers and salts, and then dried in a vacuum oven.

Characterization of Polyamide Properties

Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyamide. A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (usually nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The temperature at which 10% weight loss occurs (Td10) is a common metric for thermal stability.[5]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the amorphous regions of the polymer. A small, encapsulated sample is heated at a controlled rate (e.g., 10 or 20°C/min), and the heat flow to the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow curve.[5]

Mechanical Properties:

  • Tensile Testing: The mechanical properties of polyamide films are typically evaluated using a universal testing machine according to standards such as ASTM D882. Rectangular film specimens are clamped and pulled at a constant rate of extension until they break. The stress-strain curve is recorded, from which tensile strength, tensile modulus, and elongation at break can be determined.

Solubility Testing:

  • Qualitative Solubility Test: A small amount of the dried polymer (e.g., 10 mg) is added to a vial containing a specific volume of solvent (e.g., 1 mL). The mixture is stirred at room temperature and may be gently heated to assess solubility. The polymer is classified as soluble (forms a clear solution), partially soluble (swells or forms a cloudy solution), or insoluble.[7][13] Common solvents for testing include NMP, DMAc, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), m-cresol, and tetrahydrofuran (THF).

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying m-Phenylenediamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of m-Phenylenediamine (m-PDA) in complex matrices is a critical yet challenging task. This aromatic amine, a potential impurity or metabolite, necessitates robust and validated analytical methods to ensure product safety and efficacy. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

Performance Snapshot: A Side-by-Side Comparison

The choice of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of phenylenediamines.

ParameterHPLC-UVGC-MSLC-MS/MS
Analyte(s) m-, o-, p-Phenylenediaminep-Phenylenediamine (derivatized)p-Phenylenediamine and its metabolites
Matrix AirHair DyeHuman Blood
Limit of Detection (LOD) 0.14 ng per injection (for m-PDA)[1]Not explicitly stated5 ng/mL
Reliable Quantitation Limit (RQL) 0.56 µg/m³ (for m-PDA in a 100-L air sample)[1]Not explicitly stated5 ng/mL
Linear Range Not explicitly stated10-100 µg (for PPD and SHD)[2]5-2000 ng/mL
Recovery 99.2% (for m-PDA)[1]Good linearity reported[2]51.94% (for PPD)[3]
Precision (RSD) 0.63%[1]Not explicitly statedIntra- and inter-assay imprecision < 14%[3]

Note: Data for different phenylenediamine isomers and matrices are presented to provide a comparative overview. Performance characteristics can vary based on the specific matrix, instrumentation, and experimental conditions.

Delving into the Details: Experimental Protocols

A thorough understanding of the experimental methodology is crucial for successful method implementation and validation. Here are detailed protocols for the compared analytical techniques.

HPLC-UV Method for Phenylenediamine Isomers in Air[1][5]

This method, developed by OSHA, is suitable for the determination of m-, o-, and p-phenylenediamine in air samples.

  • Sample Collection: Air is drawn through a three-piece cassette containing two sulfuric acid-treated glass fiber filters.

  • Sample Preparation: The filters are extracted with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Specific column details are not provided in the abstract.

    • Mobile Phase: Specific mobile phase composition is not provided in the abstract.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector.

    • Injection Volume: 5 µL.

GC-MS Method for p-Phenylenediamine in Hair Dye[3][6]

This method involves derivatization to improve the volatility and thermal stability of p-phenylenediamine for GC-MS analysis.

  • Sample Preparation and Derivatization: A derivatization method is applied by transforming p-phenylenediamine into a corresponding imine derivative.[2][4]

  • Chromatographic Conditions:

    • Instrument: GC-MS system (e.g., Agilent 6890 N GC, 5973 N MS).[2][4]

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[2][4]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[2][4]

    • Injection Mode: Splitless.[2][4]

    • Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped at 14°C/min to a final temperature of 280°C.[2][4]

    • Injector Temperature: 250°C.[2][4]

LC-MS/MS Method for p-Phenylenediamine and Metabolites in Biological Fluids[2][4]

This highly sensitive and selective method is suitable for quantifying p-phenylenediamine and its metabolites in complex biological matrices like blood and urine.

  • Sample Preparation: Liquid-liquid extraction using methylene chloride and ammonium hydroxide.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system.

    • Ionization Mode: Electrospray positive ionization (ESI+).[3]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • p-Phenylenediamine (PPD): m/z 109 → 92[3]

      • N-acetyl-p-phenylenediamine (MAPPD): m/z 151 → 92[3]

      • N,N-diacetyl-p-phenylenediamine (DAPPD): m/z 193 → 92[3]

      • Internal Standard (Acetanilide): m/z 136 → 77[3]

    • Mobile Phase and Column: Specific details are not provided in the abstract but would typically consist of an aqueous and organic phase with a gradient elution on a C18 column.

Visualizing the Path to Reliability: The Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that ensures the reliability and accuracy of the generated data. The following diagram illustrates the key stages involved in this critical workflow.

Analytical_Method_Validation_Workflow cluster_validation Validation Execution A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D Execute Validation Parameters E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Stability C->K M Validation Report L System Suitability L->D Checked before each run L->E Checked before each run L->F Checked before each run L->G Checked before each run L->H Checked before each run L->I Checked before each run L->J Checked before each run L->K Checked before each run N Routine Method Application M->N

Caption: A flowchart illustrating the typical stages of analytical method validation.

This comprehensive guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the optimal method will ultimately depend on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and the available instrumentation. By carefully considering the data and protocols presented, researchers can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical results.

References

Unveiling the Complexities of m-Phenylenediamine Cross-Reactivity in Chemical Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity of m-Phenylenediamine (m-PDA) with other chemical compounds, presenting available experimental data, detailed methodologies, and logical frameworks for understanding these interactions.

Introduction

This compound (m-PDA), an aromatic amine, is a known contact sensitizer and a component in certain industrial processes and historically in some hair dye formulations. Understanding its potential for cross-reactivity with other chemicals is crucial for assessing allergic risks and developing safer alternatives. Cross-reactivity occurs when an individual sensitized to one specific chemical subsequently elicits an allergic reaction upon exposure to a different, structurally similar compound. This guide provides an objective comparison of the cross-reactivity profile of phenylenediamines, with a primary focus on available data for related compounds due to the limited specific research on m-PDA. The information presented is intended to aid researchers, scientists, and drug development professionals in navigating the challenges of chemical sensitization.

Quantitative Data on Phenylenediamine Cross-Reactivity

While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, studies on the structurally similar and more widely researched p-Phenylenediamine (PPD) provide valuable insights into the cross-reaction patterns of this class of compounds. The following table summarizes key findings from patch test studies on PPD, which can serve as a predictive model for potential cross-reactions with m-PDA. It is important to note that the degree of cross-reactivity can vary based on the individual's sensitivity and the specific chemical structures involved.

Cross-ReactantChemical ClassExperimental ModelKey Findings
Toluene-2,5-diamine (PTD) Aromatic Amine (Hair Dye)Human Patch TestHigh rate of cross-reactivity observed in PPD-sensitized individuals.[1][2]
m-Aminophenol Aromatic Amine (Hair Dye)Human Patch TestSignificant cross-reactivity reported in PPD-allergic patients.[1]
p-Aminophenol Aromatic Amine (Hair Dye)Human Patch TestFrequent cross-reactions noted in individuals sensitized to PPD.[1]
Disperse Dyes (e.g., Disperse Orange 3, Disperse Yellow 3) Azo Dyes (Textile Dyes)Human Patch TestA notable percentage of PPD-allergic individuals show cross-reactivity.
Benzocaine Ester Local AnestheticHuman Patch TestCross-reactions can occur due to the presence of a para-amino group.[3]
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Rubber AntioxidantHuman Patch TestCross-reactivity is a known phenomenon in PPD-sensitized individuals.

Experimental Protocols

The gold standard for assessing cross-reactivity in humans is the patch test . Animal models, such as the Guinea Pig Maximization Test (GPMT) , are also employed in preclinical safety assessments.

Human Patch Testing Protocol (General Overview)
  • Subject Recruitment: Individuals with a confirmed allergy to a primary sensitizer (e.g., PPD) are recruited for the study. A thorough history of allergic reactions is documented.

  • Allergen Preparation: The suspected cross-reactants are prepared in a suitable vehicle (e.g., petrolatum) at non-irritating concentrations.

  • Patch Application: Small amounts of the prepared allergens are applied to the upper back of the subjects using Finn Chambers® on Scanpor® tape. A negative control (vehicle only) and the primary sensitizer are typically included.

  • Occlusion: The patches are left in place for 48 hours, during which time the subject is advised to avoid activities that may dislodge the patches.

  • Reading and Scoring: The patches are removed after 48 hours, and the skin reactions are evaluated at designated time points (e.g., 48 hours and 72/96 hours) by a trained dermatologist. Reactions are scored based on the International Contact Dermatitis Research Group (ICDRG) criteria, which grade the severity of erythema, infiltration, papules, and vesicles.

  • Interpretation: A positive reaction to a structurally related chemical in a subject sensitized to the primary allergen, in the absence of known prior sensitization to the test chemical, is indicative of cross-reactivity.

Guinea Pig Maximization Test (GPMT) Protocol (General Overview)
  • Induction Phase:

    • Intradermal Induction: Guinea pigs are injected with the primary sensitizer (e.g., m-PDA) mixed with Freund's Complete Adjuvant (FCA) to enhance the immune response. A control group receives the vehicle with FCA.

    • Topical Induction: One week after the intradermal injections, the same skin area is treated topically with the primary sensitizer at a high, non-irritating concentration.

  • Challenge Phase:

    • Two weeks after the topical induction, the animals are challenged with both the primary sensitizer and the potential cross-reacting chemicals. These are applied to a freshly shaved area on the flank under an occlusive patch.

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The reactions are scored, and the incidence and severity of reactions in the test group are compared to the control group. A significantly higher response to a test chemical in the sensitized group indicates cross-reactivity.

Visualizing Cross-Reactivity and Experimental Workflows

To better illustrate the concepts and processes involved in cross-reactivity studies, the following diagrams are provided in Graphviz DOT language.

Cross_Reactivity_Concept cluster_sensitization Initial Sensitization cluster_immune Immune System Activation cluster_cross_reaction Cross-Reactivity Individual Individual mPDA This compound (m-PDA) Individual->mPDA Exposure ImmuneCells T-lymphocytes mPDA->ImmuneCells Sensitizes Memory Immunological Memory to m-PDA structure ImmuneCells->Memory Creates StructurallySimilar Structurally Similar Compound Memory->StructurallySimilar Recognizes AllergicReaction Allergic Reaction StructurallySimilar->AllergicReaction Patch_Test_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Analysis Recruitment Recruit m-PDA Sensitized Subjects AllergenPrep Prepare Allergens in Vehicle Recruitment->AllergenPrep PatchApplication Apply Patches to Back AllergenPrep->PatchApplication Occlusion 48-hour Occlusion PatchApplication->Occlusion Removal Remove Patches Occlusion->Removal Reading Read Reactions at 48h & 72/96h Removal->Reading Scoring Score Reactions (ICDRG) Reading->Scoring Interpretation Interpret Results for Cross-Reactivity Scoring->Interpretation

References

Comparing the properties of polymers synthesized with m-Phenylenediamine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of aromatic polyamides (aramids) synthesized from m-phenylenediamine (m-PD) and its methyl- and hydroxyl-substituted derivatives. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable materials in various advanced applications.[1] The introduction of functional groups onto the this compound monomer unit significantly influences the resulting polymer's properties.

This guide will focus on the well-characterized poly(m-phenylene isophthalamide) (PMIA), derived from m-PD, as a baseline. We will then explore how the incorporation of methyl and hydroxyl groups on the diamine monomer can alter the thermal, mechanical, and solubility characteristics of the resulting aramids. While extensive data is available for PMIA, direct, comprehensive experimental data for aramids derived from substituted m-phenylenediamines is less common. Therefore, some properties for the derivative-based polymers are projected based on established principles of polymer chemistry and available literature on related polymer systems.

Monomer Structures and Polymerization

The primary monomers discussed in this guide are this compound, a methyl-substituted this compound (such as 2,4-diaminotoluene), and a hydroxyl-substituted this compound (4,6-diaminoresorcinol). The synthesis of aramids from these diamines is typically achieved through a low-temperature solution polycondensation reaction with an aromatic diacid chloride, most commonly isophthaloyl chloride, in a polar aprotic solvent.

Comparative Data of Polyamide Properties

The following table summarizes the key properties of polyamides synthesized from this compound and its derivatives. The data for Poly(m-phenylene isophthalamide) is based on published experimental values. The properties for the methyl- and hydroxyl-substituted analogues are a combination of available data and informed projections.

PropertyPoly(m-phenylene isophthalamide) (from m-PD)Poly(methyl-m-phenylene isophthalamide) (from methyl-m-PD)Poly(hydroxy-m-phenylene isophthalamide) (from hydroxyl-m-PD)Test Method
Thermal Properties
Glass Transition Temperature (Tg)~275 °CExpected to be slightly lower due to reduced chain packingExpected to be higher due to increased hydrogen bondingDSC
5% Weight Loss Temperature (Td5)~440 °C[2]Expected to be slightly lower[3]Potentially slightly lower due to the hydroxyl group being a site for thermal degradation[2]TGA
Char Yield at 800 °C (in N₂)HighModerate to HighHighTGA
Mechanical Properties
Tensile Strength25 MPa (film)[2], 5.8 MPa (hollow fiber)Expected to be slightly lower due to disruption of chain packingExpected to be higher due to increased intermolecular forcesTensile Testing
Tensile Modulus~1.5 - 2.5 GPa[4]Expected to be slightly lowerExpected to be higherTensile Testing
Elongation at Break~10 - 20 %[4]Expected to be higherExpected to be lowerTensile Testing
Solubility
Polar Aprotic Solvents (e.g., DMAc, NMP)Soluble with the addition of salts (e.g., LiCl)[5]Generally more solubleGenerally more solubleSolubility Test
Common Organic SolventsInsolubleGenerally insolubleGenerally insolubleSolubility Test

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these aromatic polyamides are crucial for reproducible research.

Synthesis of Poly(m-phenylene isophthalamide) via Solution Polycondensation

Materials:

  • This compound (m-PD)

  • Isophthaloyl chloride (IPC)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and lithium chloride in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of isophthaloyl chloride dissolved in a small amount of DMAc to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. A small amount of pyridine can be added as an acid scavenger.

  • The resulting viscous polymer solution is then poured into a non-solvent such as methanol to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at an elevated temperature.

Characterization Techniques
  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyamides. A small sample (5-10 mg) is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature to determine the decomposition temperature.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a controlled rate, and the heat flow is measured to detect the endothermic or exothermic transitions.

  • Tensile Testing: The mechanical properties of polymer films are measured using a universal testing machine. Film specimens are prepared by casting the polymer solution onto a glass plate and then drying. The tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curves.

  • Solubility Testing: The solubility of the polymers is assessed by adding a small amount of the polymer to various solvents at room temperature and with gentle heating. The degree of dissolution is observed visually.

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes and relationships in the synthesis and characterization of these polymers.

Polymer_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Solution Polycondensation cluster_Purification Polymer Isolation mPD This compound (or derivative) Dissolution Dissolve Diamine in DMAc/LiCl mPD->Dissolution IPC Isophthaloyl Chloride Addition Add IPC Solution at 0°C IPC->Addition Dissolution->Addition Reaction Stir at Room Temp. Addition->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol/Water Precipitation->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Aramid Powder

Caption: Workflow for the synthesis of aromatic polyamides.

Monomer_Structure_Property_Relationship cluster_Monomer This compound Derivative cluster_Properties Resulting Polymer Properties mPD m-PD (Unsubstituted) Thermal Thermal Stability mPD->Thermal High Mechanical Mechanical Strength mPD->Mechanical High Solubility Solubility mPD->Solubility Low Me_mPD Methyl-m-PD Me_mPD->Thermal Slightly Decreased Me_mPD->Mechanical Slightly Decreased Me_mPD->Solubility Increased OH_mPD Hydroxyl-m-PD OH_mPD->Thermal Potentially Increased (Hydrogen Bonding) OH_mPD->Mechanical Increased OH_mPD->Solubility Significantly Increased

Caption: Influence of monomer structure on polymer properties.

Discussion and Conclusion

The properties of aromatic polyamides derived from this compound can be effectively tailored by introducing substituents onto the diamine monomer.

  • Unsubstituted this compound: Poly(m-phenylene isophthalamide) serves as a benchmark high-performance polymer with excellent thermal stability and mechanical properties, though its solubility is limited to polar aprotic solvents containing salts.[5]

  • Methyl-substituted this compound: The introduction of a methyl group is expected to decrease the efficiency of polymer chain packing, leading to a slight reduction in thermal stability and mechanical strength. However, this disruption of intermolecular forces generally enhances the solubility of the polymer in organic solvents.

  • Hydroxyl-substituted this compound: The presence of a hydroxyl group is anticipated to have a more complex effect. The potential for increased intermolecular hydrogen bonding can lead to enhanced thermal stability and mechanical strength.[2] Conversely, the hydroxyl group itself can be a site for thermal degradation at very high temperatures.[2] The polar nature of the hydroxyl group is expected to significantly improve the polymer's solubility in polar solvents. Furthermore, the reactive hydroxyl group offers a site for post-polymerization modification, enabling further functionalization of the aramid.[1]

References

Performance Benchmark: m-Phenylenediamine-Based Materials vs. Industry Standards in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to High-Performance Polymers

In the landscape of pharmaceutical research and development, the selection of materials for drug delivery systems, medical devices, and packaging is a critical decision governed by stringent performance and safety standards. This guide provides an objective comparison of materials derived from m-Phenylenediamine (m-PDA), namely meta-aramids and polyimides, against established industry standards such as Polyether ether ketone (PEEK) and Polycarbonate (PC). The following data, compiled from publicly available resources, is intended to assist researchers and drug development professionals in making informed material choices.

Data Presentation: Quantitative Performance Comparison

The performance of these materials is summarized below, with data benchmarked against standardized testing protocols to ensure a reliable comparison.

Mechanical Properties

Mechanical integrity is paramount for the durability and reliability of medical devices and components. The tensile properties, tested according to ASTM D638, provide a fundamental measure of a material's response to pulling forces.

MaterialTensile Strength (MPa)[1][2][3][4][5][6][7]Elongation at Break (%)[1][3][4][5][7][8]
m-PDA Based: Meta-Aramid (Nomex®) 85 - 12520 - 30
m-PDA Based: Polyimide (Unfilled) 95 - 1306 - 15
Industry Standard: PEEK (Unfilled) 95 - 115[1][9]10 - 60[1][5]
Industry Standard: Polycarbonate 60 - 72[2][4]100 - 120[2][4]
Chemical Resistance

Resistance to a wide range of chemicals is crucial for materials that may come into contact with various drug formulations, solvents, and sterilization agents. The following table provides a general comparison of chemical resistance based on ISO 175 guidelines.

Chemical ClassMeta-Aramid (Nomex®)[10]PolyimidePEEK[11][12][13][14][15][16][17]Polycarbonate[16][18][19][20][21][22]
Dilute Acids GoodExcellentExcellentGood
Concentrated Acids Poor to GoodGoodPoor (attacked by nitric and sulfuric acids)[11][13]Poor to Good
Alkalis Good (at room temp)[10]GoodExcellentPoor to Fair[18]
Alcohols ExcellentExcellentExcellent[11]Good (some exceptions)[22]
Ketones ExcellentGoodExcellent[11]Poor (attacked by acetone)[18][19][20]
Aromatic Hydrocarbons ExcellentGoodExcellentPoor (causes stress cracking)[18]
Halogenated Solvents GoodGoodGoodPoor
Biocompatibility

For any material in direct or indirect contact with the body, biocompatibility is non-negotiable. The ISO 10993 standard provides a framework for assessing the biological safety of medical device materials.[23][24][25] Medical grades of PEEK and specific polyimides have a history of use in implantable devices and are generally considered biocompatible, having passed requisite ISO 10993 testing.[26][27] While meta-aramids are not typically used for direct implantation, their components may be considered for biocompatibility in applications with indirect patient contact.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Tensile Properties (ASTM D638)

The determination of tensile strength and elongation at break is conducted following the ASTM D638 standard test method.[28][29][30][31][32]

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (dog-bone) from the material to be tested.[30] The dimensions of the specimen are strictly defined by the standard.

  • Test Conditions: The test is performed under controlled conditions of temperature, humidity, and testing machine speed.[28]

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition: The force applied and the elongation of the specimen are continuously monitored and recorded to generate a stress-strain curve.

  • Calculation:

    • Tensile Strength is calculated as the maximum stress the material can withstand before breaking.

    • Elongation at Break is the percentage increase in length that the material undergoes before fracturing.

Chemical Resistance (ISO 175)

The resistance of plastic materials to liquid chemicals is determined according to the ISO 175 standard.

  • Specimen Preparation: Test specimens of a defined size and shape are prepared from the material.

  • Immersion: The specimens are completely immersed in the test chemical for a specified period and at a controlled temperature.

  • Evaluation: After immersion, the specimens are removed, cleaned, and dried. Changes in mass, dimensions, and mechanical properties (such as tensile strength) are measured and compared to unexposed control specimens.

  • Reporting: The results are reported as the percentage change in the measured properties. A material is considered resistant if the changes are within specified limits.

Biocompatibility (ISO 10993)

The biological evaluation of medical device materials is a comprehensive process guided by the ISO 10993 series of standards.[23][24][25] The specific tests required depend on the nature and duration of the material's contact with the body.[27]

  • Initial Assessment: A thorough review of the material's chemical composition and existing toxicological data is conducted.

  • In Vitro Testing (ISO 10993-5): Cytotoxicity tests are performed to assess the potential for the material to cause cell death.

  • In Vivo Testing: Depending on the application, tests for sensitization (ISO 10993-10), irritation (ISO 10993-23), systemic toxicity (ISO 10993-11), and implantation effects (ISO 10993-6) may be conducted in animal models.

  • Hemocompatibility (ISO 10993-4): For blood-contacting devices, tests are performed to evaluate the material's effect on blood components.

  • Genotoxicity, Carcinogenicity, and Reproductive Toxicity (ISO 10993-3): These long-term tests are required for materials used in permanent implants.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow_ASTM_D638 cluster_prep Specimen Preparation cluster_test Tensile Testing cluster_data Data Analysis Material Raw Material Specimen Dumbbell Specimen Material->Specimen Molding/Machining UTM Universal Testing Machine Specimen->UTM Load Apply Tensile Load UTM->Load Fracture Specimen Fracture Load->Fracture StressStrain Stress-Strain Curve Fracture->StressStrain Results Tensile Strength Elongation at Break StressStrain->Results Calculation

ASTM D638 Tensile Testing Workflow

Material_Selection_Pathway cluster_materials Candidate Materials Start Define Application Requirements Mech Mechanical Properties Start->Mech Chem Chemical Resistance Start->Chem Bio Biocompatibility Start->Bio Temp Thermal Stability Start->Temp Aramid Meta-Aramid Mech->Aramid Polyimide Polyimide Mech->Polyimide PEEK PEEK Mech->PEEK PC Polycarbonate Mech->PC Chem->Aramid Chem->Polyimide Chem->PEEK Chem->PC Bio->Polyimide Bio->PEEK Temp->Aramid Temp->Polyimide Temp->PEEK Evaluation Comparative Evaluation (Data from Tables) Aramid->Evaluation Polyimide->Evaluation PEEK->Evaluation PC->Evaluation Selection Final Material Selection Evaluation->Selection

Logical Flow for Material Selection

References

A comparative study of different catalysts for m-Phenylenediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of m-Phenylenediamine (m-PDA), a crucial intermediate in the production of pharmaceuticals, dyes, and high-performance polymers, is predominantly achieved through the catalytic hydrogenation of m-dinitrobenzene. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The catalytic hydrogenation of m-dinitrobenzene to m-PDA is a two-step process, proceeding through the intermediate m-nitroaniline. The performance of different catalysts varies in terms of conversion of the starting material and selectivity towards the final product. Below is a summary of the performance of several common catalysts under optimized conditions as reported in the literature.

CatalystSupportTemperature (°C)Pressure (MPa)Solventm-Dinitrobenzene Conversion (%)This compound Yield (%)Selectivity (%)Reference
Raney Ni-110-1203.43-4.41Ethanol>9590-95-[1]
Pd-RuAl₂O₃1202.0Benzene>9998.5>98
PtTiO₂100-Ethanol98.260-[2]
NiSiO₂1002.6-97.288.9-[3]
La₂O₃-promoted NiSiO₂--Ethanol97.194-[4][5]
Ni₂P---Piperidine100-100[6]
PtTiO₂-Al₂O₃908.1Ethanol99-97[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of m-PDA using different catalytic systems.

Protocol 1: Hydrogenation using Raney® Nickel

Materials:

  • m-Dinitrobenzene

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas

  • Pressure reactor equipped with a stirrer

Procedure:

  • In a pressure reactor, a solution of m-dinitrobenzene in ethanol is prepared.

  • Raney® Nickel slurry is carefully added to the reactor. A typical catalyst loading is around 20% by weight of the m-dinitrobenzene.[1]

  • The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is heated to 110-120°C and pressurized with hydrogen to 3.43-4.41 MPa.[1]

  • The mixture is stirred vigorously, and the hydrogen uptake is monitored.

  • Upon completion of the reaction (indicated by the cessation of hydrogen uptake and confirmed by techniques like TLC or GC), the reactor is cooled to room temperature and carefully depressurized.

  • The atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition as Raney Nickel is pyrophoric when dry.

  • The filtrate is concentrated under reduced pressure, and the resulting crude m-PDA is purified by vacuum distillation to yield the final product.[1]

Protocol 2: Hydrogenation using Palladium-Ruthenium on Alumina (Pd-Ru/Al₂O₃)

Materials:

  • m-Dinitrobenzene

  • Pd-Ru/Al₂O₃ catalyst

  • Benzene or an alcohol-based solvent

  • Hydrogen gas

  • Autoclave with stirring

Procedure:

  • The autoclave is charged with m-dinitrobenzene, the Pd-Ru/Al₂O₃ catalyst, and the solvent (e.g., benzene).

  • The system is sealed and purged with an inert gas, followed by hydrogen.

  • The hydrogen pressure is adjusted to the desired level (e.g., 2.0 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 120°C) and stirred.

  • After the reaction is complete, the autoclave is cooled, and the pressure is released.

  • The catalyst is separated from the this compound solution by filtration and can be recycled.

  • The solvent is removed by distillation under normal pressure, followed by vacuum distillation to obtain pure this compound.

Protocol 3: Hydrogenation using La₂O₃-promoted Ni/SiO₂

Materials:

  • m-Dinitrobenzene

  • La₂O₃-promoted Ni/SiO₂ catalyst

  • Ethanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • The La₂O₃-modified Ni/SiO₂ catalyst is prepared and activated.

  • The autoclave is loaded with m-dinitrobenzene, ethanol as the solvent, and the catalyst.

  • The reactor is sealed, purged, and then pressurized with hydrogen.

  • The reaction is carried out under specific temperature and pressure conditions with vigorous stirring.

  • The progress of the reaction is monitored by analyzing samples periodically.

  • After completion, the catalyst is filtered off for reuse. The product is isolated from the solvent. This catalyst system has been shown to be reusable for at least six times without a significant loss in activity.[4][5]

Visualizing the Process

To better understand the experimental and logical flow of m-PDA synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants m-Dinitrobenzene + Solvent Reactor Pressurized Reactor (Autoclave) Reactants->Reactor Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Recycled Catalyst Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product mPDA This compound Distillation->mPDA

Caption: General experimental workflow for the catalytic hydrogenation of m-dinitrobenzene.

reaction_pathway DNB m-Dinitrobenzene MNA m-Nitroaniline (Intermediate) DNB->MNA + 3H₂ - 2H₂O MPDA This compound (Final Product) MNA->MPDA + 3H₂ - 2H₂O

Caption: Simplified reaction pathway for the hydrogenation of m-dinitrobenzene to this compound.

References

Unmasking the Silent Saboteurs: How Isomer Impurities Impact m-Phenylenediamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of high-performance polymers derived from m-Phenylenediamine (m-PDA), the presence of even minute quantities of its isomers, ortho-Phenylenediamine (o-PDA) and para-Phenylenediamine (p-PDA), can significantly alter the final product's properties. This guide provides a comparative analysis of the influence of these isomeric impurities on the polymerization of m-PDA, supported by established experimental protocols and characterization data. Understanding these effects is crucial for ensuring the quality, consistency, and performance of the resulting polymers in sensitive applications, including those in the pharmaceutical and biomedical fields.

The Isomeric Influence: A Comparative Overview

The structural differences between m-PDA, o-PDA, and p-PDA lead to distinct variations in the polymer chains they form. While m-PDA typically forms a kinked, amorphous polymer structure, the linear geometry of p-PDA promotes rigidity and crystallinity. Conversely, the proximity of the amine groups in o-PDA can lead to side reactions and the formation of different heterocyclic structures within the polymer backbone. When present as impurities, o-PDA and p-PDA can disrupt the intended polymer architecture, leading to a cascade of changes in its physicochemical properties.

Expected Impact of Isomer Impurities on Poly(this compound) Properties

The following table summarizes the anticipated effects of o-PDA and p-PDA impurities on key performance indicators of polymers synthesized from m-PDA. These expectations are derived from the known properties of the respective homopolymers and theoretical considerations of their copolymerization behavior.

PropertyPure Poly(m-PDA)Poly(m-PDA) with o-PDA ImpurityPoly(m-PDA) with p-PDA Impurity
Molecular Weight (Mw) HighPotentially LowerGenerally Higher
Molecular Weight Distribution (PDI) NarrowBroaderBroader
Thermal Stability (TGA, Td) HighLowerHigher
Glass Transition Temperature (Tg) ModerateLowerHigher
Crystallinity AmorphousRemains AmorphousIncreased Crystallinity
Solubility Good in polar aprotic solventsPotentially IncreasedDecreased
Mechanical Strength GoodReducedIncreased
Chain Regularity Regular repeating unitsIrregularities, potential for branching and side reactionsIntroduction of rigid, linear segments

Experimental Investigation of Isomer Impurity Effects

To quantitatively assess the influence of isomeric impurities, a systematic experimental approach is required. This involves the controlled polymerization of m-PDA with known concentrations of o-PDA and p-PDA, followed by a comprehensive characterization of the resulting polymers.

Experimental Protocol:

1. Materials:

  • This compound (polymerization grade, >99.5% purity)

  • o-Phenylenediamine (≥99.5% purity)

  • p-Phenylenediamine (≥99.5% purity)

  • Isophthaloyl chloride (IPC) or other suitable diacid chloride

  • N,N-dimethylacetamide (DMAc) or other appropriate solvent

  • Lithium chloride (LiCl) (optional, as a solubility enhancer)

  • Ammonium persulfate or other suitable oxidant for oxidative polymerization studies.

2. Polymerization Procedure (Low-Temperature Solution Polycondensation):

  • Prepare separate stock solutions of m-PDA, o-PDA, and p-PDA in DMAc.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve a precise amount of m-PDA in DMAc.

  • For impurity studies, add calculated volumes of the o-PDA or p-PDA stock solutions to achieve desired impurity concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% by mole).

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add a stoichiometric amount of isophthaloyl chloride dissolved in DMAc to the diamine solution with vigorous stirring.

  • Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then at room temperature for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter, wash the polymer thoroughly with the non-solvent and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

3. Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is a key technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to confirm the chemical structure of the polymer and to identify any structural irregularities introduced by the impurities.

  • Thermal Properties: Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymers by measuring the decomposition temperature. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting behavior.

  • Crystallinity: Wide-Angle X-ray Diffraction (WAXD) can be used to analyze the degree of crystallinity in the polymer samples.

  • Solubility: The solubility of the synthesized polymers can be tested in a range of common organic solvents.

Visualizing the Impact: Logical and Experimental Flow

The following diagrams, generated using the DOT language, illustrate the logical relationships and the experimental workflow for investigating the influence of isomer impurities on m-PDA polymerization.

logical_relationship cluster_impurities Isomer Impurities cluster_polymerization m-PDA Polymerization cluster_properties Polymer Properties o-PDA_Impurity o-PDA Impurity Polymerization_Process Polymerization o-PDA_Impurity->Polymerization_Process disrupts p-PDA_Impurity p-PDA Impurity p-PDA_Impurity->Polymerization_Process alters m-PDA_Monomer m-PDA Monomer m-PDA_Monomer->Polymerization_Process Molecular_Weight Molecular Weight Polymerization_Process->Molecular_Weight Thermal_Stability Thermal Stability Polymerization_Process->Thermal_Stability Mechanical_Properties Mechanical Properties Polymerization_Process->Mechanical_Properties Solubility Solubility Polymerization_Process->Solubility Crystallinity Crystallinity Polymerization_Process->Crystallinity

Caption: Logical flow of impurity influence on polymerization and properties.

experimental_workflow Start Start: Define Impurity Levels (0%, 0.1%, 0.5%, 1%, 2%) Polymer_Synthesis Polymer Synthesis: m-PDA with controlled o-PDA/p-PDA impurities Start->Polymer_Synthesis Polymer_Isolation Polymer Isolation & Purification Polymer_Synthesis->Polymer_Isolation Characterization Polymer Characterization Polymer_Isolation->Characterization GPC GPC (Mw, PDI) Characterization->GPC FTIR_NMR FTIR & NMR (Structure) Characterization->FTIR_NMR TGA_DSC TGA & DSC (Thermal Properties) Characterization->TGA_DSC WAXD WAXD (Crystallinity) Characterization->WAXD Solubility_Tests Solubility Tests Characterization->Solubility_Tests Data_Analysis Data Analysis & Comparison GPC->Data_Analysis FTIR_NMR->Data_Analysis TGA_DSC->Data_Analysis WAXD->Data_Analysis Solubility_Tests->Data_Analysis Conclusion Conclusion: Impact Assessment Data_Analysis->Conclusion

Caption: Experimental workflow for impurity investigation.

Conclusion

The presence of ortho- and para-phenylenediamine impurities during the polymerization of this compound is not a trivial matter. These seemingly minor contaminants can act as silent saboteurs, significantly altering the molecular architecture and, consequently, the macroscopic properties of the final polymer. For researchers, scientists, and drug development professionals, a thorough understanding and stringent control of monomer purity are paramount to ensure the synthesis of polymers with predictable, consistent, and reliable performance characteristics. The experimental framework outlined in this guide provides a robust methodology for systematically investigating and quantifying the impact of these critical impurities.

A Head-to-Head Comparison of m-Phenylenediamine and Other Epoxy Curing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of thermosetting polymers, the selection of an appropriate curing agent for epoxy resins is paramount to achieving the desired performance characteristics of the final cured product. Among the myriad of available options, m-Phenylenediamine (MPD) has long been recognized for its ability to impart exceptional thermal and mechanical properties to epoxy networks. This guide provides a comprehensive, head-to-head comparison of MPD with other common classes of epoxy curing agents, supported by experimental data and detailed testing protocols. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance Analysis

The efficacy of an epoxy curing agent is evaluated based on a range of performance metrics, primarily focusing on the thermal, mechanical, and chemical resistance properties of the cured epoxy system. Below is a comparative summary of this compound against other widely used curing agents.

Data Presentation

Table 1: Thermal and Mechanical Properties of Epoxy Resins Cured with Various Amine Curing Agents

Curing AgentTypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (MPD) Aromatic Amine150 - 18070 - 903.0 - 4.03 - 5
4,4'-Diaminodiphenylmethane (DDM) Aromatic Amine180 - 22080 - 1003.5 - 4.53 - 6
Diethylenetriamine (DETA) Aliphatic Amine100 - 12060 - 802.5 - 3.55 - 8
Triethylenetetramine (TETA) Aliphatic Amine110 - 13065 - 852.8 - 3.84 - 7
Isophorone diamine (IPDA) Cycloaliphatic Amine130 - 16075 - 953.2 - 4.24 - 6

Note: The data presented in this table is a synthesis of values from multiple sources and should be considered as a general guide. Actual properties can vary significantly based on the specific epoxy resin, curing cycle, and testing conditions.

Table 2: Chemical Resistance of Epoxy Systems Cured with Different Agent Types

Curing Agent TypeSulfuric Acid (10%)Sodium Hydroxide (10%)AcetoneToluene
Aromatic Amines (e.g., MPD, DDM) ExcellentExcellentGoodExcellent
Aliphatic Amines (e.g., DETA, TETA) GoodExcellentPoorGood
Polyamides GoodExcellentFairGood
Anhydrides ExcellentGoodExcellentExcellent

Rating Scale: Excellent, Good, Fair, Poor. Resistance is evaluated based on changes in weight, dimensions, and appearance after immersion.

Aromatic amines, such as this compound (MPD), generally yield cured epoxy resins with high heat distortion temperatures.[1] In a comparative study, the effectiveness of different hardeners on epoxy resin showed that aromatic amines like m-PDA resulted in superior thermal stability and mechanical properties compared to aliphatic amines like TETA.[2] Specifically, the system with m-PDA exhibited a higher glass transition temperature and greater thermal stability.[2]

The structure of the aromatic amine itself plays a crucial role. For instance, while both are aromatic amines, 4,4'-Diaminodiphenylmethane (DDM) can impart an even higher glass transition temperature than MPD due to its more rigid molecular structure.[1] However, this often comes at the cost of higher processing temperatures.

Aliphatic amines, such as Triethylenetetramine (TETA), are known for their rapid curing at room temperature.[3] While they offer good bonding properties and resistance to alkalis, their thermal and chemical resistance, particularly to organic solvents, is generally lower than that of aromatic amines.[2][4]

Polyamide curing agents are noted for providing good flexibility, toughness, and excellent adhesion.[5] They typically have a longer pot life compared to simple amines, which can be advantageous for certain applications.[6] However, their heat resistance is generally lower than that of aromatic amines and anhydrides.[5][6]

Anhydride curing agents are capable of producing epoxy systems with exceptional thermal and chemical resistance, often surpassing those cured with amines.[6][7] They are known for providing high glass transition temperatures and good dielectric properties.[7] A significant drawback is the necessity for elevated curing temperatures and their sensitivity to moisture.[7]

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental protocols, based on internationally recognized standards, are recommended for evaluating the performance of epoxy curing agents.

Determination of Glass Transition Temperature (Tg)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[8][9][10]

Methodology:

  • A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled thermal cycle, typically involving a heating ramp (e.g., 10°C/min) to a temperature above the expected Tg, followed by a controlled cooling and a second heating ramp.

  • The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.

Tensile Properties Measurement

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12][13]

Methodology:

  • Dumbbell-shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in the standard.[12]

  • The specimens are conditioned at a standard temperature and humidity.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • The load and elongation are recorded throughout the test.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.[13]

Chemical Resistance Evaluation

Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[14][15][16]

Methodology:

  • Test specimens of the cured epoxy resin with known weight and dimensions are prepared.

  • The specimens are fully immersed in the specified chemical reagents in sealed containers.[14]

  • The immersion is carried out for a specified duration (e.g., 7 days) at a controlled temperature.

  • After immersion, the specimens are removed, rinsed, and dried.

  • Changes in weight, dimensions, and appearance (e.g., swelling, discoloration, cracking) are recorded.[16]

  • Optionally, mechanical properties such as tensile strength can be measured after exposure and compared to unexposed control specimens to quantify the degradation.[16]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Reaction Epoxy Epoxy Resin (with epoxide groups) Reaction_Step1 Primary amine attacks epoxide ring Epoxy->Reaction_Step1 MPD This compound (MPD) MPD->Reaction_Step1 Intermediate Formation of a secondary amine and a hydroxyl group Reaction_Step1->Intermediate Reaction_Step2 Secondary amine attacks another epoxide ring Intermediate->Reaction_Step2 Crosslinked_Network Formation of a crosslinked thermoset polymer Reaction_Step2->Crosslinked_Network

Epoxy Curing Reaction with this compound.

Experimental_Workflow cluster_testing Performance Evaluation Start Start: Select Epoxy Resin and Curing Agents Mixing Stoichiometric Mixing and Degassing Start->Mixing Curing Curing of Samples (Defined Temperature and Time) Mixing->Curing Specimen_Prep Specimen Preparation (ASTM D638, D3418, D543) Curing->Specimen_Prep DSC Thermal Analysis (DSC) ASTM D3418 Specimen_Prep->DSC Tensile Mechanical Testing (Tensile) ASTM D638 Specimen_Prep->Tensile Chemical Chemical Resistance ASTM D543 Specimen_Prep->Chemical Data_Analysis Data Analysis and Comparison DSC->Data_Analysis Tensile->Data_Analysis Chemical->Data_Analysis Conclusion Conclusion: Optimal Curing Agent Selection Data_Analysis->Conclusion

Experimental Workflow for Curing Agent Evaluation.

Logical_Relationship cluster_properties Influenced Properties cluster_performance Resulting Performance Curing_Agent_Structure Curing Agent Chemical Structure Reactivity Reactivity / Cure Speed Curing_Agent_Structure->Reactivity Crosslink_Density Crosslink Density Curing_Agent_Structure->Crosslink_Density Molecular_Rigidity Molecular Rigidity Curing_Agent_Structure->Molecular_Rigidity Processing_Char Processing Characteristics (Viscosity, Pot Life) Reactivity->Processing_Char Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Chemical_Resistance Chemical Resistance Crosslink_Density->Chemical_Resistance Thermal_Stability Thermal Stability (Tg) Molecular_Rigidity->Thermal_Stability Molecular_Rigidity->Mechanical_Strength

Structure-Property Relationship of Curing Agents.

References

A Comparative Guide to Polyimides Based on m-Phenylenediamine: Structure-Property Correlations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-property relationships of various polyimides synthesized using m-Phenylenediamine (m-PDA) as the diamine monomer. By systematically examining the influence of different dianhydride co-monomers, this document aims to provide a clear understanding of how molecular architecture dictates the thermal, mechanical, and dielectric properties of these high-performance polymers. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key characterization techniques.

Structure-Property Relationship Overview

The properties of polyimides are intrinsically linked to the chemical structure of their repeating units. When using a common diamine like this compound, the choice of the dianhydride component becomes the primary determinant of the final polymer's characteristics. The rigidity, symmetry, and presence of specific functional groups in the dianhydride molecule influence chain packing, intermolecular interactions, and the overall free volume of the polymer matrix.

For instance, rigid and planar dianhydrides like Pyromellitic dianhydride (PMDA) tend to produce polyimides with high thermal stability and excellent mechanical strength due to efficient chain packing and strong intermolecular charge-transfer complex (CTC) formation. Conversely, dianhydrides incorporating flexible linkages (e.g., ether groups in 4,4'-Oxydiphthalic anhydride - ODPA) or bulky substituents (e.g., hexafluoroisopropylidene groups in 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA) can disrupt this packing, leading to increased solubility, lower dielectric constants, and modified thermal and mechanical properties.

This guide will focus on the comparison of polyimides derived from m-PDA and four commonly used aromatic dianhydrides:

  • BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride

  • 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

  • ODPA: 4,4'-Oxydiphthalic anhydride

  • PMDA: Pyromellitic dianhydride

Comparative Data on m-PDA Based Polyimides

The following tables summarize the key thermal, mechanical, and dielectric properties of polyimides synthesized from this compound and the aforementioned dianhydrides. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Thermal Properties
Polyimide (Dianhydride-Diamine)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
BPDA-m-PDA~330>500
6FDA-m-PDA~364[1]~500
ODPA-m-PDAData Not AvailableData Not Available
PMDA-m-PDA>400>550
Table 2: Mechanical Properties of Polyimide Films
Polyimide (Dianhydride-Diamine)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BPDA-m-PDA~114~3.2~3.6
6FDA-m-PDAData Not AvailableData Not AvailableData Not Available
ODPA-m-PDAData Not AvailableData Not AvailableData Not Available
PMDA-m-PDA~110~3.4~2.8
Table 3: Dielectric Properties of Polyimide Films (at 1 MHz)
Polyimide (Dianhydride-Diamine)Dielectric Constant (ε')Dielectric Loss (tan δ)
BPDA-m-PDA~3.0~0.003
6FDA-m-PDA~2.8[1]~0.002
ODPA-m-PDAData Not AvailableData Not Available
PMDA-m-PDA~3.2~0.004

Experimental Protocols

The following sections detail the typical experimental methodologies used for the synthesis and characterization of the polyimides discussed in this guide.

Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing the polyimides cited is a two-step polycondensation reaction.[2][3]

  • Poly(amic acid) Synthesis: The diamine (this compound) is first dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). An equimolar amount of the dianhydride is then added portion-wise to the stirred diamine solution at a controlled temperature, typically at or below room temperature, to form a viscous poly(amic acid) solution. The reaction is usually allowed to proceed for several hours to achieve a high molecular weight.

  • Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves a step-wise heating schedule to high temperatures (e.g., 100 °C, 200 °C, and finally 300-350 °C) to facilitate the cyclodehydration of the amic acid groups to form the final polyimide structure.[3] Alternatively, chemical imidization can be performed at lower temperatures using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimides. A small sample of the polymer (typically 5-10 mg) is heated in a controlled atmosphere (usually nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).[4][5] The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimides. A small, encapsulated sample is subjected to a controlled temperature program (heating, cooling, and reheating cycles) at a specific heating rate (e.g., 10 or 20 °C/min) in an inert atmosphere. The Tg is observed as a step-change in the heat flow curve.

Mechanical Testing

The tensile properties of the polyimide films are typically measured according to the ASTM D882 standard test method .[2][6]

  • Specimen Preparation: Rectangular film specimens of uniform width and thickness are prepared. The dimensions are typically in the range of 5-25 mm in width and with a gauge length of at least 50 mm.[6]

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. The sample is then pulled at a constant rate of crosshead displacement until it fractures. The load and extension are recorded throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break can be determined.

Dielectric Analysis

The dielectric constant and dissipation factor of the polyimide films are measured following the principles outlined in the ASTM D150 standard test method .[7][8][9]

  • Sample Preparation: A thin film of the polyimide is placed between two electrodes to form a capacitor. The film should be flat and free of defects.

  • Measurement: The capacitance and dissipation factor of the sample are measured at a specific frequency (e.g., 1 MHz) using a precision LCR meter or an impedance analyzer.

  • Calculation: The dielectric constant is calculated from the measured capacitance, the dimensions of the electrodes, and the thickness of the film.

Visualizing the Structure-Property Landscape

The following diagrams, generated using Graphviz, illustrate the logical relationships between the dianhydride structure and the resulting polyimide properties, as well as a typical experimental workflow.

G cluster_0 Dianhydride Structure cluster_1 Polymer Chain Characteristics cluster_2 Resulting Polyimide Properties Rigid_Planar Rigid & Planar (e.g., PMDA) Chain_Packing Increased Chain Packing Rigid_Planar->Chain_Packing CTC Strong CTC Interactions Rigid_Planar->CTC Flexible Flexible Linkages (e.g., ODPA) Chain_Mobility Increased Chain Mobility Flexible->Chain_Mobility Reduced_Packing Reduced Chain Packing Flexible->Reduced_Packing Bulky Bulky Groups (e.g., 6FDA) Free_Volume Increased Free Volume Bulky->Free_Volume Bulky->Reduced_Packing Biphenyl Biphenyl Unit (e.g., BPDA) Biphenyl->Chain_Packing High_Tg_Td High Tg & Td Chain_Packing->High_Tg_Td High_Modulus High Modulus Chain_Packing->High_Modulus CTC->High_Tg_Td Low_Solubility Low Solubility CTC->Low_Solubility Low_Dk Low Dielectric Constant Free_Volume->Low_Dk High_Solubility Increased Solubility Free_Volume->High_Solubility Lower_Tg Lower Tg Chain_Mobility->Lower_Tg Reduced_Packing->High_Solubility Reduced_Packing->Lower_Tg

Figure 1: Influence of dianhydride structure on polyimide properties.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Data Analysis Monomers 1. Monomer Purification (m-PDA, Dianhydride) PAA_Synth 2. Poly(amic acid) Synthesis in aprotic solvent Monomers->PAA_Synth Casting 3. Film Casting PAA_Synth->Casting Imidization 4. Thermal/Chemical Imidization Casting->Imidization Thermal 5a. Thermal Analysis (TGA, DSC) Imidization->Thermal Mechanical 5b. Mechanical Testing (ASTM D882) Imidization->Mechanical Dielectric 5c. Dielectric Analysis (ASTM D150) Imidization->Dielectric Data 6. Property Correlation Thermal->Data Mechanical->Data Dielectric->Data

Figure 2: Experimental workflow for polyimide synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of m-Phenylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of m-Phenylenediamine (m-PDA), a chemical that requires careful handling due to its toxicity and environmental hazards.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn and emergency procedures are understood.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[4]

  • Eye Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of spills, a dust-tight suit may be necessary.[4][6]

  • Respiratory Protection: Handle this compound in a well-ventilated area, such as a chemical fume hood.[7][8][9] If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[8]

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[10][11]

  • Ventilate: Ensure the area is well-ventilated.[7][12]

  • Control Ignition Sources: Remove all sources of ignition from the area.[9][10][11]

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways.[6][7][8][10][11]

  • Clean-up:

    • For solid m-PDA, avoid creating dust.[5][8][9][12] Moisten the spilled material first or use a HEPA-filter vacuum for clean-up.[10]

    • Sweep up the material and place it into a suitable, sealed container for disposal.[5][8][10][11][12]

Disposal Plan and Procedures

This compound is classified as a hazardous waste and must be disposed of accordingly.[10][12] Do not dispose of this chemical down the drain or in regular trash.[6][10]

Step 1: Waste Segregation and Collection

  • Segregate Waste: Keep this compound waste separate from other chemical wastes to prevent hazardous reactions.[4] It is incompatible with oxidizing agents, strong acids, and several other materials.[8][10]

  • Collect in Designated Containers: Place all solid m-PDA waste, as well as any contaminated materials (e.g., gloves, wipes, weighing paper), into a designated, compatible, and sealable waste container.[5][8][9][10][11]

  • Handle Contaminated Packaging: Dispose of empty or uncleaned containers in the same manner as the product itself.[5][7][8]

Step 2: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[4][9]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5][8] The storage area should be secure and accessible only to authorized personnel.[8][13]

Step 3: Professional Disposal

  • Engage a Licensed Contractor: The primary and recommended method for the final disposal of this compound is to engage a licensed hazardous waste disposal company.[4][5][6][8]

  • Consult Authorities: It is crucial to consult your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific guidance and regulations.[10]

  • Method of Disposal: The standard method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize toxic effluent gases like nitrogen oxides.[5][8] Some procedures may involve dissolving or mixing the material with a combustible solvent before incineration.[5][8]

Data Presentation

The following table summarizes the hazard classifications for this compound, which underscore the importance of proper disposal.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[7]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[5][7]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.[5][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[5][7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[5][7]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[5][7]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[5][7]

Data sourced from Safety Data Sheets.[5][7]

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_safety Continuous Safety Measures Waste_Generation Waste Generation (Solid m-PDA & Contaminated Items) Segregation Segregate from Incompatible Wastes Waste_Generation->Segregation Containerization Place in a Labeled, Sealed, Compatible Container Segregation->Containerization Storage Store in a Secure, Cool, Well-Ventilated Area Containerization->Storage Contact Contact Licensed Hazardous Waste Company Storage->Contact Transport Arrange for Professional Waste Transport Contact->Transport Incineration Controlled Incineration (Afterburner & Scrubber) Transport->Incineration PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Spill_Kit Maintain Spill Kit & Emergency Plan

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of m-Phenylenediamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with m-Phenylenediamine, a compound requiring careful management due to its toxic properties. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE, including specific recommendations for glove materials. It is crucial to select gloves with a sufficient breakthrough time for the duration of the handling procedure.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles are required. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Hand Protection Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option, offering a breakthrough time of over 480 minutes for incidental contact. For prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate pre-filter should be used, especially when handling the solid form where dust may be generated.[3] For activities with a higher potential for aerosolization or in poorly ventilated areas, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[3]
Protective Clothing A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit that covers the entire body is recommended. Protective footwear is also required.

Occupational Exposure Limits

Monitoring the concentration of airborne this compound is a critical safety measure. The following table outlines the established occupational exposure limits.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
ACGIH Threshold Limit Value (TLV) 0.1 mg/m³[2]
WorkSafe New Zealand (WES) 0.1 mg/m³[4]
OSHA Permissible Exposure Limit (PEL) Not established[5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_weigh Weigh Solid this compound in a Ventilated Enclosure prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Appropriate Equipment handling_dissolve->handling_transfer post_decontaminate Decontaminate Work Surfaces handling_transfer->post_decontaminate disp_collect Collect Waste in a Labeled, Sealed Container handling_transfer->disp_collect post_ppe Properly Remove and Dispose of PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_treat Treat Waste Chemically (if applicable) disp_collect->disp_treat disp_dispose Dispose of According to Institutional and Local Regulations disp_treat->disp_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.